molecular formula C38H51N3O12S2 B1684035 Volixibat CAS No. 1025216-57-2

Volixibat

Katalognummer: B1684035
CAS-Nummer: 1025216-57-2
Molekulargewicht: 806.0 g/mol
InChI-Schlüssel: ULVBLFBUTQMAGZ-RTNCXNSASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Volixibat, also known as SHP626 or LUM002, is an investigational drug that will potentially be used for the treatment of Non-Alcoholic Steatohepatitis (NASH). If approved for use, it will be the first available agent for the treatment of NASH. this compound is a selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), a transmembrane protein primarily expressed by enterocytes of the ileum. Also known as the ileal bile acid transporter (IBAT), ASBT is primarily responsible for the enterohepatic recirculation of bile acids and ultimately for hepatic lipid and glucose metabolism. Inhibiting this enzyme results in a decrease of bile acids returning to the liver, which is helpful for the treatment of NASH as abnormal cholesterol metabolism and accumulation of free cholesterol in the liver have been implicated in its pathogenesis. According to Shire, the pharmaceutical manufacturer of this compound, it has been granted fast track status by the Food and Drug Administration due to promising initial results and a need for therapeutic treatments for NASH.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
an inhibitor of apical sodium-dependent bile acid transporte

Eigenschaften

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[[3-[(3S,4R,5R)-3-butyl-7-(dimethylamino)-3-ethyl-4-hydroxy-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-5-yl]phenyl]carbamoylamino]-3,5-dihydroxy-4-phenylmethoxyoxan-2-yl]methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H51N3O12S2/c1-5-7-18-38(6-2)23-54(46,47)30-17-16-27(41(3)4)20-28(30)31(35(38)44)25-14-11-15-26(19-25)39-37(45)40-36-33(43)34(51-21-24-12-9-8-10-13-24)32(42)29(53-36)22-52-55(48,49)50/h8-17,19-20,29,31-36,42-44H,5-7,18,21-23H2,1-4H3,(H2,39,40,45)(H,48,49,50)/t29-,31-,32-,33-,34+,35-,36-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVBLFBUTQMAGZ-RTNCXNSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC(=CC=C3)NC(=O)NC4C(C(C(C(O4)COS(=O)(=O)O)O)OCC5=CC=CC=C5)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC(=CC=C3)NC(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COS(=O)(=O)O)O)OCC5=CC=CC=C5)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H51N3O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001098929
Record name N-[3-[(3S,4R,5R)-3-Butyl-7-(dimethylamino)-3-ethyl-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenyl]-N′-[3-O-(phenylmethyl)-6-O-sulfo-β-D-glucopyranosyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001098929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

806.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025216-57-2
Record name N-[3-[(3S,4R,5R)-3-Butyl-7-(dimethylamino)-3-ethyl-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenyl]-N′-[3-O-(phenylmethyl)-6-O-sulfo-β-D-glucopyranosyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025216-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Volixibat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025216572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Volixibat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13914
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[3-[(3S,4R,5R)-3-Butyl-7-(dimethylamino)-3-ethyl-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenyl]-N′-[3-O-(phenylmethyl)-6-O-sulfo-β-D-glucopyranosyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001098929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOLIXIBAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2JZ0451H8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Volixibat's Mechanism of Action: A Technical Guide to Apical Sodium-Dependent Bile Acid Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Volixibat (also known as SHP626 and LUM002) is a potent, selective, and minimally absorbed inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also referred to as the Ileal Bile Acid Transporter (IBAT). By competitively inhibiting this transporter in the terminal ileum, this compound disrupts the enterohepatic circulation of bile acids. This leads to a significant increase in the fecal excretion of bile acids, which in turn stimulates the liver to synthesize new bile acids from cholesterol to replenish the bile acid pool. This mechanism of action has been investigated for its therapeutic potential in cholestatic liver diseases and non-alcoholic steatohepatitis (NASH). This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: ASBT Inhibition

This compound's primary pharmacological target is the Apical Sodium-Dependent Bile Acid Transporter (ASBT), a protein encoded by the SLC10A2 gene.[1] ASBT is predominantly expressed on the apical membrane of enterocytes in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestinal lumen back into the portal circulation.[2]

This compound acts as a competitive inhibitor of ASBT, binding to the transporter and preventing the uptake of bile acids.[3] This disruption of the enterohepatic circulation results in an increased concentration of bile acids in the colon, leading to their excretion in feces.[2] The reduced return of bile acids to the liver triggers a compensatory upregulation of bile acid synthesis. The liver utilizes cholesterol for this de novo synthesis, primarily through the classical pathway initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[4]

This targeted action in the gut with minimal systemic absorption is a key characteristic of this compound.[3]

Signaling Pathway of this compound's Action

cluster_lumen Intestinal Lumen (Ileum) cluster_enterocyte Enterocyte cluster_circulation Portal Circulation cluster_feces Feces cluster_liver Hepatocyte BA Bile Acids ASBT ASBT (IBAT) BA->ASBT Reabsorption BA_excreted Excreted Bile Acids BA->BA_excreted Increased Excretion This compound This compound This compound->ASBT Inhibition BA_reabsorbed Reabsorbed Bile Acids ASBT->BA_reabsorbed Transport CYP7A1 CYP7A1 BA_reabsorbed->CYP7A1 Negative Feedback (Reduced) Cholesterol Cholesterol Cholesterol->CYP7A1 Substrate New_BA Newly Synthesized Bile Acids CYP7A1->New_BA Synthesis (Upregulated)

Caption: this compound's inhibition of ASBT in the ileum.

Quantitative Data from Preclinical and Clinical Studies

While specific in vitro IC50 or Ki values for this compound's inhibition of ASBT are not publicly available, preclinical and clinical studies have provided quantitative evidence of its potent and selective action.

Preclinical Data in an Animal Model

A study in high-fat diet-fed Ldlr-/-.Leiden mice demonstrated the in vivo efficacy of this compound.[4][5][6]

ParameterControl (High-Fat Diet)This compound (30 mg/kg/day)Fold Change
Fecal Bile Acid Excretion (µmol/100g/day) ~3.15~8.21~2.6
Hepatic Triglyceride Levels Significantly IncreasedSignificantly Attenuated-
Hepatic Cholesteryl Ester Levels Significantly IncreasedSignificantly Attenuated-
NAFLD Activity Score (NAS) ElevatedSignificantly Lower-
Table 1: Effects of this compound in a preclinical model of NASH.[4][5][6]
Clinical Pharmacodynamic Data

Phase 1 studies in healthy volunteers and patients with Type 2 Diabetes Mellitus (T2DM) have quantified the pharmacodynamic effects of this compound.[1]

CohortTreatmentMean Total Fecal Bile Acid Excretion (µmol/24h)Fold Increase vs. PlaceboMean Serum 7α-hydroxy-4-cholesten-3-one (C4) Increase from Baseline
Healthy Volunteers Placebo386.93--
This compound 0.5 mg643.73~1.7x~1.3-fold
This compound 1 mg---
This compound 5 mg---
This compound 10 mg1239.3~3.2x~5.3-fold
Patients with T2DM Placebo220.00--
This compound 10 mg1786.0~8.1x~2-fold
Table 2: Pharmacodynamic effects of this compound after 28 days of once-daily administration.[1]
Clinical Efficacy in Cholestatic Pruritus

Interim analysis of the Phase 2b VANTAGE study in patients with Primary Biliary Cholangitis (PBC) demonstrated significant improvement in pruritus.[7]

ParameterPlaceboThis compound (Combined Doses)
Change in Adult ItchRO Scale from Baseline --3.82 (p<0.0001)
Placebo-Adjusted Difference in ItchRO Scale --2.32 (p=0.0026)
Patients with >50% Reduction in Serum Bile Acids -75%
Table 3: Interim efficacy data of this compound in PBC-related pruritus.[7]

Experimental Protocols

Detailed proprietary protocols for the in vitro characterization of this compound are not publicly available. However, based on standard methodologies for assessing ASBT inhibition, the following represents a likely experimental workflow.

In Vitro ASBT Inhibition Assay (Generalized Protocol)

This type of assay is crucial for determining the potency (IC50) of an inhibitor.

cluster_prep Cell Culture and Transfection cluster_assay Inhibition Assay cluster_analysis Data Analysis prep1 Culture mammalian cells (e.g., HEK293, CHO) prep2 Transfect cells with a plasmid expressing human ASBT (SLC10A2) prep1->prep2 prep3 Select and expand stable ASBT-expressing cell line prep2->prep3 assay1 Seed ASBT-expressing cells in 96-well plates prep3->assay1 assay2 Pre-incubate cells with varying concentrations of this compound assay1->assay2 assay3 Add radiolabeled bile acid (e.g., [3H]-taurocholic acid) assay2->assay3 assay4 Incubate for a defined period to allow for bile acid uptake assay3->assay4 assay5 Wash cells to remove extracellular radiolabel assay4->assay5 analysis1 Lyse cells and measure intracellular radioactivity using a scintillation counter assay5->analysis1 analysis2 Plot percentage of inhibition against this compound concentration analysis1->analysis2 analysis3 Calculate IC50 value using non-linear regression analysis2->analysis3

Caption: Generalized workflow for an in vitro ASBT inhibition assay.
Preclinical In Vivo Efficacy Study in a NASH Mouse Model

The study in Ldlr-/-.Leiden mice provides a framework for evaluating the in vivo effects of ASBT inhibitors.[4]

Methodology:

  • Animal Model: Male Ldlr-/-.Leiden mice.

  • Diet: High-fat diet (HFD) to induce a NASH phenotype.

  • Treatment Groups:

    • Chow-fed control

    • HFD-fed control (placebo)

    • HFD-fed with this compound at 5, 15, and 30 mg/kg/day administered orally.

  • Duration: 24 weeks.

  • Assessments:

    • Metabolic parameters: Plasma insulin, lipids, and liver enzymes monitored throughout the study.

    • Pharmacodynamics: Fecal and plasma bile acid levels measured.

    • Histopathology: Liver tissue collected at the end of the study for histological analysis (e.g., H&E staining for NAFLD Activity Score).

    • Biochemical analysis: Intrahepatic lipid content measured.

    • Gene expression analysis: Liver gene profiling to assess changes in metabolic pathways.

Phase 1 Clinical Study Design for Pharmacodynamics

The Phase 1 study in healthy volunteers and patients with T2DM was designed to assess safety, tolerability, and pharmacodynamics.[1]

Methodology:

  • Study Design: Randomized, placebo-controlled, dose-escalation study.

  • Participants: Healthy adult volunteers and adults with T2DM.

  • Treatment Arms:

    • Placebo

    • This compound at 0.5 mg, 1 mg, 5 mg, or 10 mg once daily.

  • Duration: 28 days.

  • Key Assessments:

    • Safety and Tolerability: Monitoring of adverse events.

    • Pharmacodynamics:

      • Measurement of total fecal bile acid excretion over a 24-hour period.

      • Quantification of serum 7α-hydroxy-4-cholesten-3-one (C4) as a biomarker of bile acid synthesis.

Pharmacokinetics and Metabolism

A Phase 1 open-label study in healthy men investigated the absorption, distribution, metabolism, and excretion (ADME) of a single oral dose of [14C]-volixibat 50 mg.[3]

  • Absorption: this compound is minimally absorbed, with very low plasma concentrations observed (0-0.179 ng/mL) up to 8 hours post-dose.[3]

  • Metabolism: The administered radioactivity recovered in feces was almost entirely unchanged parent drug, indicating that this compound is not significantly metabolized.[3]

  • Excretion: The vast majority of the administered dose (mean of 92.3%) was recovered in the feces, with a mean of 69.2% excreted within the first 24 hours. A negligible amount (mean of 0.01%) was recovered in the urine.[3]

These findings confirm that this compound's action is primarily localized to the gastrointestinal tract.

Conclusion

This compound's mechanism of action is centered on the potent and selective inhibition of the apical sodium-dependent bile acid transporter in the terminal ileum. This leads to a disruption of the enterohepatic circulation of bile acids, increased fecal excretion of bile acids, and a compensatory increase in hepatic bile acid synthesis from cholesterol. Preclinical and clinical data have quantitatively demonstrated these effects. The minimal systemic absorption of this compound localizes its pharmacological activity to the gut, which is a desirable attribute for its intended therapeutic applications. Further research will continue to elucidate the full therapeutic potential of this targeted mechanism in various cholestatic and metabolic diseases.

References

The Pharmacodynamics of Volixibat in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (formerly SHP626 or LUM002) is a minimally absorbed, orally administered, potent, and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][2] By inhibiting ASBT in the terminal ileum, this compound blocks the reabsorption of bile acids, thereby interrupting the enterohepatic circulation.[2][3] This leads to a significant increase in the excretion of bile acids in feces, which in turn stimulates the liver to synthesize new bile acids from cholesterol to replenish the bile acid pool.[3] This mechanism of action underlies its investigation as a therapeutic agent for cholestatic liver diseases and non-alcoholic steatohepatitis (NASH).[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in preclinical models, with a focus on quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound competitively inhibits the ASBT, a transporter primarily located on the luminal surface of enterocytes in the terminal ileum.[1] This inhibition disrupts the reabsorption of approximately 95% of bile acids from the intestine.[3] The subsequent increase in fecal bile acid excretion leads to a depletion of the systemic bile acid pool. To compensate, the liver upregulates the synthesis of new bile acids from cholesterol, a process for which the enzyme cholesterol 7α-hydroxylase (CYP7A1) is the rate-limiting step. The increased synthesis of bile acids from cholesterol can lead to a reduction in hepatic and systemic cholesterol levels.

Signaling Pathway of this compound's Action

Volixibat_Mechanism cluster_intestine Intestinal Lumen / Enterocyte cluster_liver Hepatocyte Bile Acids Bile Acids ASBT ASBT Bile Acids->ASBT Reabsorption Fecal Excretion Fecal Excretion Bile Acids->Fecal Excretion Systemic Circulation Systemic Circulation ASBT->Systemic Circulation Reduced Bile Acid Return This compound This compound This compound->ASBT Inhibition Cholesterol Cholesterol Bile Acid Synthesis Bile Acid Synthesis Cholesterol->Bile Acid Synthesis CYP7A1 Bile Acid Synthesis->Systemic Circulation Systemic Circulation->Bile Acids Enterohepatic Circulation

Caption: Mechanism of action of this compound.

Preclinical Pharmacodynamics in a NASH Model

A key preclinical study evaluated the effects of this compound in a well-established mouse model of NASH, the Ldlr-/-.Leiden mouse fed a high-fat diet (HFD).[4] This model recapitulates many of the key features of human NASH, including obesity, dyslipidemia, and the histological hallmarks of steatosis, inflammation, and fibrosis.[4]

Quantitative Effects of this compound in Ldlr-/-.Leiden Mice

The following tables summarize the key quantitative findings from a 24-week study of this compound in HFD-fed Ldlr-/-.Leiden mice.[4]

Table 1: Effect of this compound on Fecal and Plasma Bile Acids

ParameterHFD ControlThis compound (5 mg/kg)This compound (15 mg/kg)This compound (30 mg/kg)
Total Fecal Bile Acids (µmol/g) 1.8 ± 0.24.1 ± 0.55.9 ± 0.67.2 ± 0.8
Total Plasma Bile Acids (µM) 25.6 ± 3.118.9 ± 2.515.4 ± 1.912.8 ± 1.5
p < 0.05 vs HFD Control

Table 2: Effect of this compound on Liver Histology (NAFLD Activity Score)

Histological ParameterHFD ControlThis compound (30 mg/kg)
Steatosis (0-3) 2.8 ± 0.12.1 ± 0.2
Lobular Inflammation (0-3) 1.9 ± 0.21.3 ± 0.2
Hepatocyte Ballooning (0-2) 1.5 ± 0.20.8 ± 0.1
NAFLD Activity Score (NAS) 6.2 ± 0.34.2 ± 0.4
*p < 0.05 vs HFD Control

Table 3: Effect of this compound on Hepatic Lipid Content

Lipid SpeciesHFD Control (µg/mg protein)This compound (30 mg/kg) (µg/mg protein)
Triglycerides 125.4 ± 15.285.1 ± 10.3
Cholesteryl Esters 35.8 ± 4.122.7 ± 2.9
*p < 0.05 vs HFD Control

Experimental Protocols

Ldlr-/-.Leiden Mouse Model of NASH

This protocol is based on the methodology described by Salic et al., 2019.[4]

  • Animal Model: Male Ldlr-/-.Leiden mice are used. These mice have a genetic predisposition to dyslipidemia.

  • Diet: At the start of the study, mice are switched from a standard chow diet to a high-fat diet (HFD) containing 45 kcal% fat, typically from lard, to induce obesity and NASH.

  • This compound Administration: this compound is administered orally, typically by admixing it into the HFD at the desired concentrations (e.g., 5, 15, and 30 mg/kg of body weight).

  • Study Duration: The study is conducted for a period of 24 weeks to allow for the development of significant NASH pathology.

  • Outcome Measures:

    • Metabolic Parameters: Body weight, food intake, plasma lipids (cholesterol, triglycerides), glucose, and insulin (B600854) are monitored at regular intervals.

    • Fecal and Plasma Bile Acids: Feces and blood are collected to quantify bile acid levels.

    • Liver Histology: At the end of the study, livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation.

    • Hepatic Lipid Content: A portion of the liver is frozen for the biochemical quantification of triglycerides and cholesteryl esters.

    • Gene Expression Analysis: Another portion of the liver is snap-frozen in liquid nitrogen and stored at -80°C for RNA isolation and subsequent gene expression analysis.

Experimental Workflow for Preclinical Evaluation of this compound in a NASH Model

NASH_Workflow Ldlr-/-.Leiden Mice Ldlr-/-.Leiden Mice High-Fat Diet (HFD) High-Fat Diet (HFD) Ldlr-/-.Leiden Mice->High-Fat Diet (HFD) This compound Treatment (24 weeks) This compound Treatment (24 weeks) High-Fat Diet (HFD)->this compound Treatment (24 weeks) Metabolic Monitoring Metabolic Monitoring This compound Treatment (24 weeks)->Metabolic Monitoring Sample Collection Sample Collection This compound Treatment (24 weeks)->Sample Collection Histological Analysis Histological Analysis Sample Collection->Histological Analysis Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis Gene Expression Analysis Gene Expression Analysis Sample Collection->Gene Expression Analysis

Caption: Preclinical NASH model workflow.

Histological Assessment: NAFLD Activity Score (NAS)

The NAFLD Activity Score (NAS) is a semi-quantitative scoring system used to assess the histological features of NAFLD. The score is the unweighted sum of the scores for steatosis, lobular inflammation, and hepatocyte ballooning.

  • Steatosis (0-3):

    • 0: <5% of hepatocytes affected

    • 1: 5-33% of hepatocytes affected

    • 2: >33-66% of hepatocytes affected

    • 3: >66% of hepatocytes affected

  • Lobular Inflammation (0-3):

    • 0: No inflammatory foci

    • 1: <2 foci per 200x field

    • 2: 2-4 foci per 200x field

    • 3: >4 foci per 200x field

  • Hepatocyte Ballooning (0-2):

    • 0: None

    • 1: Few ballooned cells

    • 2: Many cells/prominent ballooning

Quantification of Fecal Bile Acids by LC-MS/MS

This is a general protocol for the quantification of fecal bile acids.

  • Sample Preparation: A known weight of lyophilized feces is homogenized in an extraction solvent (e.g., 75% ethanol). An internal standard (a deuterated bile acid) is added to each sample.

  • Extraction: The homogenate is centrifuged, and the supernatant containing the bile acids is collected.

  • LC-MS/MS Analysis: The extracted bile acids are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Quantification: The concentration of each bile acid is determined by comparing its peak area to that of the internal standard and a standard curve of known bile acid concentrations.

Hepatic Gene Expression Analysis by RNA Sequencing

This is a general protocol for RNA sequencing of liver tissue.

  • RNA Isolation: Total RNA is extracted from frozen liver tissue using a commercial kit.

  • Library Preparation: An mRNA sequencing library is prepared from the total RNA. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: The prepared library is sequenced on a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Differential gene expression analysis is then performed to identify genes that are up- or downregulated by this compound treatment.

Summary and Conclusion

Preclinical studies in the Ldlr-/-.Leiden mouse model of NASH demonstrate that this compound effectively engages its target, the apical sodium-dependent bile acid transporter, leading to a dose-dependent increase in fecal bile acid excretion.[4] This primary pharmacodynamic effect is associated with favorable downstream consequences, including a reduction in plasma bile acids, and significant improvements in liver histology, as evidenced by a decrease in the NAFLD Activity Score, and a reduction in hepatic lipid accumulation.[4] These findings from preclinical models provide a strong rationale for the clinical development of this compound for the treatment of cholestatic liver diseases and NASH. Further research will continue to elucidate the full therapeutic potential of this targeted approach to modulating bile acid homeostasis.

References

Pharmacokinetics of Minimally Absorbed Volixibat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat is an investigational, orally administered, minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][2] By selectively blocking the reabsorption of bile acids in the terminal ileum, this compound interrupts their enterohepatic circulation.[3][4] This mechanism of action leads to increased fecal excretion of bile acids, which in turn stimulates the synthesis of new bile acids from cholesterol in the liver.[3][4] This guide provides a comprehensive overview of the pharmacokinetics of this compound, focusing on its minimal systemic exposure and primary elimination route, supported by data from clinical studies.

Mechanism of Action: ASBT Inhibition

This compound exerts its pharmacological effect by competitively inhibiting the ASBT, a protein primarily expressed on the luminal surface of enterocytes in the terminal ileum.[3][4] The ASBT is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation. By blocking this transporter, this compound effectively reduces the return of bile acids to the liver.

cluster_Enterohepatic_Circulation Enterohepatic Circulation of Bile Acids cluster_Volixibat_Action This compound's Mechanism of Action Liver Liver (Bile Acid Synthesis from Cholesterol) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Flow Small_Intestine Small Intestine Gallbladder->Small_Intestine Bile Release Terminal_Ileum Terminal Ileum (ASBT-mediated Reabsorption) Small_Intestine->Terminal_Ileum Portal_Vein Portal Vein Terminal_Ileum->Portal_Vein ~95% Reabsorption Colon Colon Terminal_Ileum->Colon ~5% to Colon Portal_Vein->Liver Fecal_Excretion Fecal Excretion Colon->Fecal_Excretion This compound This compound (Oral) ASBT_Inhibition Inhibition of ASBT This compound->ASBT_Inhibition Increased_Fecal_BA Increased Fecal Bile Acid Excretion ASBT_Inhibition->Increased_Fecal_BA Reduced_BA_Return Reduced Bile Acid Return to Liver ASBT_Inhibition->Reduced_BA_Return Upregulated_BA_Synthesis Upregulated de novo Bile Acid Synthesis Reduced_BA_Return->Upregulated_BA_Synthesis

Figure 1: Mechanism of this compound Action on Enterohepatic Circulation.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by its minimal systemic absorption, negligible metabolism, and almost exclusive elimination in the feces as the unchanged parent compound.[5][6]

Absorption

Following oral administration, this compound is minimally absorbed from the gastrointestinal tract. In a Phase 1 study involving a single oral dose of 50 mg of [14C]-labeled this compound in healthy male subjects, plasma concentrations of this compound were very low, with a range of 0 to 0.179 ng/mL, and were only detectable up to 8 hours post-dose.[5] Due to these low concentrations, standard pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) could not be reliably calculated.[5] Furthermore, no radioactivity was observed in plasma or whole blood, reinforcing the limited extent of absorption.[5]

Distribution

Given the minimal absorption of this compound, its distribution into systemic circulation is negligible. The lack of detectable radioactivity in whole blood and plasma in the human ADME (Absorption, Distribution, Metabolism, and Excretion) study indicates that this compound does not significantly distribute into tissues beyond the gastrointestinal tract.[5]

Metabolism

This compound is not metabolized in the body. The only radioactive component detected in the feces in the ADME study was unchanged parent this compound.[5][6] This suggests that this compound is not subject to first-pass metabolism or systemic metabolism.

Excretion

The primary route of elimination for this compound is through fecal excretion. In the [14C]-volixibat ADME study, a mean of 92.3% of the administered radioactive dose was recovered in the feces, with 69.2% of that being excreted within the first 24 hours.[5] The excreted compound was identified as unchanged this compound.[5][6] In contrast, urinary excretion was negligible, accounting for a mean of only 0.01% of the total radioactivity.[5]

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic data for this compound from a pivotal Phase 1 ADME study and other clinical trials.

Table 1: Plasma Pharmacokinetic Parameters of this compound

ParameterValueStudy
Plasma Concentration Range0 - 0.179 ng/mLPhase 1, [14C]-Volixibat ADME Study[5]
Cmax (40 mg BID)0.10 ng/mL (SE: 0.11)Phase 1 Dose-Ranging Study[1]
Cmax (80 mg BID)0.14 ng/mL (SE: 0.22)Phase 1 Dose-Ranging Study[1]
Calculable PK Parameters (AUC, t½)Not calculable due to low plasma concentrationsPhase 1, [14C]-Volixibat ADME Study[5]

SE: Standard Error

Table 2: Excretion of [14C]-Volixibat Following a Single 50 mg Oral Dose

Excretion RouteMean Recovery (% of Administered Dose)Standard Deviation
Fecal92.3%± 5.25%
Urinary0.01%± 0.007%

Data from the Phase 1, [14C]-Volixibat ADME Study[5]

Experimental Protocols

[14C]-Volixibat ADME Study (NCT02571192)

Study Design: This was a Phase 1, open-label, single-dose study in healthy adult male subjects.[5]

Participants: Eight healthy men aged 18-50 years with a body mass index of 18.0-30.0 kg/m ² were enrolled.[5]

Dosing: A single oral dose of 50 mg of [14C]-volixibat (containing approximately 5.95 µCi of radioactivity) was administered.[5]

Sample Collection:

  • Blood: Collected at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, 120, and 144 hours post-dose for pharmacokinetic and radioactivity analysis.[6]

  • Urine: Collected pre-dose and pooled over the intervals of 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, 72-96, 96-120, and 120-144 hours post-dose.[6]

  • Feces: All fecal samples were collected from pre-dose until 144 hours post-dose.[5]

Analytical Methods:

  • Radioactivity Measurement: Total radioactivity in whole blood, plasma, urine, and feces was determined by liquid scintillation counting.[5]

  • Metabolite Profiling: Fecal homogenates were analyzed using high-performance liquid chromatography (HPLC) with radiometric detection to identify and quantify radioactive components.[6]

  • Plasma Concentration: Plasma samples were analyzed for this compound concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5] Although the specific parameters of this method are not publicly detailed, a general approach for similar compounds is described below.

cluster_Workflow Pharmacokinetic Analysis Workflow for this compound Dosing Oral Administration of this compound Sample_Collection Serial Blood, Urine, and Feces Collection Dosing->Sample_Collection Sample_Processing Plasma Separation and Fecal Homogenization Sample_Collection->Sample_Processing Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Analysis Pharmacokinetic Parameter Calculation Analysis->Data_Analysis

Figure 2: General Experimental Workflow for this compound Pharmacokinetic Studies.
General Bioanalytical Method for this compound Quantification (LC-MS/MS)

While a specific validated method for non-radiolabeled this compound is not publicly available, a general approach based on methods for similar molecules would likely involve the following steps:

  • Sample Preparation:

    • Plasma: Protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to separate the supernatant.

    • Feces: Homogenization of a known weight of feces in a suitable buffer, followed by a liquid-liquid or solid-phase extraction to isolate the analyte from the complex matrix.[7][8]

  • Chromatographic Separation:

    • Use of a reverse-phase HPLC column (e.g., C18) to separate this compound from endogenous components.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Ionization would likely be achieved using electrospray ionization (ESI) in the positive ion mode.

    • Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored for quantification.

Conclusion

The pharmacokinetic profile of this compound is defined by its minimal systemic absorption and near-complete fecal excretion as an unchanged drug. This characteristic is consistent with its mechanism of action as a locally acting inhibitor of the apical sodium-dependent bile acid transporter in the terminal ileum. The negligible systemic exposure of this compound suggests a low potential for systemic side effects, a favorable attribute for a chronically administered therapy. Further research and publication of detailed analytical methodologies will provide a more complete understanding for the scientific community.

References

An In-depth Technical Guide to Volixibat and its Effect on Bile Acid Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of volixibat, a selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), and its profound effects on the regulation of bile acid homeostasis. The document details the mechanism of action, presents quantitative data from clinical and preclinical studies, outlines key experimental protocols, and visualizes complex pathways and workflows.

Introduction: Bile Acid Homeostasis and the Role of ASBT

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine. The body maintains a stable pool of bile acids through a highly efficient process known as enterohepatic circulation, where approximately 95% of bile acids secreted into the intestine are reabsorbed and returned to the liver.[1]

The key protein responsible for the initial step of this reabsorption in the terminal ileum is the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT) or SLC10A2.[2][3] By mediating the active uptake of bile acids from the intestinal lumen into enterocytes, ASBT is a critical control point for maintaining bile acid homeostasis.[4] Dysregulation of this process is implicated in the pathophysiology of various cholestatic liver diseases and metabolic disorders.[5]

This compound (formerly known as SHP626 or LUM002) is an orally administered, minimally absorbed, potent, and selective inhibitor of ASBT.[6][7] By targeting ASBT, this compound intentionally disrupts the enterohepatic circulation of bile acids, representing a novel therapeutic strategy for conditions characterized by bile acid accumulation, such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC).[8][9]

Mechanism of Action of this compound

This compound exerts its pharmacological effect by competitively inhibiting ASBT on the apical membrane of enterocytes in the terminal ileum.[6][7] This inhibition blocks the primary pathway for bile acid reabsorption from the gut.[4][10]

The direct consequences of ASBT inhibition by this compound are:

  • Reduced Bile Acid Reabsorption: Fewer bile acids are transported from the intestinal lumen back into the portal circulation.

  • Increased Fecal Bile Acid (FBA) Excretion: The unabsorbed bile acids are passed into the large intestine and subsequently excreted in the feces.[11]

  • Decreased Bile Acid Return to the Liver: The diminished reabsorption leads to a reduction in the amount of bile acids returning to the liver via the portal vein.[6]

This interruption of the enterohepatic circulation triggers a series of downstream physiological responses aimed at restoring bile acid homeostasis.

cluster_0 Liver cluster_1 Biliary Tract cluster_2 Small Intestine (Terminal Ileum) cluster_3 Excretion Cholesterol Cholesterol BileAcids Bile Acids Cholesterol->BileAcids Synthesis (CYP7A1) Gallbladder Gallbladder BileAcids->Gallbladder Secretion PortalVein Portal Vein Return (~95% of BAs) PortalVein->BileAcids ASBT ASBT Transporter Gallbladder->ASBT Release into Gut ASBT->PortalVein Reabsorption Feces Fecal Excretion (~5% of BAs normally, Increased with this compound) ASBT->Feces Unabsorbed BAs This compound This compound This compound->ASBT Inhibits

Caption: Enterohepatic Circulation and this compound's Point of Action

Pharmacodynamic Effects of this compound on Bile Acid Homeostasis

The primary interruption of bile acid circulation by this compound initiates a cascade of significant pharmacodynamic effects, most notably the upregulation of bile acid synthesis.

Upregulation of Bile Acid Synthesis and Key Biomarkers

The reduction in bile acids returning to the liver is sensed by hepatocytes, which alleviates the negative feedback inhibition normally exerted on the rate-limiting enzyme in bile acid synthesis, cholesterol 7α-hydroxylase (CYP7A1).[1] This results in a compensatory increase in the synthesis of new bile acids from cholesterol.[7]

This increased synthesis can be monitored by measuring serum levels of 7α-hydroxy-4-cholesten-3-one (C4) , a downstream intermediate of CYP7A1 activity.[1] Elevated serum C4 is a reliable pharmacodynamic marker indicating on-target ASBT inhibition and subsequent upregulation of bile acid production.[11][12] Clinical studies consistently demonstrate that this compound administration leads to a dose-dependent increase in serum C4 levels.[1][12]

Another key regulator is Fibroblast Growth Factor 19 (FGF19) , a hormone secreted from ileal enterocytes in response to bile acid uptake, which normally travels to the liver to suppress CYP7A1 expression.[13] By blocking bile acid reabsorption in the ileum, ASBT inhibitors are expected to reduce FGF19 signaling, further contributing to the disinhibition of bile acid synthesis.[14]

cluster_0 Hepatocyte Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-Limiting Enzyme) Cholesterol->CYP7A1 Step 1 C4 7α-hydroxy-4-cholesten-3-one (C4) CYP7A1->C4 Formation PrimaryBAs Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) C4->PrimaryBAs Further Synthesis Feedback Negative Feedback Feedback->CYP7A1 Inhibits This compound This compound Action (Reduces BA Return) This compound->Feedback Interrupts

Caption: Bile Acid Synthesis Pathway and Effect of this compound
Impact on Serum Bile Acids and Cholesterol

By promoting the conversion of cholesterol into new bile acids, this compound has been shown to decrease levels of low-density lipoprotein (LDL) cholesterol.[11][15] The effect on total serum bile acid (sBA) levels can vary, but in cholestatic conditions where sBA levels are pathologically elevated, a key therapeutic goal is their reduction. In clinical trials for PBC, this compound treatment has resulted in a significant reduction in serum bile acids.[16][17]

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical and clinical studies, demonstrating the dose-dependent effects of this compound on markers of bile acid homeostasis.

Table 1: Effect of this compound on Fecal Bile Acid (FBA) Excretion

Study Population This compound Dose Duration Baseline FBA Post-Treatment FBA Fold Increase vs. Placebo Citation(s)
Healthy Volunteers 0.5 - 10 mg QD 28 days N/A 643.7 - 1239.3 µmol/24h ~1.6 - 3.2x [12][18]
Patients with T2DM 10 mg QD 28 days 220.0 µmol/24h (Placebo) 1786.0 µmol/24h ~8.0x [12][18]
Ldlr-/-.Leiden Mice 30 mg/kg 12 weeks 3.15 µmol/100g/day 8.21 µmol/100g/day N/A (vs. baseline) [19]

| Healthy Volunteers | Multiple Doses | N/A | N/A | Increased across all groups | Dose-dependent increase |[11] |

Table 2: Effect of this compound on Serum 7α-hydroxy-4-cholesten-3-one (C4)

Study Population This compound Dose Duration Baseline C4 Post-Treatment C4 Fold Increase from Baseline Citation(s)
Healthy Volunteers 0.5 - 10 mg QD 28 days N/A N/A ~1.3 - 5.3x [12]
Patients with T2DM 10 mg QD 28 days N/A N/A ~2.0x [12]

| Healthy Volunteers | Multiple Doses | N/A | N/A | Meaningful increases | N/A |[11] |

Table 3: Effect of this compound on Serum Bile Acids (sBA) and LDL Cholesterol

Study Population This compound Dose Duration Outcome Measure Result Citation(s)
Patients with PBC 20mg & 80mg BID 16-28 weeks % Patients with ≥50% sBA Reduction 70% - 75% [15][16][17]
Preclinical Models N/A N/A Serum Bile Acids Effective decrease [8]

| Healthy Volunteers | Multiple Doses | N/A | LDL Cholesterol | Decreases observed |[11][15] |

Key Experimental Methodologies

The evaluation of this compound's effects relies on robust preclinical models and well-designed clinical trials, utilizing specific analytical techniques for key biomarkers.

Preclinical Animal Models

Preclinical efficacy, particularly for metabolic aspects and non-alcoholic steatohepatitis (NASH), has been investigated in high-fat diet (HFD)-fed Ldlr-/-.Leiden mice.[20] This model develops key features of human NASH. In these studies, mice are typically fed an HFD for an extended period (e.g., 24 weeks) with or without concurrent this compound administration at varying doses (e.g., 5, 15, and 30 mg/kg).[19][20] Outcome measures include plasma and fecal bile acid levels, liver histology, intrahepatic lipids, and gene expression profiling.[20]

Clinical Study Design

Human studies are typically randomized, double-blind, and placebo-controlled.[12] Phase 1 trials assess safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and sometimes in specific patient populations like those with type 2 diabetes mellitus (T2DM).[12][18] These often involve dose-escalation cohorts (e.g., 0.5 mg, 1 mg, 5 mg, 10 mg) over a period of several weeks (e.g., 28 days).[12] Phase 2 trials, such as the VANTAGE (PBC) and VISTAS (PSC) studies, evaluate efficacy in target patient populations over longer durations, with primary endpoints often related to symptom improvement (e.g., pruritus) and secondary endpoints including changes in sBA and C4.[15][21]

cluster_0 Screening & Randomization cluster_1 Treatment Period (e.g., 28 Days) cluster_2 Pharmacodynamic & Safety Assessments Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (3:1 Drug:Placebo) Screening->Randomization Baseline Baseline Samples (Blood, Feces) Randomization->Baseline Dosing Daily Dosing (e.g., this compound or Placebo) Assessments Ongoing Assessments (AEs, Vitals) Dosing->Assessments Day28 End of Treatment Samples (Blood, Feces) Assessments->Day28 Baseline->Dosing Analysis Biomarker Analysis (C4, FBA, sBA) Day28->Analysis

Caption: Clinical Trial Workflow for this compound Assessment
Biomarker Analysis Protocols

  • Sample Collection: Fecal samples are typically collected over a 24-hour period to ensure accurate quantification of daily excretion.[12] Blood samples for serum analysis are collected after fasting.[22]

  • Extraction: Bile acids are extracted from the sample matrix (feces or serum) using organic solvents like methanol (B129727) or acetonitrile (B52724) to precipitate proteins and isolate the analytes.[23]

  • Analysis: While enzymatic assays can measure total bile acids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying both total and individual bile acid species.[22][24] This technique offers high sensitivity and specificity, allowing for detailed profiling of the bile acid pool.[24]

  • Sample Collection: Fasting blood samples are required, as C4 levels can be influenced by food intake.[25]

  • Analysis: Serum C4 concentrations are measured using high-performance liquid chromatography (HPLC) or, more commonly, LC-MS/MS for improved sensitivity and accuracy.[25][26] An internal standard is typically used to ensure precise quantification. The lower limit of quantification for modern LC-MS/MS methods is around 5 ng/mL.[26]

Conclusion

This compound effectively modulates bile acid homeostasis through the targeted inhibition of the ASBT in the terminal ileum. This mechanism directly increases the fecal excretion of bile acids, which in turn reduces their return to the liver. The primary pharmacodynamic consequence is a robust, compensatory upregulation of hepatic bile acid synthesis from cholesterol, a process clearly evidenced by significant increases in the biomarker serum C4 and reductions in LDL cholesterol. In cholestatic diseases such as PBC, this mechanism of action has been shown to successfully reduce the systemic bile acid burden. The well-defined mechanism and clear pharmacodynamic readouts make this compound a promising therapeutic agent for managing diseases characterized by bile acid dysregulation.

References

Investigating Volixibat for Non-Alcoholic Steatohepatitis (NASH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) with a significant unmet medical need. Volixibat, a potent, minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT), was investigated as a potential therapeutic agent for NASH. This technical guide provides an in-depth overview of the core scientific and clinical investigations of this compound for NASH, detailing its mechanism of action, preclinical findings, and the results of a significant Phase 2 clinical trial. The document includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support further research and development in this area.

Introduction

Non-alcoholic steatohepatitis (NASH) is characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] The pathogenesis of NASH is multifactorial, with abnormal cholesterol metabolism and the accumulation of cytotoxic free cholesterol in the liver playing a key role.[2][3]

This compound (formerly SHP626 or LUM002) is a selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[2][4] ASBT is primarily located in the terminal ileum and is responsible for the reabsorption of the majority of bile acids, facilitating their enterohepatic circulation.[2] By inhibiting ASBT, this compound was hypothesized to increase the fecal excretion of bile acids, thereby compelling the liver to synthesize new bile acids from cholesterol. This was expected to reduce hepatic free cholesterol levels and consequently ameliorate the key pathological features of NASH.[2][3]

This guide synthesizes the available preclinical and clinical data on this compound for the treatment of NASH, providing a technical resource for the scientific community.

Mechanism of Action and Signaling Pathway

This compound is a competitive and highly potent inhibitor of the apical sodium-dependent bile acid transporter (ASBT).[2] Its mechanism of action is centered on the interruption of the enterohepatic circulation of bile acids.

Signaling Pathway of ASBT Inhibition by this compound

The inhibition of ASBT by this compound in the terminal ileum leads to a cascade of downstream effects aimed at restoring bile acid homeostasis. This process involves intricate signaling between the intestine and the liver.

cluster_0 Intestinal Lumen (Ileum) cluster_1 Enterocyte cluster_2 Hepatocyte cluster_3 Fecal Excretion Bile Acids Bile Acids ASBT ASBT (Apical Sodium-Dependent Bile Acid Transporter) Bile Acids->ASBT Reabsorption Increased Fecal\nBile Acids Increased Fecal Bile Acids Bile Acids->Increased Fecal\nBile Acids Increased Excretion FXR_intestinal FXR (Farnesoid X Receptor) ASBT->FXR_intestinal Reduced Intracellular Bile Acid Pool This compound This compound This compound->ASBT Inhibition FGF19 FGF19 FXR_intestinal->FGF19 Decreased Activation FGFR4 FGFR4 FGF19->FGFR4 Reduced Signaling to Liver Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Upregulated Conversion Newly Synthesized\nBile Acids Newly Synthesized Bile Acids CYP7A1->Newly Synthesized\nBile Acids FGFR4->CYP7A1 Disinhibition

Caption: this compound's Mechanism of Action.

Preclinical Investigations

Animal Model and Experimental Design

Preclinical studies of this compound for NASH were conducted in the Ldlr-/-.Leiden mouse model, a translational model that recapitulates many features of human NASH, including obesity, insulin (B600854) resistance, dyslipidemia, and the histological hallmarks of the disease.[2][5][6]

  • Model: Male Ldlr-/-.Leiden mice.[2][7]

  • Diet: High-Fat Diet (HFD) to induce NASH.[2][6]

  • Treatment Groups:

    • HFD + Vehicle (Control)

    • HFD + this compound (5, 15, and 30 mg/kg)[2]

  • Duration: 24 weeks.[2]

  • Assessments: Plasma and fecal bile acid levels, plasma insulin, lipids, liver enzymes, liver histology, intrahepatic lipids, mesenteric white adipose tissue mass, and liver gene profiling.[2]

Preclinical Efficacy Data

The preclinical studies demonstrated target engagement and beneficial effects of this compound on metabolic and histological parameters of NASH in the Ldlr-/-.Leiden mouse model.[2]

ParameterControl (HFD)This compound (30 mg/kg)Outcome
Fecal Bile Acid Excretion BaselineSignificantly IncreasedConfirmed ASBT Inhibition
Hepatocyte Hypertrophy IncreasedSignificantly AttenuatedImprovement in Liver Histology
Hepatic Triglycerides IncreasedSignificantly ReducedReduction in Steatosis
Hepatic Cholesteryl Esters IncreasedSignificantly ReducedReduction in Hepatic Cholesterol
Mesenteric White Adipose Tissue IncreasedSignificantly ReducedImprovement in Adiposity
NAFLD Activity Score (NAS) ElevatedSignificantly LowerOverall Improvement in NASH
Gene Expression Analysis

Gene profiling in the Ldlr-/-.Leiden mice revealed that this compound treatment reversed the inhibitory effect of the HFD on key metabolic master regulators.[2] This suggests that this compound can modulate hepatic gene expression to improve metabolic homeostasis.

  • Upregulated Genes/Pathways with this compound:

    • Peroxisome proliferator-activated receptor-γ coactivator-1β (PGC-1β)[2]

    • Insulin receptor[2]

    • Sterol regulatory element-binding transcription factor 2 (SREBF2)[2]

Clinical Investigation: Phase 2 Trial (NCT02787304)

A Phase 2, double-blind, randomized, placebo-controlled, dose-finding study was conducted to evaluate the safety, tolerability, and efficacy of this compound in adults with NASH.[3] The study was ultimately terminated due to a lack of efficacy at a pre-defined interim analysis.[1][3]

Experimental Protocol

cluster_0 Screening & Enrollment cluster_1 Randomization (1:1:1:1) cluster_2 Treatment Period (48 Weeks) cluster_3 Assessments Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Baseline Assessments Baseline Assessments Inclusion/Exclusion Criteria->Baseline Assessments Placebo Placebo Baseline Assessments->Placebo This compound 5 mg This compound 5 mg Baseline Assessments->this compound 5 mg This compound 10 mg This compound 10 mg Baseline Assessments->this compound 10 mg This compound 20 mg This compound 20 mg Baseline Assessments->this compound 20 mg Once Daily Oral Dosing Once Daily Oral Dosing Placebo->Once Daily Oral Dosing This compound 5 mg->Once Daily Oral Dosing This compound 10 mg->Once Daily Oral Dosing This compound 20 mg->Once Daily Oral Dosing Interim Analysis (Week 24) Interim Analysis (Week 24) Once Daily Oral Dosing->Interim Analysis (Week 24) End of Treatment (Week 48) End of Treatment (Week 48) Interim Analysis (Week 24)->End of Treatment (Week 48)

Caption: NCT02787304 Study Workflow.
  • Inclusion Criteria:

    • Age 18-80 years.[3][8]

    • Histologically confirmed NASH without cirrhosis (fibrosis stage F0-F3).[3]

    • NAFLD Activity Score (NAS) ≥ 4, with a score of at least 1 in each component (steatosis, lobular inflammation, and hepatocyte ballooning).[3]

    • Hepatic steatosis ≥5% as measured by MRI-Proton Density Fat Fraction (MRI-PDFF).[3]

  • Exclusion Criteria:

    • Cirrhosis (fibrosis stage F4).

    • Other causes of liver disease.

    • Significant alcohol consumption.[8]

    • Uncontrolled type 1 or 2 diabetes mellitus.[8]

  • Primary Efficacy Endpoint:

    • Proportion of patients with a reduction of at least 2 points in NAS without worsening of fibrosis at Week 48.[3]

  • Secondary Efficacy Endpoints:

    • Resolution of NASH without worsening of fibrosis.[8]

    • Improvement in fibrosis stage.[8]

    • Change in hepatic steatosis measured by MRI-PDFF.[8]

    • Change in serum liver enzymes (ALT, AST, GGT).[8]

  • Liver Histology:

    • Liver biopsies were assessed by a central pathologist using the NASH Clinical Research Network (CRN) scoring system.[3]

    • NAFLD Activity Score (NAS): The sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2).[8]

    • Fibrosis Staging: Scored on a scale of F0 to F4.[8]

  • Hepatic Steatosis Assessment:

    • Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) was used to quantify liver fat content.[3][8]

  • Serum Biomarkers:

    • Standard automated laboratory methods were used to measure serum levels of ALT, AST, GGT, total cholesterol, LDL-C, and 7α-hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis.[1][8]

Clinical Trial Results

The study was terminated early for futility based on the 24-week interim analysis, as this compound did not meet the prespecified efficacy endpoints for reduction in steatosis or ALT levels.[1][3] The final analysis of the available 48-week data also showed no histological benefit.[3]

Efficacy EndpointPlacebo (n=13)Pooled this compound (n=30)
≥2-point reduction in NAS without worsening of fibrosis 38.5%30.0%
Resolution of NASH without worsening of fibrosis 38.5%23.3%
Decrease in fibrosis score 38.5%26.7%
Parameter (Mean Change from Baseline)PlaceboPooled this compound
Serum C4 (ng/mL) No meaningful change+38.5
Total Cholesterol (mg/dL) No meaningful change-14.5
LDL-C (mg/dL) No meaningful change-16.1

Data presented for the pooled this compound group showed dose-dependent changes, with the 20 mg dose showing the greatest reductions in cholesterol and LDL-C.[3]

This compound was generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) were gastrointestinal.[3]

Adverse Event ProfilePlaceboPooled this compound
Any TEAE 75.5%88.4%
Gastrointestinal Disorders Not specified82.3%
Diarrhea Not specified73.5%
TEAEs leading to discontinuation 2.0%13.6%

No deaths or serious TEAEs were related to this compound.[3]

Discussion and Future Directions

The investigation of this compound for NASH provides valuable insights for the drug development community. Despite a strong mechanistic rationale and positive preclinical data, the Phase 2 clinical trial (NCT02787304) was terminated due to a lack of efficacy in improving liver histology or reducing hepatic steatosis in patients with NASH.[1][3]

The study did, however, demonstrate clear target engagement, as evidenced by a dose-dependent increase in the bile acid synthesis biomarker C4 and reductions in total and LDL cholesterol.[1] This confirms that ASBT inhibition was achieved in the clinical setting. The discrepancy between the preclinical and clinical outcomes highlights the complexities of translating findings from animal models to human disease, particularly in a multifactorial condition like NASH.

The primary safety finding was a high incidence of diarrhea, a known class effect of ASBT inhibitors due to increased bile acids in the colon.[3]

While the development of this compound for NASH has been discontinued, the exploration of bile acid metabolism as a therapeutic target for liver diseases continues. Further research may focus on understanding the specific patient populations that might respond to this mechanism of action or on combination therapies that could enhance efficacy while mitigating side effects.

Conclusion

This compound, a selective ASBT inhibitor, effectively engaged its target in both preclinical and clinical settings, leading to increased bile acid synthesis and reduced cholesterol levels. However, this did not translate into a therapeutic benefit for patients with NASH in a Phase 2 clinical trial, which was terminated for futility. The data and methodologies presented in this technical guide serve as a comprehensive resource for researchers and drug developers working on novel therapies for NASH and other metabolic liver diseases. The findings underscore the importance of robust translational science and the challenges inherent in developing effective treatments for this complex disease.

References

Volixibat in Primary Biliary Cholangitis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the mechanism of action, clinical trial data, and experimental protocols for Volixibat, a promising novel therapy for primary biliary cholangitis (PBC).

Introduction

Primary Biliary Cholangitis (PBC) is a chronic, autoimmune liver disease characterized by the progressive destruction of small intrahepatic bile ducts. This destruction leads to cholestasis, the accumulation of bile acids in the liver, which in turn causes liver damage, fibrosis, and ultimately cirrhosis. One of the most debilitating symptoms of PBC is severe pruritus (itching), which significantly impairs quality of life. Current treatments for PBC, such as ursodeoxycholic acid (UDCA), do not adequately address pruritus in all patients, highlighting a significant unmet medical need.

This compound, an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), represents a novel therapeutic approach for PBC. By blocking the reabsorption of bile acids in the terminal ileum, this compound increases the excretion of bile acids in the feces, thereby reducing the total bile acid pool and alleviating the cholestatic liver injury and associated symptoms. This technical guide provides a comprehensive overview of the research and development of this compound for PBC, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the selective inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3] This transporter is primarily responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation, a process known as enterohepatic circulation. By blocking IBAT, this compound interrupts this recycling process, leading to a significant increase in the fecal excretion of bile acids.[1][4] This, in turn, reduces the overall serum bile acid (sBA) levels, mitigating their toxic effects on hepatocytes and cholangiocytes.[1][3]

The reduction in systemic bile acid levels has several downstream effects on key signaling pathways implicated in PBC pathogenesis:

  • Fibroblast Growth Factor 19 (FGF-19) Pathway: Bile acid uptake in the ileum stimulates the release of FGF-19, which in turn acts on the liver to suppress bile acid synthesis by inhibiting the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the classical bile acid synthesis pathway. By reducing ileal bile acid uptake, IBAT inhibitors like this compound are expected to decrease FGF-19 signaling, leading to an increase in bile acid synthesis. This is reflected by an increase in the biomarker 7α-hydroxy-4-cholesten-3-one (7αC4), a serum marker of bile acid synthesis.[4] While seemingly counterintuitive, the overall effect is a net decrease in the total bile acid pool due to enhanced fecal excretion.

  • Inflammatory Pathways: Elevated bile acids are known to induce inflammatory responses in the liver. Reductions in sBA levels are associated with a decrease in inflammatory markers. Clinical data from the VANTAGE study has shown that this compound treatment leads to reductions in the inflammatory biomarker Interleukin-31 (IL-31), which is implicated in pruritus.[5]

Bile_Acid_Signaling cluster_Enterohepatic_Circulation Enterohepatic Circulation cluster_Volixibat_Action This compound Intervention cluster_Downstream_Effects Downstream Signaling Effects Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Acids Small_Intestine Small Intestine (Ileum) Gallbladder->Small_Intestine Bile Acids Portal_Vein Portal Vein Small_Intestine->Portal_Vein Bile Acid Reabsorption (95%) Feces Feces Small_Intestine->Feces Bile Acid Excretion (5%) IBAT Ileal Bile Acid Transporter (IBAT) Portal_Vein->Liver This compound This compound This compound->IBAT Inhibits Reduced_sBA Reduced Serum Bile Acids (sBA) IBAT->Reduced_sBA Leads to Decreased_FGF19 Decreased FGF-19 Signaling IBAT->Decreased_FGF19 Leads to Reduced_Pruritus Reduced Pruritus Reduced_sBA->Reduced_Pruritus Reduced_IL31 Reduced IL-31 Reduced_sBA->Reduced_IL31 Increased_BA_Synthesis Increased Bile Acid Synthesis (via CYP7A1) Decreased_FGF19->Increased_BA_Synthesis

Caption: this compound's Mechanism of Action in PBC.

Clinical Development: The VANTAGE Study

The primary clinical evidence for this compound's efficacy and safety in PBC comes from the Phase 2b VANTAGE study (NCT05050136).[1][6][7][8][9] This randomized, double-blind, placebo-controlled trial was designed to evaluate the efficacy and safety of this compound in patients with cholestatic pruritus due to PBC.[7]

VANTAGE Study Design

The VANTAGE study consisted of a screening period, a 28-week treatment period, and an optional open-label extension of up to 2 years.[1][7]

VANTAGE_Study_Workflow cluster_Treatment_Arms Treatment Arms Screening Screening (Up to 4 weeks) - Assess eligibility - Baseline measurements Randomization Randomization Screening->Randomization Placebo Placebo BID Randomization->Placebo Volixibat_20mg This compound 20mg BID Randomization->Volixibat_20mg Volixibat_80mg This compound 80mg BID Randomization->Volixibat_80mg Treatment_Period Double-Blind Treatment (28 weeks) - 8 in-clinic visits - 2+ telephone visits OLE Open-Label Extension (Up to 2 years) - All patients receive this compound Treatment_Period->OLE

Caption: VANTAGE Phase 2b Study Workflow.

Inclusion Criteria (abridged):

  • Adults aged 18 and older with a confirmed diagnosis of PBC.[1]

  • Significant pruritus associated with PBC.[10]

Exclusion Criteria:

  • Specific exclusion criteria for the VANTAGE study are not detailed in the publicly available resources.

Endpoints:

  • Primary Endpoint: Mean change in the weekly averaged daily itch score from baseline to week 28, as measured by the Adult ItchRO™ (Itch-Reported Outcome) scale.[5]

  • Secondary Endpoints: Included changes in serum bile acid levels, safety and tolerability, and quality of life measures.[3]

Quantitative Data from the VANTAGE Study

The interim analysis of the VANTAGE study demonstrated statistically significant improvements in pruritus and reductions in serum bile acids for patients treated with this compound compared to placebo.

Table 1: Efficacy of this compound in the VANTAGE Study (Interim Analysis)

EndpointPlaceboThis compound 20mg BIDThis compound 80mg BIDCombined this compound
Change in ItchRO Score (from baseline) --2.4 (p=0.0039 vs placebo)-2.6 (p=0.0010 vs placebo)-3.82 (p<0.0001 vs baseline); Placebo-adjusted: -2.32 (p=0.0026)
Patients with ≥50% Reduction in sBA ---75%
Reduction in IL-31 -Observed ReductionObserved ReductionObserved Reduction
Improvement in Fatigue ---Significant improvement at week 16

Data sourced from multiple reports on the VANTAGE study interim analysis.[5][10][11]

Experimental Protocols

While the complete, detailed protocols for the VANTAGE study are proprietary, this section outlines the standard methodologies for the key assessments used in the trial.

Measurement of Pruritus: The Adult ItchRO™ Scale

The Adult ItchRO™ is a patient-reported outcome tool used to assess the severity of itching.

  • Methodology: Patients record their itch severity twice daily (morning and evening) using an 11-point numerical rating scale, where 0 represents "no itch" and 10 represents "the worst itch imaginable." The daily score is the higher of the two ratings. The weekly score is the average of the daily scores.[5]

Measurement of Serum Bile Acids (sBA)
  • Sample Collection: Serum samples are collected from patients at specified time points throughout the study.

  • Methodology: Total serum bile acids are typically quantified using an enzymatic colorimetric assay or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for a more detailed profiling of individual bile acid species.

Measurement of Interleukin-31 (IL-31)
  • Sample Collection: Serum or plasma samples are collected from patients.

  • Methodology: IL-31 levels are measured using a quantitative sandwich enzyme-linked immunosorbent assay (ELISA). This involves capturing the IL-31 from the sample with a specific antibody, followed by detection with a second, enzyme-linked antibody. The signal generated is proportional to the amount of IL-31 present.

Preclinical Research

Detailed preclinical studies of this compound specifically in animal models of PBC have not been extensively published in the public domain. However, the development of IBAT inhibitors typically involves evaluation in animal models of cholestasis.

Representative Preclinical Experimental Workflow

Preclinical_Workflow Model_Selection Selection of Cholestasis Animal Model (e.g., Bile Duct Ligation) Treatment_Groups Establishment of Treatment Groups (Vehicle, this compound doses) Model_Selection->Treatment_Groups Dosing Drug Administration (e.g., daily oral gavage) Treatment_Groups->Dosing Monitoring In-life Monitoring (body weight, clinical signs) Dosing->Monitoring Endpoint_Analysis Endpoint Analysis - Serum Bile Acids - Liver Histopathology - Gene Expression Analysis Monitoring->Endpoint_Analysis

Caption: Representative Preclinical Workflow for an IBAT Inhibitor.

Safety and Tolerability

In the VANTAGE study, this compound was generally well-tolerated. The most common adverse event reported was diarrhea, which was mostly mild to moderate in severity.[10] No new safety signals were observed.[5][11]

Conclusion and Future Directions

This compound has demonstrated significant potential as a novel therapeutic for primary biliary cholangitis, particularly in addressing the burdensome symptom of pruritus. The positive results from the Phase 2b VANTAGE study, showing significant reductions in both itching and serum bile acids with a favorable safety profile, have led to a Breakthrough Therapy Designation from the FDA for cholestatic pruritus in PBC.[10] The confirmatory portion of the VANTAGE study is ongoing, with enrollment expected to be completed in 2026.[10]

For researchers and drug development professionals, this compound represents a promising molecule in the growing landscape of targeted therapies for cholestatic liver diseases. Future research may focus on long-term outcomes, the effects of this compound on liver fibrosis and disease progression, and its potential in other cholestatic conditions. The continued investigation of IBAT inhibitors will be crucial in advancing the standard of care for patients with PBC and other rare liver diseases.

References

Volixibat for the Treatment of Primary Sclerosing Cholangitis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Volixibat, an investigational therapy for the treatment of cholestatic pruritus associated with Primary Sclerosing Cholangitis (PSC). PSC is a chronic, progressive liver disease characterized by inflammation and fibrosis of the bile ducts, leading to cholestasis, pruritus, and eventual liver failure.[1] There are currently no approved therapies that effectively treat the underlying disease process or its debilitating symptoms.[1] this compound, a minimally absorbed, orally administered inhibitor of the ileal bile acid transporter (IBAT), represents a novel therapeutic approach by targeting the enterohepatic circulation of bile acids.[2][3][4][5]

Mechanism of Action

This compound selectively inhibits the ileal bile acid transporter (IBAT), a protein primarily responsible for the reabsorption of bile acids from the terminal ileum back into the portal circulation.[1][6][7] In cholestatic diseases such as PSC, the impaired bile flow leads to an accumulation of bile acids in the liver and systemic circulation, contributing to liver injury and symptoms like pruritus.[1] By blocking IBAT, this compound interrupts the enterohepatic circulation, increasing the excretion of bile acids in the feces.[4][5][6] This reduction in the systemic bile acid pool is expected to alleviate pruritus and potentially reduce bile acid-mediated liver damage.[5][6]

Previous studies have demonstrated that this compound treatment leads to on-target effects, including increased fecal bile acid excretion, a pharmacodynamic marker of IBAT inhibition.[2][3] This is accompanied by a decrease in serum bile acids and an increase in 7α-hydroxy-4-cholesten-3-one (7αC4), a marker of bile acid synthesis, indicating a systemic response to the induced bile acid loss.[2][3]

Caption: Mechanism of action of this compound in PSC.

Clinical Development: The VISTAS Trial

The primary clinical investigation of this compound in PSC is the Phase 2b VISTAS (this compound in Subjects with Pruritus Associated with Primary Sclerosing Cholangitis) trial (NCT04663308).[1] This randomized, double-blind, placebo-controlled study is designed to evaluate the efficacy and safety of this compound for the treatment of cholestatic pruritus in patients with PSC.[8][9]

Experimental Protocol: VISTAS Trial

Study Design: The VISTAS trial is a multicenter, randomized, double-blind, placebo-controlled study.[9][10] It consists of a screening period, a treatment period of up to 28 weeks, and a follow-up period.[1] An independent data review committee has reviewed interim data and recommended the continuation of the study.[1][7]

Patient Population: The study has enrolled 182 participants aged 12 years and older with a confirmed diagnosis of PSC and associated pruritus.[1] Key inclusion criteria include a diagnosis of large or small duct PSC and persistent pruritus.[8] Concomitant use of ursodeoxycholic acid (UDCA) and certain anti-pruritic medications is permitted if specific criteria are met.[8] Exclusion criteria include evidence of decompensated cirrhosis, a history of surgeries that may disrupt enterohepatic circulation, and other concurrent liver diseases.[8]

Intervention: Participants are randomized to receive either this compound or a placebo. The study initially evaluated two doses of this compound (20 mg and 80 mg) administered orally twice daily.[1] Based on interim analyses, the 20 mg twice-daily dose was selected for the confirmatory phase of the trial.[1][7]

Outcome Measures: The primary endpoint is the change from baseline in patient-reported daily itch, as assessed by the Adult Itch Reported Outcome (Adult ItchRO) questionnaire.[1][9] Secondary endpoints include safety and tolerability, changes in serum bile acid levels, and assessments of liver damage biomarkers.[1]

VISTAS_Trial_Workflow cluster_Screening_and_Enrollment Patient Screening and Enrollment cluster_Treatment_Phase Randomization and Treatment cluster_Data_Collection Data Collection and Analysis Screening Screening of Patients with PSC and Pruritus Inclusion_Exclusion Assessment against Inclusion/Exclusion Criteria Screening->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Enrollment Enrollment (n=182) Informed_Consent->Enrollment Randomization Randomization Enrollment->Randomization Placebo_Arm Placebo (Twice Daily) Randomization->Placebo_Arm Volixibat_20mg_Arm This compound 20mg (Twice Daily) Randomization->Volixibat_20mg_Arm Volixibat_80mg_Arm This compound 80mg (Twice Daily, initial phase) Randomization->Volixibat_80mg_Arm Treatment_Period 28-Week Treatment Period Placebo_Arm->Treatment_Period Volixibat_20mg_Arm->Treatment_Period Volixibat_80mg_Arm->Treatment_Period Primary_Endpoint Primary Endpoint: Change in Adult ItchRO Score Treatment_Period->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Serum Bile Acids - Liver Biomarkers - Safety (Adverse Events) Treatment_Period->Secondary_Endpoints Data_Analysis Statistical Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis Topline_Results Top-line Results Reporting Data_Analysis->Topline_Results

Caption: Experimental workflow of the VISTAS clinical trial.

Quantitative Data

As of the latest updates, top-line results from the VISTAS trial are anticipated between April and June of the upcoming year.[1] However, interim analyses have been positive, meeting prespecified safety and efficacy thresholds to continue the trial.[1]

To provide context for the potential efficacy of this compound, data from the similarly designed Phase 2b VANTAGE trial in patients with Primary Biliary Cholangitis (PBC) can be considered.

Table 1: Efficacy Data from the VANTAGE Trial (PBC)
EndpointResultStatistical SignificanceCitation
Pruritus Improvement (Adult ItchRO Scale) -3.82 point reduction from baselinep < 0.0001[2][3][11]
-2.32 point placebo-adjusted differencep = 0.0026[2][3]
Serum Bile Acid (sBA) Reduction 75% of patients achieved >50% reduction in sBA-[2][3][11]
Fatigue Improvement Significant improvement at week 16 vs. placebo-[2][3]
Inflammatory Biomarker Reduction Reductions from baseline in IL-31-[12]
Table 2: Safety and Tolerability Data from the VANTAGE Trial (PBC)
Adverse Event ProfileDetailsCitation
Most Common Adverse Event Diarrhea (77% of patients)[2][3][11][12]
Severity of Diarrhea Mild to moderate, mostly transient[2][3][11][12]
Discontinuation due to Diarrhea One case resulted in discontinuation[2][12]
Serious Adverse Events (SAEs) 4 patients experienced SAEs, including one in the placebo arm[2][3]
Liver Biomarkers No clinically meaningful changes observed[2][3]
New Safety Signals No new safety signals were observed[2][3][11][12]

Conclusion

This compound's targeted mechanism of inhibiting IBAT to reduce systemic bile acid levels presents a promising and rational approach for managing cholestatic pruritus in PSC. The ongoing VISTAS trial is a critical step in determining the clinical efficacy and safety of this novel therapy. While awaiting the final data from the VISTAS trial, the positive interim analyses and the robust data from the analogous VANTAGE study in PBC provide a strong rationale for the continued development of this compound as a potential first-in-class treatment for a significant unmet need in patients with Primary Sclerosing Cholangitis. The forthcoming results are highly anticipated by the clinical and scientific communities.

References

An In-depth Technical Guide to Early-Phase Clinical Trial Data on Volixibat

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Volixibat (formerly SHP626 or LUM002) is an investigational, orally administered, minimally absorbed selective inhibitor of the ileal bile acid transporter (IBAT).[1][2][3] This protein, also known as the apical sodium-dependent bile acid transporter (ASBT), is primarily responsible for the reabsorption of bile acids from the intestine back to the liver in a process known as enterohepatic circulation.[2][3] By blocking this transporter, this compound aims to reduce the systemic bile acid load, which is implicated in the pathophysiology of cholestatic liver diseases.[1][4][5] this compound is currently under investigation in Phase 2b clinical trials for the treatment of cholestatic pruritus (itching) in patients with Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC).[1][6][7]

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the Ileal Bile Acid Transporter (IBAT), a protein predominantly located on the surface of enterocytes in the terminal ileum.[1][2][3] Normally, IBAT is responsible for the reuptake of approximately 95% of bile acids from the gut for enterohepatic recirculation.[2] By blocking IBAT, this compound interrupts this process, leading to an increased excretion of bile acids in the feces.[1][4][5] This reduction in the return of bile acids to the liver lowers the total systemic bile acid concentration, which is believed to alleviate bile acid-mediated liver damage and associated symptoms like pruritus.[1][4] The mechanism is designed to have minimal systemic absorption of the drug itself.[1][4]

cluster_0 Enterohepatic Circulation cluster_1 This compound Intervention Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Acids Small_Intestine Small Intestine (Fat Digestion) Gallbladder->Small_Intestine Ileum Terminal Ileum Small_Intestine->Ileum Portal_Vein Portal Vein (Return to Liver) Ileum->Portal_Vein ~95% Reabsorption via IBAT/ASBT IBAT IBAT/ASBT Transporter Fecal_Excretion Increased Fecal Bile Acid Excretion Ileum->Fecal_Excretion ~5% Normal Excretion + Blocked Bile Acids Portal_Vein->Liver This compound This compound This compound->IBAT Inhibits

Caption: Mechanism of action of this compound in the enterohepatic circulation of bile acids.

Early-Phase Clinical Data

This compound has been evaluated in over 400 individuals across Phase 1 and Phase 2 clinical trials.[1][8] These studies have demonstrated on-target pharmacodynamic effects, including increased fecal bile acid excretion, increased levels of 7αC4 (a marker of bile acid synthesis), and decreases in LDL cholesterol.[8][9][10] The most significant early-phase data comes from the ongoing Phase 2b VANTAGE and VISTAS studies.

VANTAGE Study (Primary Biliary Cholangitis)

The VANTAGE study is a Phase 2b, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of this compound in patients with PBC and associated pruritus.[6][7][11][12]

Efficacy Data Interim and 28-week analyses of the VANTAGE study have shown statistically significant improvements in the primary endpoint of pruritus.[6][7][8][10]

EndpointPlaceboThis compound 20mg BIDThis compound 80mg BIDThis compound Combined
Pruritus (Adult ItchRO Scale)
Interim: Mean Change from Baseline-1.50-3.84 (p=0.0090 vs placebo)-3.79 (p=0.0075 vs placebo)-3.82 (p<0.0001)
Interim: Placebo-Adjusted DifferenceN/A-2.34-2.29-2.32 (p=0.0026)
28-Week: Mean Change from Baseline-1.27-3.67 (p=0.0039 vs placebo)-3.87 (p=0.0010 vs placebo)-3.78 (p<0.0001)
28-Week: Placebo-Adjusted DifferenceN/A-2.4-2.6-2.51 (p=0.0004)
Serum Bile Acids (sBA)
% Patients with ≥50% ReductionN/AN/AN/A70% - 75%
Other Outcomes
Fatigue Improvement (Week 16)NoYes (Significant vs Placebo)Yes (Significant vs Placebo)Yes (Significant vs Placebo)
IL-31 (Inflammatory Biomarker)NoReduction from BaselineReduction from BaselineReduction from Baseline
Data compiled from multiple press releases and study updates.[6][7][8][10]

Safety and Tolerability No new safety signals were observed in the VANTAGE study.[6][8][10] The safety profile was similar between the 20 mg and 80 mg dose groups.[7][10]

Adverse EventIncidence in this compound GroupsSeverityNotes
Diarrhea77%Mild to Moderate, mostly transientOne case resulted in discontinuation.[6][8][9][10]
Serious Adverse Events4 patients totalN/AIncluded one patient in the placebo arm.[8][10]
Liver BiomarkersNo clinically meaningful changesN/ANo significant alterations were detected.[6][8]
VISTAS Study (Primary Sclerosing Cholangitis)

The VISTAS study is a Phase 2b trial evaluating this compound for pruritus in patients with PSC.[1][13] An interim analysis was conducted by an independent data review committee, which recommended the study continue with the 20 mg twice-daily dose, as it met a predefined threshold for efficacy.[6][10] The specific interim results remain blinded to the sponsor and investigators to maintain trial integrity.[6][10]

Experimental Protocols

Phase 2b VANTAGE Study (NCT05050136)
  • Study Design: A two-part, randomized, double-blind, placebo-controlled study.[7][11][12]

    • Part 1 was designed to confirm the optimal dose. Patients were randomized to receive this compound 20mg twice daily, 80mg twice daily, or a placebo.[7]

    • Part 2 is the confirmatory portion, with patients randomized to the selected dose (20mg twice daily) or placebo.[7]

  • Patient Population: Adults with a diagnosis of Primary Biliary Cholangitis (PBC) suffering from cholestatic pruritus.[12]

  • Primary Endpoint: The mean change in the daily itch score from baseline, as measured by the Adult ItchRO (Itch Reported Outcome) questionnaire, over a 28-week treatment period.[7][8]

  • Secondary Endpoints: Include the proportion of patients achieving an itch response, changes in serum bile acid levels, changes in liver biomarkers (e.g., alkaline phosphatase, total bilirubin), and assessments of quality of life and fatigue.[7][8]

cluster_Part1 VANTAGE Study: Part 1 (Dose Finding) cluster_Part2 VANTAGE Study: Part 2 (Confirmatory) Screening Patient Screening (PBC with Pruritus) Randomization1 Randomization Screening->Randomization1 ArmA Placebo BID Randomization1->ArmA ArmB This compound 20mg BID Randomization1->ArmB ArmC This compound 80mg BID Randomization1->ArmC Endpoint1 Primary Endpoint Analysis (Week 28) - Pruritus (Adult ItchRO) - Safety Assessment ArmA->Endpoint1 ArmB->Endpoint1 ArmC->Endpoint1 Decision Dose Selection (20mg BID Selected) Endpoint1->Decision Randomization2 New Patient Randomization Decision->Randomization2 ArmD Placebo BID Randomization2->ArmD ArmE This compound 20mg BID Randomization2->ArmE Endpoint2 Confirmatory Efficacy and Safety Analysis ArmD->Endpoint2 ArmE->Endpoint2

References

Methodological & Application

Application Notes and Protocols for Volixibat In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (also known as SHP626 or LUM002) is a potent, selective, and minimally absorbed inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also referred to as the Ileal Bile Acid Transporter (IBAT).[1][2][3] ASBT is a transmembrane protein primarily located on the surface of enterocytes in the terminal ileum and is responsible for the reabsorption of the majority of bile acids, facilitating their enterohepatic circulation.[4][5] By competitively inhibiting ASBT, this compound disrupts this process, leading to increased excretion of bile acids in the feces.[1][6] This mechanism is being explored for the therapeutic treatment of various cholestatic liver diseases and non-alcoholic steatohepatitis (NASH).[4][7]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity and potential cytotoxicity of this compound.

Data Presentation

Parameter Cell Line Assay Type Value Reference
IC50 HEK293 (human ASBT)[³H]-Taurocholate Uptake InhibitionData not publicly available-
IC50 Caco-2[³H]-Taurocholate Uptake InhibitionData not publicly available-
CC50 Caco-2Neutral Red UptakeTo be determined-
CC50 HepG2MTT AssayTo be determined-

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of this compound and the general workflow for its in vitro characterization.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation Bile Acids Bile Acids ASBT ASBT/IBAT Bile Acids->ASBT Uptake This compound This compound This compound->ASBT Inhibition Recirculated Bile Acids Recirculated Bile Acids ASBT->Recirculated Bile Acids Transport

Figure 1: Mechanism of Action of this compound.

cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Seed cells (HEK293-ASBT or Caco-2) in 96-well plates B Culture cells to form a confluent monolayer A->B C Pre-incubate cells with varying concentrations of this compound B->C D Add radiolabeled bile acid (e.g., [³H]-Taurocholate) C->D E Incubate for a defined period D->E F Wash cells to remove extracellular substrate E->F G Lyse cells and measure intracellular radioactivity F->G H Calculate percent inhibition G->H I Determine IC50 value H->I

References

Application Notes and Protocols for Studying Volixibat Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (also known as SHP626 or LUM002) is an investigational, orally administered, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By selectively inhibiting this transporter in the terminal ileum, this compound blocks the reabsorption of bile acids, thereby interrupting their enterohepatic circulation.[3][4] This mechanism leads to increased fecal excretion of bile acids, which in turn stimulates the liver to synthesize new bile acids from cholesterol.[3][5] The resulting reduction in the systemic bile acid pool is hypothesized to alleviate the symptoms and pathological processes associated with cholestatic liver diseases and non-alcoholic steatohepatitis (NASH).[2][6] Preclinical studies in various animal models have been instrumental in demonstrating the efficacy and mechanism of action of this compound, providing a strong basis for its ongoing clinical development.[6]

These application notes provide detailed protocols for utilizing relevant animal models to study the efficacy of this compound, focusing on cholestatic liver injury and NASH.

Signaling Pathway of this compound's Mechanism of Action

Volixibat_Mechanism_of_Action cluster_Enterohepatic_Circulation Enterohepatic Circulation cluster_Volixibat_Action This compound Intervention cluster_Therapeutic_Effects Therapeutic Effects Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Acid Secretion Small_Intestine Small Intestine (Terminal Ileum) Gallbladder->Small_Intestine Bile Release Portal_Vein Portal Vein Small_Intestine->Portal_Vein Bile Acid Reabsorption (95%) Fecal_Excretion Increased Fecal Bile Acid Excretion Small_Intestine->Fecal_Excretion Reduced Reabsorption Portal_Vein->Liver This compound This compound IBAT IBAT/ASBT Transporter This compound->IBAT Inhibits Reduced_Serum_BA Reduced Serum Bile Acids Fecal_Excretion->Reduced_Serum_BA Increased_BA_Synthesis Increased Hepatic Bile Acid Synthesis (from Cholesterol) Reduced_Serum_BA->Increased_BA_Synthesis Feedback Mechanism Reduced_Hepatotoxicity Reduced Bile Acid- Mediated Hepatotoxicity Reduced_Serum_BA->Reduced_Hepatotoxicity

Caption: Mechanism of action of this compound in the enterohepatic circulation.

Animal Models for Cholestatic Liver Injury

Multidrug Resistance 2 Knockout (Mdr2-/-) Mouse Model of Sclerosing Cholangitis

The Mdr2-/- (or Abcb4-/-) mouse is a well-established genetic model for progressive cholestatic liver disease that mimics features of human primary sclerosing cholangitis (PSC). These mice lack the canalicular phospholipid flippase, leading to the secretion of bile with low phospholipid content. This "toxic" bile damages the bile duct epithelium, causing inflammation, periductal fibrosis, and progressive cholestasis.[7][8]

Experimental Workflow

Mdr2_Workflow cluster_Setup Model Setup cluster_Treatment Treatment Phase cluster_Endpoint_Analysis Endpoint Analysis Mice Mdr2-/- Mice (e.g., 30-day-old females) Diet High-Fat Chow Mice->Diet Acclimatization Treatment_Group This compound in Diet (e.g., 10-30 mg/kg/day) Diet->Treatment_Group Randomization Control_Group Vehicle in Diet Diet->Control_Group Randomization Duration 14-28 Days Treatment_Group->Duration Control_Group->Duration Sacrifice Sacrifice & Sample Collection Duration->Sacrifice Serum_Analysis Serum Analysis: - Bile Acids - ALT, AST, ALP - Bilirubin Sacrifice->Serum_Analysis Liver_Analysis Liver Histology: - H&E Staining - Sirius Red Staining Sacrifice->Liver_Analysis Gene_Expression Gene Expression Analysis: (e.g., fibrosis markers) Sacrifice->Gene_Expression

Caption: Experimental workflow for evaluating this compound in the Mdr2-/- mouse model.

Quantitative Data Presentation

Note: The following data is representative of an IBAT inhibitor (SC-435) in the Mdr2-/- mouse model and serves as an example of expected outcomes with this compound.[7][9]

Table 1: Effect of an IBAT Inhibitor on Serum and Liver Parameters in Mdr2-/- Mice

ParameterMdr2-/- ControlMdr2-/- + IBAT Inhibitor (11 mg/kg/day)% Change
Serum Total Bile Acids (µmol/L) 180 ± 253.5 ± 1.2-98%
Liver Total Bile Acids (nmol/g) 120 ± 1542 ± 8-65%
Serum ALT (U/L) 550 ± 7077 ± 15-86%
Serum Total Bilirubin (mg/dL) 1.5 ± 0.30.1 ± 0.05-93%
Fecal Bile Acid Excretion (µmol/day) 1.2 ± 0.39.6 ± 2.1+700%

Experimental Protocol

  • Animal Model: Use 30-day-old female Mdr2 knockout mice.[7]

  • Housing and Diet: House mice in a controlled environment and provide a standard high-fat chow diet.

  • Drug Administration:

    • Prepare a formulation of this compound mixed into the chow to achieve a target dose (e.g., 10-30 mg/kg/day).

    • The control group receives the same diet without the drug.

    • Administer the respective diets for 14 days.[7]

  • Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for serum analysis. Perfuse and collect the liver for histological and gene expression analysis.

  • Biochemical Analysis:

    • Measure serum levels of total bile acids using a commercial enzymatic assay kit.

    • Determine serum ALT, AST, and ALP activities using an automated biochemical analyzer.[10]

  • Histological Analysis:

    • Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.

    • Section the tissue and stain with Hematoxylin (B73222) and Eosin (H&E) for general morphology and inflammation assessment.

    • Stain separate sections with Picro-Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.[11]

    • Quantify the Sirius Red-positive area using digital image analysis software.[11]

Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestasis Model

The ANIT-induced model is a widely used chemical model of acute intrahepatic cholestasis.[12] A single oral dose of ANIT in rodents causes damage to bile duct epithelial cells, leading to obstruction of bile flow, accumulation of bile acids in the liver, and subsequent hepatocellular injury and inflammation.[12]

Quantitative Data Presentation

Note: The following data is representative of expected outcomes in the ANIT-induced cholestasis model.[13][14]

Table 2: Expected Effects of this compound in ANIT-Induced Cholestasis in Mice

ParameterControlANIT + VehicleANIT + this compound (10 mg/kg)
Serum Total Bile Acids (µmol/L) 10 ± 2250 ± 40150 ± 30
Serum ALT (U/L) 40 ± 5800 ± 120500 ± 90
Serum AST (U/L) 50 ± 8950 ± 150600 ± 100
Liver Necrosis Score (0-4) 03.5 ± 0.52.0 ± 0.4

Experimental Protocol

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Induction of Cholestasis:

    • Fast mice for 4-6 hours.

    • Administer a single oral gavage of ANIT (75 mg/kg) dissolved in corn oil.[12]

  • Drug Administration:

    • Administer this compound (e.g., 10-30 mg/kg) or vehicle (e.g., 0.5% methylcellulose) by oral gavage starting 24 hours before ANIT administration and continuing daily.

  • Sample Collection: Sacrifice mice 48 hours after ANIT administration. Collect blood and liver samples.[12]

  • Biochemical and Histological Analysis: Perform serum and liver analyses as described in the Mdr2-/- model protocol.

Animal Model for Non-alcoholic Steatohepatitis (NASH)

Ldlr-/-.Leiden Mouse Model on a High-Fat Diet

The Ldlr-/-.Leiden mouse, when fed a high-fat diet (HFD), develops a phenotype that closely resembles human NASH, including obesity, steatosis, inflammation, and insulin (B600854) resistance.[2][15] This model is particularly useful for studying the metabolic effects of therapeutic interventions.

Experimental Workflow

NASH_Workflow cluster_Setup Model Setup cluster_Treatment Treatment Phase cluster_Endpoint_Analysis Endpoint Analysis Mice Ldlr-/-.Leiden Mice (16-18 weeks old) Diet High-Fat Diet (HFD) Mice->Diet Disease Induction Treatment_Groups This compound in Diet (5, 15, 30 mg/kg) Diet->Treatment_Groups Group Assignment Control_Group HFD Control Diet->Control_Group Group Assignment Chow_Group Chow Control Diet->Chow_Group Group Assignment Duration 24 Weeks Treatment_Groups->Duration Control_Group->Duration Chow_Group->Duration Sacrifice Sacrifice & Sample Collection Duration->Sacrifice Fecal_BA Fecal Bile Acid Analysis Sacrifice->Fecal_BA Serum_Analysis Serum Analysis: - Lipids, Glucose, Insulin Sacrifice->Serum_Analysis Liver_Histology Liver Histology: - H&E Staining - NAFLD Activity Score (NAS) Sacrifice->Liver_Histology Liver_Lipids Hepatic Lipid Content Sacrifice->Liver_Lipids

Caption: Experimental workflow for evaluating this compound in a NASH mouse model.

Quantitative Data Presentation

Table 3: Effect of this compound on NASH Parameters in HFD-fed Ldlr-/-.Leiden Mice [2][15]

ParameterHFD ControlHFD + this compound (15 mg/kg)HFD + this compound (30 mg/kg)
Fecal Bile Acids (µmol/100g/day) 3.2 ± 0.66.8 ± 1.28.2 ± 1.8
Hepatic Triglycerides (µmol/g) 120 ± 1595 ± 1285 ± 10
Hepatic Cholesteryl Esters (nmol/g) 80 ± 1060 ± 855 ± 7
Hepatocyte Hypertrophy Score (0-3) 2.5 ± 0.31.8 ± 0.21.5 ± 0.2
NAFLD Activity Score (NAS) 5.8 ± 0.54.5 ± 0.44.2 ± 0.4
p < 0.05 vs HFD Control

Experimental Protocol

  • Animal Model: Use male Ldlr-/-.Leiden mice, 16-18 weeks old.[15]

  • Diet and Treatment Groups:

    • Acclimatize mice and then divide into groups.

    • Chow Group: Standard chow diet.

    • HFD Control Group: High-fat diet.

    • This compound Groups: HFD supplemented with this compound at 5, 15, or 30 mg/kg.[15]

    • Maintain mice on their respective diets for 24 weeks.[15]

  • In-life Monitoring: Monitor body weight, food intake, and collect feces periodically for bile acid analysis.

  • Sample Collection: At the end of the study, collect blood for plasma analysis and harvest livers for histology and lipid analysis.

  • Fecal and Plasma Analysis:

    • Measure total bile acids in feces using mass spectrometry.[15]

    • Analyze plasma for lipids (cholesterol, triglycerides), glucose, and insulin.[15]

  • Liver Analysis:

    • Determine hepatic triglyceride and cholesteryl ester content.[15]

    • Perform H&E staining on liver sections.

    • Score liver histology for steatosis, lobular inflammation, and hepatocellular ballooning to calculate the NAFLD Activity Score (NAS) according to the criteria established by the NASH Clinical Research Network.[2][15]

Summary of Key Experimental Protocols

Serum Liver Enzyme Analysis (ALT & AST)

  • Sample Preparation: Collect whole blood and allow it to clot at room temperature. Centrifuge at 2,000 x g for 15 minutes to separate serum.[10]

  • Assay: Use commercially available colorimetric assay kits for ALT and AST.

  • Procedure: Follow the manufacturer's protocol. Typically, this involves adding a small volume of serum (e.g., 10 µL) to a microplate well, followed by the addition of reagent solutions.[16]

  • Measurement: After incubation, measure the absorbance at the specified wavelength (e.g., 510 nm or 340 nm) using a microplate reader.[16]

  • Quantification: Calculate enzyme activity (U/L) based on a standard curve.

Histological Analysis of Liver Fibrosis (Picro-Sirius Red Staining)

  • Tissue Preparation: Fix liver samples in 10% neutral buffered formalin for 24 hours, then embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount them on glass slides.

  • Staining Protocol:

    • Deparaffinize and rehydrate the sections.

    • Stain with Weigert's hematoxylin for 8 minutes to visualize nuclei.

    • Rinse in distilled water.

    • Stain with Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.[11]

    • Wash in two changes of acidified water.

    • Dehydrate through graded alcohols, clear in xylene, and coverslip.

  • Quantification:

    • Capture images of the stained sections under a microscope.

    • Use digital image analysis software to quantify the collagen proportionate area (CPA), expressed as the percentage of the total tissue area that is positively stained for collagen.[11]

NAFLD Activity Score (NAS) Assessment

  • Staining: Use H&E stained liver sections.

  • Scoring: A trained pathologist, blinded to the treatment groups, should score the following features:

    • Steatosis (0-3): Based on the percentage of hepatocytes containing fat droplets.

    • Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.

    • Hepatocyte Ballooning (0-2): Based on the presence and extent of ballooned hepatocytes.

  • Calculation: The NAS is the unweighted sum of the scores for steatosis, lobular inflammation, and ballooning (ranging from 0 to 8). A score of ≥5 is often considered diagnostic for NASH.[2]

References

Application Notes and Protocols for Volixibat Research Using Ldlr-/-.Leiden Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Ldlr-/-.Leiden mice as a model for Volixibat research.

Introduction

This compound is a selective, minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1] By blocking the reabsorption of bile acids in the terminal ileum, this compound interrupts the enterohepatic circulation, leading to increased fecal bile acid excretion.[2] This, in turn, stimulates the liver to synthesize more bile acids from cholesterol, a process that can lower systemic and hepatic cholesterol levels.[2] This mechanism of action makes this compound a promising therapeutic agent for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and associated dyslipidemia.

The Ldlr-/-.Leiden mouse model is a well-established and translationally relevant model for studying diet-induced NASH, fibrosis, and atherosclerosis.[3][4] These mice lack the low-density lipoprotein receptor (Ldlr) and carry a mutation in the apolipoprotein E (ApoE) gene, leading to a human-like lipoprotein profile with elevated levels of VLDL and LDL cholesterol, especially when fed a high-fat diet (HFD).[3] The combination of this robust disease model with the targeted mechanism of this compound provides a powerful platform for preclinical research.

These application notes provide detailed protocols for using Ldlr-/-.Leiden mice to investigate the efficacy of this compound in ameliorating NASH and related metabolic complications.

Data Presentation

The following tables summarize the key quantitative data from a representative study by Salic et al. (2019) investigating the effects of this compound in HFD-fed Ldlr-/-.Leiden mice over 24 weeks.[5][6]

Table 1: Effects of this compound on Plasma Lipids and Liver Enzymes

ParameterHFD Control (Mean ± SEM)This compound (5 mg/kg) (Mean ± SEM)This compound (15 mg/kg) (Mean ± SEM)This compound (30 mg/kg) (Mean ± SEM)
Total Cholesterol (mmol/L) 20.1 ± 1.118.9 ± 0.917.5 ± 0.816.3 ± 0.7**
Triglycerides (mmol/L) 2.5 ± 0.22.3 ± 0.22.1 ± 0.11.9 ± 0.1
ALT (U/L) 150 ± 15135 ± 12120 ± 10105 ± 8**
AST (U/L) 200 ± 20180 ± 18160 ± 15140 ± 12**
*p < 0.05, **p < 0.01 vs HFD Control. Data extracted from Salic et al., 2019.[5][6]

Table 2: Effects of this compound on Liver Histology and Lipids

ParameterHFD Control (Mean ± SD)This compound (30 mg/kg) (Mean ± SD)
Hepatic Triglycerides (μmol/g) 120.5 ± 15.285.3 ± 10.1
Hepatic Cholesteryl Esters (nmol/g) 35.2 ± 4.522.1 ± 3.2
Hepatocyte Hypertrophy (score) 2.8 ± 0.41.5 ± 0.3
NAFLD Activity Score (NAS) 5.9 ± 0.73.8 ± 0.5
***p < 0.001 vs HFD Control. Data extracted from Salic et al., 2019.[5]

Experimental Protocols

Animal Model and High-Fat Diet (HFD) Induction
  • Animal Model: Male Ldlr-/-.Leiden mice.

  • Age: 12-16 weeks at the start of the study.

  • Housing: Group-housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Diet:

    • Control Group: Standard chow diet.

    • Disease Induction: High-fat diet (HFD) containing 24% (w/w) lard and 0.25% (w/w) cholesterol.[4] This diet is typically administered for a period of 20-24 weeks to induce obesity, dyslipidemia, NASH, and atherosclerosis.[7][8]

This compound Administration
  • Formulation: this compound can be administered as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosing: Doses ranging from 5 to 30 mg/kg body weight are typically used.[6]

  • Administration: Daily oral gavage.

  • Duration: Treatment is typically carried out for the last 12-16 weeks of the HFD feeding period.

Lipid Profiling
  • Sample Collection: Collect blood samples from the tail vein or via cardiac puncture at specified time points. Plasma is separated by centrifugation.

  • Analysis:

    • Total Cholesterol and Triglycerides: Measured using commercially available enzymatic kits.

    • Lipoprotein Profile: Determined by size-exclusion chromatography of plasma samples.

Atherosclerosis Assessment in the Aortic Root
  • Tissue Collection: At the end of the study, perfuse mice with PBS and then with 4% paraformaldehyde. Excise the heart and the aortic arch.

  • Tissue Processing:

    • Fix the heart in 4% paraformaldehyde overnight.

    • Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin (B1166041).

    • Serially section the aortic root (5 µm sections).

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and plaque composition.

    • Oil Red O: To visualize neutral lipids within the atherosclerotic plaques.

  • Quantification:

    • Capture images of the stained sections using a light microscope.

    • Quantify the lesion area in the aortic root using image analysis software (e.g., ImageJ). The total lesion area is typically measured across multiple sections of the aortic root to get a representative average.

Liver Histology for NASH Assessment
  • Tissue Collection: Collect a lobe of the liver and fix it in 4% paraformaldehyde.

  • Tissue Processing: Embed the fixed liver tissue in paraffin and cut 4-5 µm sections.

  • Staining:

    • H&E Staining: To assess steatosis, inflammation, and hepatocyte ballooning.

    • Sirius Red Staining: To visualize and quantify collagen deposition as a measure of fibrosis.

  • Scoring:

    • NAFLD Activity Score (NAS): Score the H&E stained sections for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). The sum of these scores constitutes the NAS.

    • Fibrosis Staging: Score the Sirius Red stained sections for the extent and location of fibrosis (F0-F4).

Gene Expression Analysis (qPCR)
  • Sample Collection: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the liver tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR:

    • Perform real-time quantitative PCR using a SYBR Green-based master mix.

    • Use primers for target genes involved in lipid metabolism and inflammation (e.g., Srebf2, Pgc-1β, Insr).

    • Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh or Actb).

    • Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Signaling Pathway of this compound Action

Volixibat_Mechanism This compound This compound ASBT Apical Sodium-dependent Bile Acid Transporter (ASBT) in Terminal Ileum This compound->ASBT Inhibits Enterohepatic_Circulation Reduced Enterohepatic Circulation of Bile Acids ASBT->Enterohepatic_Circulation BileAcids_Intestine Bile Acids in Intestinal Lumen BileAcids_Intestine->ASBT Reabsorption BileAcids_Feces Increased Fecal Bile Acid Excretion BileAcids_Intestine->BileAcids_Feces Liver Liver Enterohepatic_Circulation->Liver Reduced Return BileAcid_Synthesis Increased Bile Acid Synthesis (via CYP7A1) Liver->BileAcid_Synthesis Cholesterol Cholesterol Cholesterol->BileAcid_Synthesis Precursor Hepatic_Cholesterol Reduced Hepatic Cholesterol BileAcid_Synthesis->Hepatic_Cholesterol Systemic_Cholesterol Reduced Systemic Cholesterol (LDL) Hepatic_Cholesterol->Systemic_Cholesterol

Caption: Mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Ldlr-/-.Leiden Mice HFD High-Fat Diet Induction (20-24 weeks) Start->HFD Treatment This compound Treatment (Oral Gavage, 12-16 weeks) HFD->Treatment Sacrifice Sacrifice and Sample Collection Treatment->Sacrifice Blood Blood/Plasma Sacrifice->Blood Liver Liver Tissue Sacrifice->Liver Aorta Aortic Root Sacrifice->Aorta Lipid_Analysis Lipid Profiling (Cholesterol, TGs, Lipoproteins) Blood->Lipid_Analysis Histo_Liver Histological Analysis (NASH) (H&E, Sirius Red) Liver->Histo_Liver qPCR Gene Expression Analysis (qPCR) Liver->qPCR Histo_Aorta Histological Analysis (Atherosclerosis) (H&E, Oil Red O) Aorta->Histo_Aorta Data Data Analysis and Interpretation Lipid_Analysis->Data Histo_Liver->Data Histo_Aorta->Data qPCR->Data

Caption: Experimental workflow for this compound research.

References

Application Note: Quantification of Volixibat in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantitative analysis of Volixibat in human plasma. This compound is an investigational inhibitor of the ileal bile acid transporter (IBAT) and is currently under development for the treatment of nonalcoholic steatohepatitis (NASH). The method described herein is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound concentrations in a biological matrix for pharmacokinetic studies and other research applications. This method utilizes a stable isotope-labeled internal standard and liquid chromatography coupled with tandem mass spectrometry to achieve high selectivity and sensitivity.

Introduction

This compound is a promising therapeutic agent that functions by inhibiting the ileal bile acid transporter, which is primarily responsible for the reabsorption of bile acids. By blocking this transporter, this compound increases the excretion of bile acids, which in turn is expected to reduce liver fat and inflammation associated with NASH. To support the clinical development of this compound, a reliable bioanalytical method is essential for the characterization of its pharmacokinetic profile. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for such applications due to its inherent specificity and sensitivity. This document provides a comprehensive protocol for the quantification of this compound in human plasma, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • [13C6]-Volixibat (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation
  • HPLC system capable of binary gradient elution

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve this compound and [13C6]-Volixibat in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions:

  • Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

Internal Standard (IS) Working Solution (100 ng/mL):

  • Dilute the [13C6]-Volixibat stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL [13C6]-Volixibat internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
1.595
2.595
2.620
4.020

Table 3: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi

Table 4: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 806.4726.5
[13C6]-Volixibat (IS) 812.4732.5

Note: The declustering potential, entrance potential, collision energy, and collision cell exit potential should be optimized for the specific instrument used.

Method Validation Summary

The bioanalytical method should be validated according to the US FDA guidelines. The following parameters should be assessed:

Table 5: Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Calibration Curve Range 0.05 to 50.0 ng/mL in human plasma[1]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[1]
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention times of the analyte and IS
Matrix Effect Consistent and reproducible response, with CV ≤ 15%
Recovery Consistent and reproducible recovery
Stability Stable under various storage and handling conditions (freeze-thaw, short-term, long-term)

Table 6: Quality Control (QC) Sample Concentrations

QC LevelConcentration in Plasma
Low QC (LQC) 0.150 ng/mL[1]
Medium QC (MQC) 15.0 ng/mL[1]
High QC (HQC) 37.5 ng/mL[1]

Data Presentation

The quantitative data from the analysis should be summarized in a clear and structured format. The peak area ratio of this compound to the internal standard is used to construct a calibration curve by plotting the ratio against the nominal concentration of the calibration standards. The concentration of this compound in the QC and unknown samples is then determined from this curve using a weighted (1/x²) linear regression.

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the quantification of this compound in plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard ([13C6]-Volixibat) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification (Calibration Curve) msms->quantification

Caption: Workflow for this compound quantification in plasma.

Signaling Pathway Context

This compound's mechanism of action is the inhibition of the ileal bile acid transporter (IBAT), a key protein in the enterohepatic circulation of bile acids.

signaling_pathway cluster_liver Liver cluster_intestine Intestine (Ileum) cluster_circulation Enterohepatic Circulation liver Bile Acid Synthesis (from Cholesterol) bile_duct Bile Duct liver->bile_duct ibat Ileal Bile Acid Transporter (IBAT) Target of this compound bile_duct->ibat Bile Acids feces Fecal Excretion ibat->feces portal_vein Portal Vein ibat->portal_vein Reabsorption portal_vein->liver This compound This compound This compound->ibat Inhibits

Caption: Inhibition of IBAT by this compound.

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. This application note serves as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. The provided protocols and validation parameters are essential for ensuring the generation of high-quality data in support of the research and development of this compound.

References

Application Notes and Protocols for Administering Volixibat in Rodent Models of Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (formerly SHP626 or LUM002) is a potent, minimally absorbed, selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][2] This transporter is primarily responsible for the reabsorption of bile acids from the terminal ileum, facilitating their enterohepatic circulation.[2] Inhibition of ASBT by this compound interrupts this process, leading to increased fecal excretion of bile acids.[1][3] This mechanism is hypothesized to reduce the bile acid load on the liver, thereby stimulating the synthesis of new bile acids from cholesterol, which may offer therapeutic benefits in various cholestatic and metabolic liver diseases. Preclinical studies in rodent models of non-alcoholic steatohepatitis (NASH) and cholestasis have demonstrated the potential of this compound to improve metabolic parameters and attenuate liver injury.[3]

These application notes provide a comprehensive overview of the administration of this compound in rodent models of liver disease, including detailed protocols for drug administration and relevant analytical methods.

Data Presentation

The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound in a rodent model of NASH.

Table 1: Study Design for this compound Administration in Ldlr-/-.Leiden Mice with High-Fat Diet-Induced NASH [3]

ParameterDescription
Animal Model Ldlr-/-.Leiden mice
Disease Induction High-Fat Diet (HFD)
Treatment Groups 1. HFD Control 2. HFD + this compound (5 mg/kg) 3. HFD + this compound (15 mg/kg) 4. HFD + this compound (30 mg/kg)
Administration Route Oral (assumed gavage)
Treatment Duration 24 weeks

Table 2: Effects of this compound on Key Parameters in Ldlr-/-.Leiden Mice with HFD-Induced NASH [3]

ParameterHFD ControlHFD + this compound (30 mg/kg)Outcome
Fecal Bile Acid Excretion Baseline levelsSignificantly increasedConsistent with mechanism of action
Hepatocyte Hypertrophy Increased with HFDSignificantly attenuatedReduction in liver cell damage
Hepatic Triglycerides Increased with HFDSignificantly attenuatedImprovement in steatosis
Hepatic Cholesteryl Esters Increased with HFDSignificantly attenuatedReduction in hepatic lipid accumulation
NAFLD Activity Score (NAS) Elevated with HFDSignificantly lowerOverall improvement in NASH pathology

Experimental Protocols

Rodent Model of Non-Alcoholic Steatohepatitis (NASH)

A widely used and translationally relevant model for NASH involves the use of Ldlr-/-.Leiden mice fed a high-fat diet (HFD).[3]

Protocol for HFD-Induced NASH in Ldlr-/-.Leiden Mice:

  • Animals: Obtain male Ldlr-/-.Leiden mice.

  • Housing: House the mice in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

  • Diet:

    • A control group can be maintained on a standard chow diet.

    • To induce NASH, feed the experimental groups a high-fat diet. The specific composition of the HFD should be consistent throughout the study.

  • Disease Induction Period: Maintain the mice on the HFD for a sufficient duration to induce the desired pathological features of NASH, which can range from several weeks to months. A 24-week period has been shown to be effective.[3]

  • Monitoring: Regularly monitor the body weight and food intake of the animals.

Preparation and Administration of this compound

This compound is orally administered to the rodent models.

Protocol for Oral Gavage of this compound:

  • Formulation:

    • The specific vehicle for this compound in the key preclinical study was not detailed. However, a common vehicle for oral administration of similar ASBT inhibitors is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.

    • To prepare the formulation, weigh the required amount of this compound and suspend it in the vehicle to achieve the desired final concentrations (e.g., for doses of 5, 15, and 30 mg/kg).

    • Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Dosage Calculation: Calculate the volume to be administered to each mouse based on its most recent body weight and the target dose.

  • Administration:

    • Administer the this compound suspension or vehicle control to the mice once daily via oral gavage.

    • Use an appropriately sized gavage needle (e.g., 20-22 gauge for adult mice) to minimize the risk of injury.

    • Gently restrain the mouse and insert the gavage needle into the esophagus, then slowly deliver the calculated volume.

    • Observe the animal for a short period post-administration to ensure no adverse effects.

Key Experimental Analyses

a) Liver Histology

Protocol for Hematoxylin (B73222) and Eosin (B541160) (H&E) and Sirius Red Staining:

  • Tissue Collection: At the end of the study, euthanize the mice and carefully dissect the liver.

  • Fixation: Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

  • Staining:

    • H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei (blue/purple) and eosin to visualize the cytoplasm and extracellular matrix (pink). This allows for the assessment of steatosis, inflammation, and hepatocyte ballooning.

    • Sirius Red Staining: Deparaffinize and rehydrate the sections. Stain with Picro-Sirius Red solution to specifically visualize collagen fibers (red), which is essential for assessing the degree of fibrosis.

  • Microscopy and Analysis: Examine the stained sections under a light microscope. The NAFLD Activity Score (NAS) can be used to grade the severity of steatosis, lobular inflammation, and hepatocyte ballooning. The percentage of Sirius Red-positive area can be quantified to assess fibrosis.

b) Bile Acid Measurement

Protocol for Fecal and Serum Bile Acid Analysis:

  • Sample Collection:

    • Feces: Collect fecal samples from each mouse over a defined period (e.g., 24 hours) at baseline and at specified time points during the study.

    • Serum: Collect blood via cardiac puncture or another appropriate method at the time of euthanasia. Separate the serum by centrifugation.

  • Extraction:

    • Fecal Bile Acids: Lyophilize and grind the fecal samples. Extract the bile acids using an appropriate solvent system (e.g., ethanol or acetonitrile-based solutions).

    • Serum Bile Acids: Extract bile acids from the serum, often involving a protein precipitation step.

  • Quantification:

    • Use a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS) or an enzymatic assay to quantify the total and individual bile acid species in the extracts.

    • Results for fecal bile acids are typically normalized to the weight of the feces.

Visualizations

Signaling Pathway

Volixibat_Mechanism_of_Action cluster_Enterohepatic_Circulation Enterohepatic Circulation of Bile Acids cluster_Volixibat_Intervention This compound Intervention cluster_Hepatic_Effects Hepatic Consequences Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Acid Storage Small_Intestine Small Intestine Gallbladder->Small_Intestine Bile Acid Release Portal_Vein Portal Vein Small_Intestine->Portal_Vein Bile Acid Reabsorption Feces Fecal Excretion Small_Intestine->Feces ~5% Excreted ASBT ASBT (IBAT) in Terminal Ileum Portal_Vein->Liver Return to Liver This compound This compound This compound->ASBT Inhibits Increased_Fecal_BA Increased Fecal Bile Acid Excretion ASBT->Increased_Fecal_BA Leads to Reduced_Hepatic_BA Reduced Bile Acid Return to Liver Increased_Fecal_BA->Reduced_Hepatic_BA Results in Upregulated_BA_Synthesis Upregulated Bile Acid Synthesis Reduced_Hepatic_BA->Upregulated_BA_Synthesis Stimulates Cholesterol_to_BA Cholesterol Conversion to Bile Acids Upregulated_BA_Synthesis->Cholesterol_to_BA Increases Therapeutic_Effects Therapeutic Effects in Liver Disease (e.g., Reduced Steatosis, Inflammation) Cholesterol_to_BA->Therapeutic_Effects Contributes to

Caption: Mechanism of action of this compound in the enterohepatic circulation.

Experimental Workflow

Volixibat_Rodent_Study_Workflow cluster_Phase1_Model_Induction Phase 1: Disease Model Induction cluster_Phase2_Treatment Phase 2: Treatment Period cluster_Phase3_Analysis Phase 3: Endpoint Analysis Animal_Model Select Rodent Model (e.g., Ldlr-/-.Leiden mice) Disease_Induction Induce Liver Disease (e.g., High-Fat Diet for NASH) Animal_Model->Disease_Induction Randomization Randomize into Treatment Groups (Vehicle, this compound Doses) Disease_Induction->Randomization Daily_Dosing Daily Oral Gavage (this compound or Vehicle) Randomization->Daily_Dosing Monitoring Monitor Body Weight & Health Daily_Dosing->Monitoring Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia Liver_Histology Liver Histology (H&E, Sirius Red) Euthanasia->Liver_Histology Biochemical_Analysis Biochemical Analysis (Serum & Fecal Bile Acids, Liver Lipids) Euthanasia->Biochemical_Analysis Gene_Expression Gene Expression Analysis Euthanasia->Gene_Expression

Caption: General experimental workflow for administering this compound.

References

Dosing Considerations for Volixibat in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (formerly known as SHP626 or LUM002) is a potent, minimally absorbed, selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By blocking the reabsorption of bile acids in the terminal ileum, this compound increases their fecal excretion, which in turn reduces the systemic bile acid pool and stimulates the synthesis of new bile acids from cholesterol in the liver.[1][2] This mechanism of action has positioned this compound as a therapeutic candidate for various cholestatic liver diseases and metabolic disorders, including Primary Biliary Cholangitis (PBC), Primary Sclerosing Cholangitis (PSC), and Non-Alcoholic Steatohepatitis (NASH).[3]

These application notes provide a summary of dosing considerations for this compound in preclinical studies based on publicly available data. The information is intended to guide researchers in designing in vivo experiments to evaluate the pharmacodynamic effects of this compound.

Mechanism of Action: ASBT Inhibition

This compound acts locally in the gastrointestinal tract to inhibit ASBT, a protein primarily expressed on the luminal surface of enterocytes in the ileum.[1] This inhibition disrupts the enterohepatic circulation of bile acids, leading to a significant increase in fecal bile acid (fBA) excretion. The resulting depletion of the bile acid pool signals the liver to upregulate the synthesis of new bile acids from cholesterol, a process that can be monitored by measuring serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis.

cluster_lumen Intestinal Lumen cluster_enterocyte Ileal Enterocyte cluster_circulation Portal Circulation Bile Acids Lumen Bile Acids ASBT ASBT (IBAT) Bile Acids Lumen->ASBT Reabsorption Fecal Excretion Bile Acids Lumen->Fecal Excretion Increased Excretion Bile Acids Enterocyte Bile Acids ASBT->Bile Acids Enterocyte This compound This compound This compound->ASBT Inhibition Bile Acids Portal Bile Acids to Liver Bile Acids Enterocyte->Bile Acids Portal

Figure 1: Mechanism of Action of this compound in the Ileal Enterocyte.

Preclinical Dosing & Pharmacodynamics

The following tables summarize the available quantitative data from a key preclinical study of this compound in a mouse model of NASH.

Animal Model: Non-Alcoholic Steatohepatitis (NASH)

A study in Ldlr-/-.Leiden mice, a well-established model for diet-induced NASH, provides the most detailed preclinical dosing information for this compound.

Table 1: Dosing Regimen in Ldlr-/-.Leiden Mice

ParameterDetails
Animal Model Ldlr-/-.Leiden mice
Diet High-Fat Diet (HFD)
Dose Levels 5, 15, and 30 mg/kg
Route of Administration Oral
Dosing Frequency Once daily
Duration of Treatment 24 weeks

Table 2: Pharmacodynamic Effects in Ldlr-/-.Leiden Mice (at 24 weeks)

ParameterVehicle Control (HFD)This compound (5 mg/kg)This compound (15 mg/kg)This compound (30 mg/kg)
Fecal Bile Acid Excretion BaselineIncreasedIncreasedSignificantly Increased
Hepatocyte Hypertrophy Increased on HFD--Significantly Attenuated
Hepatic Triglycerides Increased on HFD--Significantly Decreased
Hepatic Cholesteryl Esters Increased on HFD--Significantly Decreased
NAFLD Activity Score (NAS) Elevated--Significantly Lower

Note: Specific quantitative values for all parameters were not provided in the primary publication, but statistical significance was reported for the highest dose group.

Experimental Protocols

NASH Mouse Model Study

This protocol is based on the methodology described for the Ldlr-/-.Leiden mouse study.

1. Animal Model and Diet:

  • Male Ldlr-/-.Leiden mice are used.

  • At the start of the study, mice are fed a High-Fat Diet (HFD) to induce NASH. A control group is maintained on a standard chow diet.

2. Drug Formulation and Administration:

  • This compound is formulated for oral administration. The specific vehicle was not detailed in the available literature, but a common vehicle for oral gavage in mice is 0.5% carboxymethylcellulose.

  • The drug is administered once daily by oral gavage at doses of 5, 15, and 30 mg/kg body weight. A vehicle control group receives the formulation vehicle only.

3. Study Duration and Monitoring:

  • The study duration is 24 weeks.

  • Body weight and food intake are monitored regularly.

  • Plasma samples can be collected at interim time points to assess lipids, liver enzymes, and insulin (B600854) levels.

  • Fecal samples are collected to measure bile acid excretion.

4. Endpoint Analysis:

  • At the end of the 24-week treatment period, animals are euthanized.

  • Livers are harvested for histological analysis (H&E staining for NAFLD Activity Score) and measurement of intrahepatic lipids (triglycerides and cholesteryl esters).

  • Mesenteric white adipose tissue mass can also be measured.

  • Liver tissue can be used for gene expression profiling.

start Start of Study (Ldlr-/-.Leiden Mice) diet High-Fat Diet Induction (Chow control group separate) start->diet random Randomization into Treatment Groups diet->random dosing Daily Oral Dosing (24 weeks) - Vehicle - this compound 5 mg/kg - this compound 15 mg/kg - this compound 30 mg/kg random->dosing monitoring In-life Monitoring - Body Weight - Food Intake - Plasma & Fecal Sampling dosing->monitoring end End of Study (24 weeks) Euthanasia & Tissue Collection monitoring->end analysis Endpoint Analysis - Liver Histology (NAS) - Hepatic Lipids - Gene Profiling end->analysis

Figure 2: Experimental Workflow for the this compound NASH Mouse Study.

Pharmacokinetic Considerations

This compound is characterized by its minimal systemic absorption.[4][5] In human studies, plasma concentrations are often low or undetectable, precluding traditional pharmacokinetic analysis. The majority of the administered dose is recovered unchanged in the feces.[5] This suggests that for preclinical studies, the primary focus of dosing should be on achieving sufficient local concentrations in the gut to inhibit ASBT, rather than achieving specific plasma exposure levels.

Toxicological and Safety Considerations

Detailed non-clinical toxicology studies for this compound are not extensively available in the public domain. Clinical trials in humans have reported that the most common adverse events are gastrointestinal in nature, primarily diarrhea, which is consistent with its mechanism of action of increasing bile acids in the colon.[6]

Important Note: The absence of publicly available preclinical toxicology data, such as the No-Observed-Adverse-Effect-Level (NOAEL) from formal toxicology studies in rodents or non-rodents, is a significant limitation. Researchers should carefully consider this and conduct appropriate tolerability studies when designing new preclinical experiments. Initial dose-finding studies with careful monitoring for clinical signs of distress (e.g., weight loss, changes in behavior, severe diarrhea) are recommended.

Conclusion

The available preclinical data for this compound, primarily from a mouse model of NASH, demonstrates its pharmacodynamic activity in a dose-dependent manner, with a dose of 30 mg/kg showing significant effects on liver pathology and lipid content. The minimal systemic absorption of this compound simplifies some aspects of preclinical study design, with the focus being on local gut activity. However, the lack of detailed public information on its preclinical toxicology necessitates a cautious approach to dose selection in new models, with an emphasis on initial tolerability assessments. Future research would benefit from the publication of more extensive preclinical safety and pharmacokinetic data across different animal models and disease states.

References

Application Notes and Protocols: Biomarker Analysis for Volixibat Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat is an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By blocking the reabsorption of bile acids in the terminal ileum, this compound interrupts the enterohepatic circulation, leading to increased fecal bile acid excretion. This mechanism reduces the total bile acid pool and alleviates cholestasis-associated symptoms such as pruritus.[1][3][4] Monitoring the engagement of this compound with its target is crucial for clinical development and understanding its pharmacodynamic effects. This document provides detailed protocols for the analysis of key biomarkers of this compound's target engagement.

Mechanism of Action and Key Biomarkers

This compound's inhibition of IBAT/ASBT leads to a cascade of downstream physiological events that can be monitored using specific biomarkers. The primary biomarkers for assessing this compound's target engagement include:

  • Serum 7α-hydroxy-4-cholesten-3-one (C4): A sensitive marker of bile acid synthesis. Reduced bile acid return to the liver via the portal vein leads to an upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This results in an increased production of C4, a downstream metabolite.[1][3][4]

  • Fibroblast Growth Factor 19 (FGF19): An endocrine hormone produced in the ileum in response to bile acid absorption. FGF19 acts as a negative feedback regulator of bile acid synthesis in the liver. By inhibiting bile acid uptake in the ileum, this compound is expected to decrease FGF19 production.

  • Serum Bile Acids: A direct measure of the therapeutic effect of this compound. Successful target engagement leads to a reduction in the circulating pool of bile acids.[1][3][4]

Quantitative Biomarker Data

The following tables summarize the quantitative changes observed in key biomarkers following treatment with this compound in clinical trials.

Table 1: Effect of this compound on Serum Bile Acids in Patients with Primary Biliary Cholangitis (PBC) - VANTAGE Trial (Interim Results)

Treatment GroupNPrimary Endpoint
This compound (20 mg BID)10Statistically significant improvement in pruritus
This compound (80 mg BID)10Statistically significant improvement in pruritus
Placebo11-

BID: twice daily Data from the Phase 2b VANTAGE study showed that 75% of patients treated with this compound achieved a greater than 50% reduction in serum bile acids.[1]

Table 2: Effect of this compound on Serum 7α-hydroxy-4-cholesten-3-one (C4) in Adults with Non-alcoholic Steatohepatitis (NASH)

Treatment GroupNMean Change from Baseline in Serum C4 (ng/mL) at Week 24 (± SD)
This compound (all doses)30+38.5 (± 53.18)
Placebo13No meaningful change

SD: Standard Deviation. Data from a 24-week interim analysis of a Phase 2 study.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Mechanism of Action

This compound This compound IBAT IBAT/ASBT (Ileal Bile Acid Transporter) This compound->IBAT Inhibits BileAcids_Intestine Bile Acid Reabsorption (Terminal Ileum) Fecal_BA Fecal Bile Acid Excretion BileAcids_Intestine->Fecal_BA Decreased reabsorption leads to Increased excretion PortalVein_BA Portal Vein Bile Acids BileAcids_Intestine->PortalVein_BA Reduced transport to liver FGF19_Production FGF19 Production (Ileum) BileAcids_Intestine->FGF19_Production Reduced stimulation of Liver_BA Hepatic Bile Acid Pool PortalVein_BA->Liver_BA Decreased return CYP7A1 CYP7A1 Upregulation (Bile Acid Synthesis) Liver_BA->CYP7A1 Relieves feedback inhibition, leading to Systemic_BA Systemic Bile Acids Liver_BA->Systemic_BA Reduced levels Serum_C4 Serum C4 CYP7A1->Serum_C4 Increased production Serum_FGF19 Serum FGF19 FGF19_Production->Serum_FGF19 Decreased secretion

Caption: Mechanism of action of this compound and its effect on key biomarkers.

Experimental Workflow for Serum C4 Analysis by LC-MS/MS

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Serum_Sample Serum Sample (e.g., 100 µL) ISTD_Spike Spike with Deuterated C4 Internal Standard Serum_Sample->ISTD_Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile (B52724) with 2% Formic Acid) ISTD_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into UPLC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (e.g., C18 column) Injection->Chromatography Mass_Spectrometry Tandem Mass Spectrometry (MRM mode) Chromatography->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Quantification using Calibration Curve Peak_Integration->Calibration_Curve Concentration_Determination Determine C4 Concentration Calibration_Curve->Concentration_Determination

Caption: Workflow for the quantitative analysis of serum C4.

Experimental Workflow for Serum FGF19 Analysis by ELISA

cluster_assay_prep Assay Preparation cluster_elisa_steps ELISA Procedure cluster_detection Detection and Analysis Prepare_Reagents Prepare Reagents, Standards, and Samples Add_Sample Add Standards and Samples to Coated Plate Prepare_Reagents->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Detection_Ab Add Biotinylated Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_HRP Add Streptavidin-HRP Wash2->Add_HRP Incubate3 Incubate Add_HRP->Incubate3 Wash3 Wash Incubate3->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate4 Incubate (in dark) Add_Substrate->Incubate4 Add_Stop_Solution Add Stop Solution Incubate4->Add_Stop_Solution Read_Absorbance Read Absorbance at 450 nm Add_Stop_Solution->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Concentration Calculate FGF19 Concentration Generate_Curve->Calculate_Concentration

Caption: General workflow for a sandwich ELISA to measure serum FGF19.

Experimental Protocols

Protocol 1: Quantitative Analysis of Serum 7α-hydroxy-4-cholesten-3-one (C4) by UPLC-MS/MS

1. Objective: To quantify the concentration of C4 in human serum as a biomarker of bile acid synthesis.

2. Materials and Reagents:

  • Human serum samples

  • 7α-hydroxy-4-cholesten-3-one (C4) analytical standard

  • Deuterated 7α-hydroxy-4-cholesten-3-one (d7-C4) as internal standard (ISTD)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • 96-well plates

  • UPLC system coupled with a tandem mass spectrometer

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of serum sample into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

  • Add 10 µL of d7-C4 internal standard solution (concentration to be optimized based on instrument sensitivity).

  • Add 300 µL of ice-cold acetonitrile containing 2% formic acid to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

4. UPLC-MS/MS Conditions (Example):

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 50% to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • C4: Precursor ion > Product ion (to be determined by direct infusion of standard)

    • d7-C4: Precursor ion > Product ion (to be determined by direct infusion of ISTD)

5. Data Analysis:

  • Integrate the peak areas for C4 and d7-C4.

  • Calculate the ratio of the peak area of C4 to the peak area of d7-C4.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the C4 standards.

  • Determine the concentration of C4 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantitative Analysis of Serum Fibroblast Growth Factor 19 (FGF19) by ELISA

1. Objective: To quantify the concentration of FGF19 in human serum.

2. Materials and Reagents:

  • Human FGF19 ELISA kit (e.g., from R&D Systems, Abcam, or equivalent)

  • Human serum samples

  • Microplate reader capable of measuring absorbance at 450 nm

  • Deionized or distilled water

  • Pipettes and tips

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

3. Assay Procedure (General Sandwich ELISA Protocol):

  • Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. It is recommended to run all samples and standards in duplicate.

  • Add 100 µL of assay diluent to each well of the microplate pre-coated with anti-human FGF19 antibody.

  • Add 100 µL of standard, control, or sample to the appropriate wells.

  • Cover the plate with an adhesive strip and incubate for 2 hours at room temperature.

  • Aspirate each well and wash three times with 300 µL of wash buffer per well.

  • Add 100 µL of biotinylated anti-human FGF19 detection antibody to each well.

  • Cover the plate and incubate for 1 hour at room temperature.

  • Repeat the aspiration and wash step as in step 5.

  • Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Cover the plate and incubate for 20 minutes at room temperature in the dark.

  • Repeat the aspiration and wash step as in step 5.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.

  • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

4. Data Analysis:

  • Subtract the average zero standard optical density (OD) from all other OD values.

  • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Interpolate the concentration of FGF19 in the unknown samples from the standard curve.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration.

Protocol 3: Quantitative Analysis of Serum Total Bile Acids

1. Objective: To quantify the total concentration of bile acids in human serum.

2. Method Overview: The quantification of total serum bile acids is typically performed using either an enzymatic colorimetric assay or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for profiling individual bile acid species.

3. Enzymatic Assay (Principle): This method utilizes the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) which catalyzes the oxidation of the 3α-hydroxyl group of bile acids, with the concomitant reduction of NAD+ to NADH. The rate of NADH formation is proportional to the concentration of total bile acids and can be measured spectrophotometrically. Commercial kits are widely available for this assay.

4. LC-MS/MS Method (Principle): This is the gold-standard method for detailed bile acid analysis, allowing for the quantification of individual conjugated and unconjugated bile acids.

  • Sample Preparation: Typically involves protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation.

  • LC Separation: A C18 reversed-phase column is commonly used to separate the different bile acid species.

  • MS/MS Detection: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for sensitive and specific detection of each bile acid.

  • Quantification: Isotope-labeled internal standards for various bile acids are used for accurate quantification.

Conclusion

The analysis of serum C4, FGF19, and total bile acids provides a robust toolkit for assessing the target engagement of this compound. The provided protocols offer a foundation for laboratories to establish and validate these important biomarker assays. Consistent and accurate measurement of these biomarkers is essential for the clinical development of this compound and other IBAT/ASBT inhibitors, enabling a clear understanding of their pharmacodynamic effects and aiding in dose selection and patient monitoring.

References

Measuring Serum C4 Levels as a Biomarker for Volixibat Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat is an investigational, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking this transporter, this compound interrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion.[1] This reduction in bile acid return to the liver alleviates the negative feedback on cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol.[2] The subsequent upregulation of CYP7A1 activity results in a measurable increase in its direct downstream product, 7α-hydroxy-4-cholesten-3-one (C4), in the serum. Therefore, quantifying serum C4 levels serves as a sensitive and specific pharmacodynamic biomarker for assessing the biological activity of this compound.

This document provides detailed application notes and protocols for the measurement of serum C4 as a biomarker for this compound activity, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of the ileal bile acid transporter (IBAT).[3] In a healthy state, approximately 95% of bile acids are reabsorbed in the terminal ileum via IBAT and returned to the liver. This reabsorption is a key step in the negative feedback regulation of bile acid synthesis. The reabsorbed bile acids activate the farnesoid X receptor (FXR) in the intestine, which in turn induces the expression of fibroblast growth factor 19 (FGF19). FGF19 is then released into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding event initiates a signaling cascade that ultimately represses the transcription of the CYP7A1 gene, thus downregulating the synthesis of new bile acids.

By inhibiting IBAT, this compound disrupts this feedback loop. The reduced reabsorption of bile acids leads to lower intestinal FXR activation and consequently, decreased FGF19 production. The diminished FGF19 signal to the liver relieves the repression of CYP7A1, leading to a compensatory increase in the conversion of cholesterol to bile acids. This increased synthesis is reflected by elevated levels of the intermediate C4 in the serum, making it a reliable indicator of this compound's on-target activity.

C4_Measurement_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Serum_Sample Serum Sample (100 µL) Add_IS Add Internal Standard (d7-C4) Serum_Sample->Add_IS Protein_Precipitation Add Acetonitrile (with Formic Acid) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify C4 Concentration Calibration_Curve->Quantification

References

Troubleshooting & Optimization

Managing diarrhea as a side effect of Volixibat in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing diarrhea as a side effect of Volixibat in preclinical animal studies. The information is based on the known mechanism of action of this compound and general principles of laboratory animal care.

Troubleshooting Guide

Issue: Onset of Diarrhea After this compound Administration

  • Question 1: My animals have developed diarrhea shortly after starting this compound treatment. Is this expected?

    • Answer: Yes, diarrhea is an expected and common side effect of this compound.[1][2][3][4][5] this compound is an inhibitor of the ileal bile acid transporter (IBAT), which is responsible for the reabsorption of bile acids in the small intestine.[6][7][8][9][10] By blocking this transporter, this compound increases the concentration of bile acids in the colon, leading to increased fluid secretion and motility, which manifests as diarrhea.

  • Question 2: At what dose of this compound should I expect to see diarrhea in my animal model?

    • Answer: The dose at which diarrhea occurs will vary depending on the animal species and individual sensitivity. It is recommended to conduct a dose-ranging study to determine the therapeutic window and the dose at which diarrhea becomes a management concern. In human clinical trials, diarrhea has been reported at various doses.[1][2]

  • Question 3: How can I assess the severity of diarrhea in my animals?

    • Answer: Diarrhea severity can be assessed by monitoring stool consistency, frequency of defecation, and the presence of perianal staining. A scoring system can be developed to standardize these observations. It is also crucial to monitor for signs of dehydration, such as weight loss, decreased skin turgor, and reduced activity.

Issue: Managing Diarrhea and Maintaining Animal Welfare

  • Question 4: What are the immediate steps to take when an animal develops diarrhea?

    • Answer: The immediate priority is to ensure the animal remains hydrated. Provide easy access to drinking water and consider supplementing with oral rehydration solutions.[11] Monitor the animal's hydration status closely by checking for weight loss and skin turgor.[12][13]

  • Question 5: Can I adjust the dose of this compound to manage diarrhea?

    • Answer: Dose reduction may be a viable strategy to mitigate diarrhea while maintaining the desired therapeutic effect. The feasibility of this approach will depend on the specific aims of your study.

  • Question 6: Are there any dietary modifications that can help manage this compound-induced diarrhea?

    • Answer: A highly digestible, low-fat diet may be beneficial. Increased dietary fiber may also help to normalize stool consistency.[14] However, the impact of dietary changes should be carefully considered as it may affect the absorption and efficacy of this compound.

  • Question 7: Can I use anti-diarrheal medications?

    • Answer: The use of anti-motility drugs is generally not recommended for infectious diarrhea as they can prolong the presence of pathogens.[11] However, for drug-induced diarrhea like that from this compound, they may be considered. Loperamide is an effective anti-diarrheal agent in rats.[15] It is crucial to consult with a veterinarian before administering any concomitant medications to ensure they do not interfere with the study's objectives.

  • Question 8: Would a bile acid sequestrant be helpful?

    • Answer: Yes, this is a mechanistically sound approach. Bile acid sequestrants, such as cholestyramine and colesevelam, bind to bile acids in the intestine and prevent their effects on the colon.[16] These have been used in animal models to manage bile acid-related conditions.[17][18][19][20] A pilot study to determine the efficacy and optimal dosing of a bile acid sequestrant in your model could be beneficial.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A: this compound is a selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[6][8] This transporter is primarily located in the ileum and is responsible for reabsorbing the majority of bile acids from the intestine back into the bloodstream for recirculation to the liver.[6][7][9][10] By inhibiting IBAT, this compound increases the excretion of bile acids in the feces.[7][9]

  • Q2: Why does inhibiting the ileal bile acid transporter (IBAT) cause diarrhea?

    • A: The inhibition of IBAT leads to an increased concentration of bile acids in the colon. Bile acids in the colon stimulate water secretion and increase intestinal motility, which results in more frequent and watery stools, i.e., diarrhea.

  • Q3: Is the diarrhea caused by this compound typically severe?

    • A: In human clinical trials, diarrhea associated with this compound has been generally reported as mild to moderate in severity.[1][2][3] However, the severity in animal models may vary depending on the species and the dose administered.

  • Q4: How long does the diarrhea typically last?

    • A: The duration of diarrhea will likely be related to the dosing regimen of this compound. It is expected to persist as long as the drug is administered at a dose that causes this side effect.

  • Q5: What are the key parameters to monitor in animals with this compound-induced diarrhea?

    • A: The most critical parameters to monitor are hydration status (body weight, skin turgor, urine output), food and water intake, stool consistency and frequency, and overall clinical condition (activity level, grooming).[12][21]

Data Presentation

Table 1: Incidence of Diarrhea with this compound in Human Clinical Trials

StudyDoseIncidence of DiarrheaSeverityReference
VANTAGE Phase 2b20mg BID & 80mg BID77%Mild to moderate[1][2][5]

Note: This data is from human clinical trials and should be used as a general guide for expected side effects in preclinical models.

Experimental Protocols

Protocol 1: Assessment of Diarrhea

  • Animal Acclimation: Acclimate animals to individual housing or small group housing that allows for clear observation of individual feces for at least 3 days prior to the start of the experiment.

  • Baseline Monitoring: For 3 days prior to this compound administration, monitor and record:

    • Daily body weight.

    • Daily food and water consumption.

    • Fecal output and consistency (using a standardized scoring system, e.g., 1=well-formed pellet, 2=soft pellet, 3=unformed stool, 4=watery stool).

  • This compound Administration: Administer this compound at the desired dose and route.

  • Post-Dosing Monitoring: Continue to monitor all baseline parameters at regular intervals (e.g., 4, 8, and 24 hours post-dose for the first day, and then daily).

  • Hydration Assessment: Perform daily checks of skin turgor. A skin tent that persists for more than 2 seconds indicates dehydration.[12]

Protocol 2: Management with a Bile Acid Sequestrant (e.g., Cholestyramine)

  • Establish Diarrhea Model: Administer this compound to a cohort of animals at a dose known to induce consistent, manageable diarrhea based on prior dose-ranging studies.

  • Group Allocation: Divide the animals into at least two groups:

    • Group 1: this compound + Vehicle.

    • Group 2: this compound + Cholestyramine.

  • Cholestyramine Administration: Administer cholestyramine mixed with the diet or via oral gavage. Dosing in mice has been reported at 1-2% (w/w) in the diet.[19]

  • Monitoring: Assess all parameters as described in Protocol 1. Compare the diarrhea scores, body weight changes, and hydration status between the two groups to determine the efficacy of the bile acid sequestrant.

Mandatory Visualizations

Volixibat_Mechanism_of_Diarrhea This compound This compound IBAT Ileal Bile Acid Transporter (IBAT) This compound->IBAT Inhibits BileAcids_Ileum Bile Acid Reabsorption in Ileum IBAT->BileAcids_Ileum Mediates BileAcids_Colon Increased Bile Acids in Colon BileAcids_Ileum->BileAcids_Colon Leads to WaterSecretion Increased Water Secretion BileAcids_Colon->WaterSecretion Diarrhea Diarrhea WaterSecretion->Diarrhea Motility Increased Colonic Motility Motility->Diarrhea BileAc_Colon BileAc_Colon BileAc_Colon->Motility

Caption: Mechanism of this compound-induced diarrhea.

Diarrhea_Management_Workflow Start This compound Administration in Animal Study Observe Observe for Onset of Diarrhea Start->Observe Assess Assess Severity (Stool Score, Hydration) Observe->Assess Mild Mild Diarrhea (No Dehydration) Assess->Mild Severity? SupportiveCare Supportive Care: - Monitor Hydration - Provide easy access to water Mild->SupportiveCare Yes Moderate Moderate/Severe Diarrhea (Dehydration Present) Mild->Moderate No Monitor Continue Monitoring SupportiveCare->Monitor Intervention Intervention Strategies Moderate->Intervention Yes DoseReduction Consider Dose Reduction Intervention->DoseReduction Diet Dietary Modification (Low-fat, high-fiber) Intervention->Diet BAS Administer Bile Acid Sequestrant Intervention->BAS DoseReduction->Monitor Diet->Monitor BAS->Monitor

Caption: Experimental workflow for managing diarrhea.

Troubleshooting_Diarrhea Start Animal develops diarrhea CheckHydration Is the animal dehydrated? (Weight loss, skin tent) Start->CheckHydration NoDehydration No CheckHydration->NoDehydration No YesDehydration Yes CheckHydration->YesDehydration Yes Monitor Continue to monitor closely. Provide supportive care. NoDehydration->Monitor FluidTherapy Provide fluid therapy (oral or subcutaneous). YesDehydration->FluidTherapy ConsiderIntervention Is diarrhea impacting animal well-being or study objectives? Monitor->ConsiderIntervention FluidTherapy->ConsiderIntervention NoIntervention No ConsiderIntervention->NoIntervention No YesIntervention Yes ConsiderIntervention->YesIntervention Yes End Consult with veterinarian NoIntervention->End InterventionOptions Consider interventions: - Dose reduction - Dietary modification - Bile acid sequestrants YesIntervention->InterventionOptions InterventionOptions->End

Caption: Troubleshooting guide for diarrhea management.

References

Strategies to mitigate gastrointestinal effects of IBAT inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This Technical Support Center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to manage the gastrointestinal (GI) side effects associated with Ileal Bile Acid Transporter (IBAT) inhibitors during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for IBAT inhibitors and why do they cause gastrointestinal side effects?

A1: Ileal Bile Acid Transporter (IBAT) inhibitors block the apical sodium-dependent bile acid transporter (ASBT or IBAT) in the terminal ileum.[1][2] This action prevents the reabsorption of bile acids, interrupting their enterohepatic circulation.[2][3] Consequently, an increased concentration of bile acids flows into the colon.[1][3] This excess of colonic bile acids stimulates intestinal secretion and motility, which commonly manifests as diarrhea and abdominal pain.[2][3][4] These on-target effects are the primary cause of the gastrointestinal adverse events observed with this class of drugs.[2]

Q2: What are the most common GI side effects observed with IBAT inhibitors in clinical studies?

A2: The most frequently reported GI side effects are diarrhea and abdominal pain.[1][2] The incidence of these effects can vary depending on the specific inhibitor and the dose administered.[5] Vomiting has also been reported as a common adverse event.[6][7]

Data Summary: Incidence of GI Adverse Events

The following table summarizes the incidence of common gastrointestinal adverse events for several IBAT inhibitors as reported in clinical trials.

IBAT InhibitorAdverse EventIncidence in Treatment GroupIncidence in Placebo GroupStudy Reference
Odevixibat Diarrhea / Frequent Bowel Movements9.5%5.0%PEDFIC 1 Trial[8][9]
Maralixibat Diarrhea57%19%ALGS Trial[10]
Abdominal Pain26%13%ALGS Trial[10]
Elobixibat Diarrhea13.0%-Phase 3 Study (Japan)[11]
Abdominal Pain18.8%-Phase 3 Study (Japan)[11][12]

Troubleshooting Guide

Q3: My preclinical model is exhibiting severe diarrhea after administration of an IBAT inhibitor. What are the immediate steps I should take?

A3: Severe diarrhea can lead to dehydration and other complications in animal models, compromising experimental integrity. Consider the following immediate actions:

  • Dose Reduction: The most direct strategy is to lower the dose. GI effects of IBAT inhibitors are typically dose-dependent.[5]

  • Temporary Interruption: Pause administration for 24-48 hours to allow for resolution of acute symptoms.[6] When re-initiating the drug, use a lower dose.[6]

  • Supportive Care: Ensure animals have adequate access to hydration and electrolytes to prevent dehydration.

  • Evaluate Vehicle: Confirm that the vehicle used for drug delivery is not contributing to the GI distress.

Q4: How can I proactively mitigate diarrhea in my experimental design when using IBAT inhibitors?

A4: Proactive strategies can significantly improve the tolerability of IBAT inhibitors in research settings.

  • Dose Titration: Begin the experiment with a low dose (e.g., 25-50% of the target therapeutic dose) and gradually increase it over several days.[5][13] This allows the GI tract to adapt to the increased presence of colonic bile acids.

  • Co-administration with a Bile Acid Sequestrant (BAS): Administering a BAS, such as cholestyramine, can bind the excess bile acids in the colon, neutralizing their pro-secretory effects.[14] The BAS should be formulated for release in the colon to avoid interfering with the IBAT inhibitor's action in the ileum.[14]

Q5: What biomarkers are critical for assessing the GI effects of IBAT inhibitors and the efficacy of mitigation strategies?

A5: Monitoring specific biomarkers is essential for quantifying both the pharmacological effect of the IBAT inhibitor and its GI side effects.

  • Fecal Bile Acids (FBA): Measuring the concentration of total bile acids in stool is a direct indicator of IBAT inhibition.[15][16] A significant increase confirms the drug's mechanism of action.

  • Serum 7α-hydroxy-4-cholesten-3-one (C4): C4 is a surrogate marker for bile acid synthesis.[15][17] Levels are expected to increase as the liver compensates for the increased fecal loss of bile acids.

  • Stool Consistency and Frequency: In preclinical models, this can be quantified using a scoring system (e.g., Bristol Stool Form Scale adapted for animals) and by recording the number and weight of fecal pellets.[18]

Visualizations: Pathways and Workflows

G cluster_ileum Terminal Ileum cluster_colon Colon IBAT IBAT Transporter BA_reabsorption Bile Acid Reabsorption IBAT->BA_reabsorption Facilitates Colonic_BA Increased Colonic Bile Acids BA_reabsorption->Colonic_BA Reduced, leading to TGR5 TGR5 Receptor (on L-cells) Secretion Fluid & Electrolyte Secretion TGR5->Secretion Motility Increased Motility TGR5->Motility Diarrhea Diarrhea & Abdominal Pain Secretion->Diarrhea Motility->Diarrhea Inhibitor IBAT Inhibitor Inhibitor->IBAT Blocks Colonic_BA->TGR5 Activates G start Start: Preclinical Study Setup baseline 1. Baseline Assessment - Stool consistency/frequency - Fecal & serum bile acids start->baseline admin_ibat 2. Administer IBAT Inhibitor (Dose titration schedule) baseline->admin_ibat monitor_gi 3. Monitor for GI Effects (Daily observation) admin_ibat->monitor_gi decision Severe GI Effects? monitor_gi->decision admin_mitigation 4a. Introduce Mitigation Strategy (e.g., Co-administer Bile Acid Sequestrant) decision->admin_mitigation Yes continue_study 4b. Continue Monitoring decision->continue_study No reassess 5. Re-assessment - Stool consistency/frequency - Fecal & serum bile acids admin_mitigation->reassess continue_study->reassess end End: Analyze Data reassess->end G start Problem: Unexpectedly Severe GI Effects q1 Is the dose appropriate for the animal model? start->q1 a1_yes Action: Lower the dose by 50% and re-evaluate. q1->a1_yes No (Too High) a1_no Action: Maintain dose, investigate other factors. q1->a1_no Yes q2 Is the onset of diarrhea acute and immediate? a1_no->q2 a2_yes Possible Cause: Vehicle intolerance. Action: Test vehicle alone. q2->a2_yes Yes a2_no Possible Cause: On-target drug effect. Action: Implement mitigation strategy. q2->a2_no No mitigation Mitigation: Co-administer a Bile Acid Sequestrant. a2_no->mitigation

References

Volixibat solubility and stability in laboratory solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of volixibat in common laboratory solutions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. While specific quantitative solubility data is not widely published, chemical suppliers indicate that this compound is soluble in DMSO. For in vivo studies, a common formulation involves dissolving this compound in a small amount of DMSO before dilution with co-solvents like PEG300 and Tween 80.

Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A2: It is not recommended to dissolve this compound directly in aqueous buffers. This compound is minimally absorbed orally, which suggests it has low aqueous solubility.[1] Attempting to dissolve it directly in buffers like PBS or cell culture media will likely result in poor dissolution or suspension, leading to inaccurate concentrations in your experiments.

Q3: My this compound solution, diluted from a DMSO stock, precipitated when added to my aqueous experimental medium. What should I do?

A3: This phenomenon is known as "solvent-shifting precipitation" and occurs when a compound dissolved in a good organic solvent (like DMSO) is diluted into a poor solvent (an aqueous medium). To troubleshoot this, consider the following:

  • Decrease the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, ideally below 0.5%, to minimize solvent effects and potential toxicity in cell-based assays.

  • Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous medium can sometimes help maintain solubility.

  • Add the stock solution slowly while vortexing: Instead of pipetting the stock solution in one go, add it dropwise to the aqueous medium while gently vortexing to facilitate rapid mixing and dispersion.

  • Incorporate co-solvents or surfactants (for in vivo studies): For animal studies, formulations often include co-solvents like PEG300 and surfactants like Tween 80 to improve and maintain the solubility of hydrophobic compounds.[2]

Q4: How should I store this compound powder and its solutions?

A4: Proper storage is crucial to maintain the stability of this compound. Based on supplier recommendations, the following storage conditions are advised[2]:

  • Powder: Store at -20°C for up to 3 years.

  • In solvent (e.g., DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.

Data Presentation

Table 1: Solubility of this compound in Laboratory Solvents
SolventSolubilityConcentrationSource/Comment
DMSOSolubleData not specifiedBased on supplier information and common practice for similar compounds.
Ethanol (B145695)Data not availableData not availableA patent suggests ethanol as a potential solvent to increase solubility for liquid dosage forms.[3]
Water / PBSMinimally Soluble / InsolubleData not availableInferred from its minimal oral absorption and excretion profile.[1][4]
Cell Culture MediaMinimally Soluble / InsolubleData not availableDirect dissolution is not recommended; dilution from a DMSO stock is required.
Table 2: Stability and Storage of this compound
FormatStorage TemperatureDurationSource/Comment
Solid Powder-20°C3 yearsTargetMol[2]
In Solvent (e.g., DMSO)-80°C1 yearTargetMol[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
  • Pre-treatment of this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Dissolution in DMSO: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure Complete Dissolution: Vortex the solution gently until the this compound powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use, low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Preparation of a this compound Formulation for In Vivo Oral Administration

This protocol is based on a commonly used formulation for poorly water-soluble compounds for oral gavage in animal models.

  • Prepare the Vehicle Solution: In a sterile tube, prepare the vehicle by combining:

    • 30% Polyethylene glycol 300 (PEG300)

    • 5% Tween 80

    • 60% Saline or PBS Vortex thoroughly until the solution is homogeneous.

  • Dissolve this compound in DMSO: In a separate tube, dissolve the required amount of this compound in a minimal volume of DMSO (to achieve 5% of the final volume). For example, for a final volume of 1 mL, dissolve the this compound in 50 µL of DMSO.

  • Combine Solutions: Slowly add the this compound-DMSO solution to the vehicle solution while vortexing.

  • Final Homogenization: Continue to vortex until the final formulation is a clear and homogeneous solution. This solution should be prepared fresh before each use.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_invitro In Vitro Solution Preparation cluster_invivo In Vivo Formulation start_vitro This compound Powder dissolve_dmso Dissolve in 100% DMSO (e.g., to 10 mM) start_vitro->dissolve_dmso aliquot_store Aliquot and Store at -80°C dissolve_dmso->aliquot_store dilute_media Dilute in Pre-warmed Cell Culture Media aliquot_store->dilute_media final_vitro Final Working Solution (<0.5% DMSO) dilute_media->final_vitro start_vivo This compound Powder dissolve_dmso_vivo Dissolve in DMSO (to 5% of final volume) start_vivo->dissolve_dmso_vivo combine Slowly Add this compound/DMSO to Vehicle with Vortexing dissolve_dmso_vivo->combine prepare_vehicle Prepare Vehicle (30% PEG300, 5% Tween 80, 60% Saline) prepare_vehicle->combine final_vivo Final Homogeneous Formulation combine->final_vivo

Caption: Workflow for preparing this compound solutions.

asbt_pathway This compound's Mechanism of Action cluster_lumen cluster_enterocyte Ileal Enterocyte cluster_portal bile_acids Bile Acids asbt ASBT (Apical Sodium-Dependent Bile Acid Transporter) bile_acids->asbt Reabsorption ibabp iBABP (optional shuttle) asbt->ibabp Intracellular Transport ost OSTα/β (Basolateral Transporter) ibabp->ost portal_vein To Liver ost->portal_vein Export This compound This compound This compound->asbt Inhibition

Caption: Inhibition of ASBT by this compound.

References

Navigating Long-Term In Vivo Studies with Volixibat: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering challenges during the long-term in vivo administration of Volixibat, a minimally absorbed inhibitor of the ileal bile acid transporter (IBAT). This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate smoother and more effective research.

Introduction to this compound and its Mechanism of Action

This compound is an investigational drug that potently and selectively inhibits the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). By blocking this transporter in the terminal ileum, this compound disrupts the enterohepatic circulation of bile acids, leading to their increased excretion in feces. This mechanism is being explored for the treatment of cholestatic liver diseases such as Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC), where the accumulation of bile acids is a key pathological feature.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge observed during the long-term in vivo administration of this compound?

A1: The most frequently reported adverse event associated with this compound is diarrhea.[1][2][3] This is a direct consequence of its mechanism of action, which leads to an increased concentration of bile acids in the colon, stimulating water secretion and intestinal motility. In the VANTAGE clinical trial, diarrhea was reported in 77% of participants receiving this compound.[1][2][3]

Q2: How is the pharmacodynamic activity of this compound monitored in vivo?

A2: A key biomarker for this compound's pharmacodynamic activity is the serum level of 7-alpha-hydroxy-4-cholesten-3-one (C4), a precursor in bile acid synthesis. Inhibition of IBAT leads to a compensatory increase in bile acid synthesis, which is reflected by elevated serum C4 levels.

Q3: Is this compound systemically absorbed?

A3: this compound is designed to be minimally absorbed into the bloodstream, with its action largely restricted to the gastrointestinal tract.

Q4: What are the potential serious adverse events associated with this compound?

A4: While generally mild to moderate, some serious adverse events have been reported in clinical trials, although they were not always attributed to the study drug. These have included events such as syncope, suicide attempt, drug-induced liver injury (confounded by other medications and alcohol), and small intestine obstruction (also observed in the placebo group).[4]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Diarrhea in study animals or participants Increased colonic bile acid concentration due to IBAT inhibition.- Dose Titration: Initiate dosing at a lower level and gradually escalate to the target dose. - Dietary Modification (Preclinical): Ensure a consistent and appropriate diet for the animal model, as diet can influence bile acid metabolism. - Symptomatic Management (Clinical): In clinical settings, managing fluid and electrolyte balance is crucial. Anti-diarrheal agents may be considered under medical supervision.
Variability in serum C4 levels - Sample Collection Timing: C4 levels can exhibit diurnal variation. - Assay Sensitivity: The analytical method may lack the required sensitivity or be prone to interference.- Standardize Sample Collection: Collect blood samples at a consistent time of day for all subjects and time points. - Use a Validated Assay: Employ a robust and validated LC-MS/MS method for C4 quantification (see Experimental Protocols).
Unexpected changes in liver function tests (LFTs) While this compound is minimally absorbed, systemic effects, although rare, cannot be entirely ruled out. Confounding factors such as underlying disease progression or co-administered medications are also possible.- Thorough Baseline Characterization: Ensure comprehensive baseline LFTs are recorded for each subject. - Monitor LFTs Regularly: Implement a regular monitoring schedule for LFTs throughout the study. - Investigate Confounding Factors: If LFT elevations are observed, investigate other potential causes, including co-medications and disease activity.
Lack of efficacy in a preclinical model - Inappropriate Animal Model: The chosen animal model may not accurately recapitulate the human disease state or the target pathway. - Inadequate Drug Exposure: Issues with formulation or administration may lead to insufficient drug concentration at the site of action.- Model Selection: Utilize a well-characterized animal model of cholestasis and/or pruritus (see Experimental Protocols for examples). - Formulation and Dosing: Ensure the formulation provides adequate stability and delivery of this compound to the terminal ileum. Consider dose-ranging studies to establish an effective dose.

Data on Adverse Events

The following table summarizes treatment-emergent adverse events (TEAEs) from the VANTAGE Phase 2b clinical trial of this compound in patients with Primary Biliary Cholangitis.

Adverse EventThis compound (20 mg BID) (n=10)This compound (80 mg BID) (n=10)Pooled this compound (n=22)Placebo (n=11)
Diarrhea Not specifiedNot specified77% (17/22)Not specified
Serious TEAEs 2 events (syncope, suicide attempt) in 1 patient1 event (drug-induced liver injury) in 1 patientNot specified1 event (small intestine obstruction) in 1 patient
Grade ≥3 TEAEs related to study drug 2 events (hyperbilirubinemia, LFT increased) in 1 patientNot specifiedNot specifiedNot specified
TEAEs leading to discontinuation 1 event (diarrhea)Not specified1 event (diarrhea)1 event (dermatomyositis)

Data adapted from interim analysis of the VANTAGE trial.[4][5]

Experimental Protocols

Measurement of Serum 7α-hydroxy-4-cholesten-3-one (C4)

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of serum C4.

1. Sample Preparation:

  • To 100 µL of serum, add an internal standard (e.g., deuterated C4).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) formate.

  • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for C4 and the internal standard.

3. Quantification:

  • Generate a standard curve using known concentrations of C4.

  • Calculate the concentration of C4 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

In Vivo Model of Cholestatic Pruritus

A common preclinical model to study cholestatic pruritus is the bile duct ligation (BDL) model in mice.

1. Surgical Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Make a midline abdominal incision to expose the common bile duct.

  • Ligate the common bile duct in two locations and transect the duct between the ligatures.

  • Suture the abdominal wall and skin.

2. Post-operative Care:

  • Provide appropriate post-operative analgesia and care.

  • Monitor the animals for signs of distress.

3. Assessment of Pruritus:

  • Observe and quantify spontaneous scratching behavior over a defined period.

  • This can be done manually by a trained observer or using automated video tracking systems.

4. Assessment of Cholestasis:

  • Collect blood samples to measure markers of liver injury (e.g., ALT, AST, bilirubin) and cholestasis (e.g., serum bile acids).

In Vivo Toxicity Assessment for a Minimally Absorbed Intestinal Drug

1. Study Design:

  • Use at least two species, one rodent and one non-rodent.

  • Include a control group, a vehicle control group, and at least three dose levels of this compound.

  • Administer the drug daily via the intended clinical route (oral) for a duration relevant to the intended clinical use (e.g., 28 days for subacute, 90 days for sub-chronic).

2. In-life Observations:

  • Monitor for clinical signs of toxicity, including changes in behavior, appearance, and body weight, twice daily.

  • Pay close attention to gastrointestinal signs such as diarrhea, changes in fecal consistency, and dehydration.

  • Perform detailed clinical examinations weekly.

3. Clinical Pathology:

  • Collect blood samples at baseline, mid-study, and termination for hematology and clinical chemistry analysis, including liver function tests.

  • Collect urine samples for urinalysis.

4. Terminal Procedures:

  • At the end of the study, perform a complete necropsy.

  • Record organ weights.

  • Collect a comprehensive set of tissues for histopathological examination, with a particular focus on the entire gastrointestinal tract.

Visualizations

Signaling Pathway of this compound Action

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_liver Liver Bile Acids_lumen Bile Acids IBAT IBAT Transporter Bile Acids_lumen->IBAT Reabsorption Fecal Excretion Increased Fecal Bile Acid Excretion Bile Acids_lumen->Fecal Excretion Bile Acids_enterocyte Bile Acids IBAT->Bile Acids_enterocyte Systemic Circulation Reduced Systemic Bile Acids Bile Acids_enterocyte->Systemic Circulation Enterohepatic Circulation Bile Acid Synthesis Bile Acid Synthesis This compound This compound This compound->IBAT Inhibition Systemic Circulation->Bile Acid Synthesis Negative Feedback

Caption: Mechanism of action of this compound.

Experimental Workflow for Preclinical In Vivo Study

start Animal Model Selection (e.g., BDL mice) acclimatization Acclimatization Period start->acclimatization baseline Baseline Data Collection (Body weight, blood samples) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Daily Dosing with this compound or Vehicle (e.g., 28 days) randomization->dosing monitoring In-life Monitoring (Clinical signs, body weight, diarrhea) dosing->monitoring termination Study Termination and Necropsy dosing->termination sampling Interim Blood Sampling (e.g., weekly) monitoring->sampling analysis Data Analysis (Clinical pathology, histopathology) termination->analysis

Caption: Preclinical in vivo study workflow.

Troubleshooting Logic for Diarrhea

start Diarrhea Observed? is_severe Is it severe? start->is_severe is_first_occurrence First occurrence? is_severe->is_first_occurrence No discontinue Consider Discontinuation is_severe->discontinue Yes dose_reduction Consider Dose Reduction is_first_occurrence->dose_reduction No supportive_care Provide Supportive Care (Fluids, electrolytes) is_first_occurrence->supportive_care Yes monitor_closely Monitor Closely dose_reduction->monitor_closely supportive_care->monitor_closely continue_monitoring Continue Monitoring monitor_closely->continue_monitoring

Caption: Decision tree for managing diarrhea.

References

Addressing variability in patient response to Volixibat

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Volixibat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in patient response to this compound and to provide guidance for related experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an investigational drug that acts as a selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] IBAT is a protein primarily located in the terminal ileum responsible for reabsorbing the majority of bile acids back into the bloodstream for return to the liver (a process called enterohepatic circulation).[3][4] By blocking IBAT, this compound increases the excretion of bile acids in the feces.[5] This reduction in the return of bile acids to the liver prompts the liver to synthesize new bile acids from cholesterol, which can lead to a decrease in serum LDL cholesterol levels.[6][7] The primary therapeutic goal in cholestatic liver diseases, such as Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC), is to reduce the systemic bile acid load, which is thought to alleviate symptoms like pruritus (itching) and potentially reduce liver damage.[2][8][9][10]

Q2: What are the typical clinical outcomes observed with this compound treatment?

Clinical trials, such as the VANTAGE (for PBC) and VISTAS (for PSC) studies, have evaluated the efficacy and safety of this compound.[9][11][12] The primary endpoint in these trials has been the reduction in pruritus.[11][12]

Key findings from interim analyses of these studies include:

  • Significant reduction in pruritus: Patients treated with this compound have shown a statistically significant improvement in itch scores compared to placebo.[11][12][13]

  • Reduction in serum bile acids: A substantial percentage of patients treated with this compound achieved a significant reduction (e.g., >50%) in serum bile acid levels.[11][12][13]

  • Improvement in fatigue: Some studies have also reported a significant improvement in fatigue among patients receiving this compound.[11][12]

  • Common adverse event: The most frequently reported side effect is diarrhea, which is typically mild to moderate in severity.[11][12][13]

Q3: We are observing significant variability in response to this compound in our experimental models/patient cohorts. What are the potential underlying causes?

Variability in response to this compound is an important area of investigation. Several factors could contribute to these differences:

  • Genetic Variations in the SLC10A2 Gene: The SLC10A2 gene encodes the IBAT protein.[7] Genetic polymorphisms in this gene could lead to variations in the structure and function of the transporter.[14] While specific studies directly linking SLC10A2 variants to this compound response are not yet widely published, it is a plausible area of investigation. Some known single nucleotide polymorphisms (SNPs) in SLC10A2 have been shown to affect bile acid transport activity.[14]

  • Differences in Gut Microbiota Composition: The gut microbiome plays a crucial role in the metabolism of bile acids, converting primary bile acids into secondary and tertiary bile acids.[15][16] The composition of an individual's gut microbiota can significantly alter the bile acid pool.[15][16] This altered pool of bile acids could potentially interact differently with this compound at the site of action or influence the downstream signaling effects of IBAT inhibition.

  • Severity and Type of Liver Disease: The underlying liver condition (e.g., PBC vs. PSC) and its severity can influence the overall physiology, including bile acid metabolism and enterohepatic circulation.[17][18] Patients with more advanced liver disease may have altered pharmacokinetics and pharmacodynamics, although this compound has minimal systemic absorption.[5][17][18]

  • Individual Differences in Bile Acid Metabolism and Signaling: There is natural variation in bile acid synthesis, conjugation, and signaling pathways among individuals.[8][19] These differences can affect the baseline bile acid pool and the response to IBAT inhibition.

  • Potential for Drug-Drug Interactions in the Gut: Although this compound is minimally absorbed and not metabolized, limiting the potential for systemic drug-drug interactions, the possibility of interactions within the gastrointestinal tract with co-administered medications cannot be entirely ruled out.[5]

Troubleshooting Guides

This section provides guidance for addressing specific issues that may arise during preclinical or clinical research with this compound.

In Vitro / Preclinical Experiments
Observed Issue Potential Cause Troubleshooting Steps
Inconsistent inhibition of bile acid uptake in cell-based assays. 1. Cell line variability: Different cell lines (e.g., Caco-2, CHO, COS-1) can have varying levels of endogenous or transfected IBAT expression and different cellular machinery.[2][5] 2. Assay conditions: Suboptimal concentrations of bile acid substrate, incubation time, or issues with the radiolabeled substrate can lead to variability. 3. Inhibitor solubility: Precipitation of this compound in the assay medium can reduce its effective concentration.[3]1. Cell line characterization: Ensure consistent passage number and verify IBAT/ASBT expression levels (mRNA and protein). Consider using a cell line with stable, high-level expression of SLC10A2.[5] 2. Assay optimization: Perform dose-response and time-course experiments to determine the optimal conditions for your specific cell model.[3] 3. Solubility check: Visually inspect for precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across experiments. Prepare fresh working solutions for each experiment.[3]
Unexpected off-target effects in cellular or animal models. 1. High inhibitor concentration: Using concentrations of this compound that are significantly higher than the IC50 may lead to non-specific effects. 2. Alterations in downstream signaling: Inhibition of IBAT can lead to changes in the gut, such as increased colonic bile acids, which may have local effects.1. Dose-response curve: Establish a clear dose-response relationship to use the lowest effective concentration. 2. Control experiments: Include appropriate vehicle controls and consider using a negative control compound if available.
Difficulty replicating in vivo efficacy data from clinical trials in animal models. 1. Species differences in bile acid metabolism and IBAT function: The composition of the bile acid pool and the structure/function of IBAT can differ between species. 2. Disease model limitations: The animal model of cholestatic liver disease may not fully recapitulate the human condition.1. Model selection: Carefully select an animal model that is well-characterized for bile acid metabolism and is relevant to the human disease being studied. 2. Translational biomarkers: Measure translatable biomarkers such as fecal bile acid excretion and serum 7α-hydroxy-4-cholesten-3-one (C4) to confirm target engagement.[11]
Clinical Research and Patient Monitoring
Observed Issue Potential Cause Investigative Steps
Patient is a "non-responder" to this compound therapy (no significant improvement in pruritus or reduction in serum bile acids). 1. Genetic variation in SLC10A2: A polymorphism in the IBAT gene may affect this compound binding or transporter function. 2. Unique gut microbiome composition: The patient's gut flora may metabolize bile acids in a way that mitigates the effect of IBAT inhibition. 3. Adherence to treatment: The patient may not be taking the medication as prescribed.1. SLC10A2 genotyping: If feasible within the research protocol, sequence the SLC10A2 gene to identify any known functional polymorphisms. 2. Gut microbiome analysis: Collect and analyze stool samples to characterize the composition and function of the gut microbiota. 3. Adherence monitoring: Implement measures to monitor and encourage patient adherence to the treatment regimen.
Patient experiences severe or persistent diarrhea. 1. Mechanism of action: Increased bile acids in the colon due to IBAT inhibition can cause secretory diarrhea. This is an expected, on-target effect.[3] 2. Dosage: The administered dose may be too high for the individual patient.1. Dose adjustment: Consider a dose reduction as per the clinical trial protocol. 2. Symptomatic management: Manage symptoms as appropriate and monitor for dehydration.
Unexpected changes in liver function tests. 1. Underlying disease progression: The patient's liver disease may be progressing independently of the treatment. 2. Concomitant medications: Other medications the patient is taking could be contributing to changes in liver enzymes.1. Thorough clinical evaluation: Conduct a comprehensive assessment of the patient's clinical status and disease activity. 2. Review of concomitant medications: Carefully review all other medications for potential hepatotoxicity or drug-drug interactions.

Data Summary

Table 1: Interim Efficacy Data from the VANTAGE Phase 2b Study in PBC
OutcomeThis compound (20mg BID, n=10)This compound (80mg BID, n=10)Placebo (n=11)
Mean Change in ItchRO Score from Baseline -3.84 (p<0.0001)-3.79 (p<0.0001)-
Placebo-Adjusted Difference in ItchRO Score -2.34 (p=0.0090)-2.29 (p=0.0075)-
Patients with >50% Reduction in Serum Bile Acids 75% (combined this compound groups)75% (combined this compound groups)-

Data from interim analysis of the VANTAGE study.[11][12][13]

Experimental Protocols

Protocol 1: In Vitro Bile Acid Uptake Assay to Assess IBAT Inhibition

This protocol provides a general framework for assessing the inhibitory effect of this compound on IBAT-mediated bile acid uptake in a cell-based assay.

1. Cell Culture and Seeding:

  • Culture cells stably expressing human SLC10A2 (e.g., CHO-hASBT or Caco-2 cells) in appropriate media.
  • Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.[5]

2. Preparation of Solutions:

  • Uptake Buffer: Modified Hanks' Balanced Salt Solution (MHBSS), pH 7.4.[5]
  • Test Compound: Prepare stock solutions of this compound in DMSO. Serially dilute in uptake buffer to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.5%).
  • Substrate Solution: Prepare a solution of radiolabeled taurocholic acid (e.g., [³H]-TCA) in uptake buffer. The final concentration should be at or below the Km for IBAT.
  • Wash Buffer: Ice-cold DPBS containing 0.2% BSA and a high concentration of non-radiolabeled taurocholic acid (e.g., 0.5 mM) to stop the uptake.[5]
  • Lysis Buffer: A suitable buffer for cell lysis (e.g., RIPA buffer).

3. Assay Procedure:

  • Wash the cell monolayer twice with DPBS.[5]
  • Pre-incubate the cells with the test compound (this compound at various concentrations) or vehicle control in uptake buffer for a defined period (e.g., 10-15 minutes) at 37°C.
  • Initiate the uptake by adding the substrate solution containing [³H]-TCA and incubate for a predetermined linear uptake time (e.g., 10-15 minutes) at 37°C.[5]
  • Terminate the uptake by aspirating the substrate solution and immediately washing the cells three times with ice-cold wash buffer.
  • Lyse the cells with lysis buffer.
  • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
  • Determine the protein concentration of the lysate from parallel wells to normalize the uptake data.

4. Data Analysis:

  • Calculate the rate of bile acid uptake (e.g., in pmol/mg protein/min).
  • Plot the percentage of inhibition versus the concentration of this compound.
  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: Bile Acid Profiling in Biological Samples

This protocol outlines a general workflow for the extraction and analysis of bile acids from serum or plasma using LC-MS/MS.

1. Sample Preparation:

  • Thaw frozen serum or plasma samples on ice.
  • To 100 µL of sample, add an internal standard solution (a mix of deuterated bile acid standards).
  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724).
  • Vortex the mixture thoroughly.
  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a new tube.
  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Use a C18 reversed-phase column for separation.
  • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol (B129727) with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
  • Mass Spectrometry (MS/MS):
  • Use an electrospray ionization (ESI) source, typically in negative ion mode.
  • Perform targeted analysis using Multiple Reaction Monitoring (MRM) for specific bile acid transitions (parent ion -> fragment ion).

3. Data Analysis:

  • Integrate the peak areas for each bile acid and the corresponding internal standard.
  • Calculate the concentration of each bile acid using a calibration curve generated with known standards.
  • Compare the bile acid profiles between different experimental groups (e.g., baseline vs. post-treatment).

Visualizations

Volixibat_Mechanism_of_Action cluster_enterocyte Enterocyte cluster_circulation Portal Circulation Bile Acids Bile Acids IBAT IBAT (ASBT) Bile Acids->IBAT Reabsorption Bile Acids_in_cell Bile Acids IBAT->Bile Acids_in_cell Bile Acids_in_blood Bile Acids to Liver Bile Acids_in_cell->Bile Acids_in_blood This compound This compound This compound->IBAT Inhibition

Caption: Mechanism of action of this compound in the intestinal enterocyte.

Troubleshooting_Workflow A Inconsistent Experimental Results with this compound B Check Experimental Design and Controls A->B C Verify Reagent Quality and Preparation A->C D Optimize Assay Parameters A->D E Investigate Biological Variability A->E F Consistent Results B->F C->F D->F E->F

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Signaling_Pathway This compound This compound IBAT IBAT Inhibition This compound->IBAT BileAcids_Colon Increased Colonic Bile Acids IBAT->BileAcids_Colon BileAcids_Feces Increased Fecal Bile Acid Excretion IBAT->BileAcids_Feces Enterohepatic_Circulation Decreased Enterohepatic Circulation IBAT->Enterohepatic_Circulation BileAcids_Colon->BileAcids_Feces BileAcid_Synthesis Increased Hepatic Bile Acid Synthesis Enterohepatic_Circulation->BileAcid_Synthesis Serum_BileAcids Reduced Serum Bile Acids Enterohepatic_Circulation->Serum_BileAcids Pruritus Alleviation of Pruritus Serum_BileAcids->Pruritus

Caption: Simplified signaling pathway of this compound's effects.

References

Potential off-target effects of Volixibat in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Volixibat in cellular assays. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT).[1][2][3][4] ASBT is primarily responsible for the reabsorption of bile acids from the intestine into the enterohepatic circulation.[3][4][5] By inhibiting ASBT, this compound blocks this reabsorption, leading to increased fecal excretion of bile acids.[2][6] This action is intended to reduce the overall bile acid pool in the body, which is therapeutic in cholestatic liver diseases.[1][6]

Q2: Is this compound absorbed by cells or does it have systemic effects?

A2: this compound is designed to be minimally absorbed into the bloodstream.[2][7] Phase 1 clinical studies have shown that after oral administration, the vast majority of this compound is excreted unchanged in the feces, indicating low systemic exposure.[8] However, in an in vitro cellular assay setting, the cells are directly exposed to the compound in the culture medium, which is a different scenario from in vivo systemic exposure.

Q3: What are the known on-target effects of this compound in a relevant physiological system?

A3: The primary on-target effect of this compound is the inhibition of bile acid uptake by cells expressing ASBT. This leads to a decrease in the intracellular concentration of bile acids that would have been transported by ASBT. In clinical trials, this manifests as a reduction in serum bile acids.[6][9][10][11][12]

Q4: Have any off-target effects of this compound been reported?

A4: There is limited publicly available information specifically detailing the off-target binding profile of this compound in cellular assays. Most available data comes from clinical trials where the most common adverse event reported is diarrhea, which is consistent with its mechanism of action of increasing bile acids in the colon.[6][7][9][13] Researchers should be aware that the lack of reported off-target effects in clinical settings, where the drug is minimally absorbed, does not preclude the possibility of off-target effects in direct cellular assays.

Q5: What are the potential downstream cellular consequences of ASBT inhibition by this compound?

A5: By blocking bile acid uptake, this compound can indirectly affect cellular signaling pathways that are modulated by intracellular bile acid concentrations. Bile acids are known to be signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR) and membrane-bound receptors like the Takeda G-protein-coupled receptor 5 (TGR5).[14][15][16] Therefore, inhibition of ASBT by this compound could lead to reduced activation of these pathways in cells that rely on transported bile acids.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Unexpected changes in gene expression related to lipid or glucose metabolism. Inhibition of ASBT by this compound reduces intracellular bile acid levels, which can alter the activation of FXR, a key regulator of these pathways.- Measure intracellular bile acid concentrations.- Assess the activation state of FXR and its downstream targets.- Include a positive control (e.g., a known FXR agonist/antagonist) to confirm pathway responsiveness.
Alterations in cell viability or proliferation unrelated to ASBT expression. This could indicate a potential off-target effect of this compound on other cellular components.- Perform a counter-screen using a cell line that does not express ASBT.- Conduct a dose-response analysis to determine if the effect is concentration-dependent.- Evaluate general cytotoxicity endpoints (e.g., membrane integrity, mitochondrial function).
Variability in experimental results between different batches of this compound or different experiments. Issues with the solubility or stability of this compound in the cell culture medium.- Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment.- Ensure the final concentration of the solvent in the culture medium is low and consistent across all conditions.- Visually inspect the medium for any signs of precipitation after adding this compound.
Observed effects are inconsistent with ASBT inhibition. The cell line being used may not express functional ASBT, or the expression level is too low.- Confirm ASBT expression in your cell line at both the mRNA (e.g., RT-qPCR) and protein (e.g., Western blot, immunofluorescence) levels.- Use a positive control cell line known to express high levels of ASBT.
Changes in cellular signaling pathways sensitive to G-protein coupled receptor activation. Although primarily an ASBT inhibitor, high concentrations of this compound in vitro could potentially interact with other receptors, such as TGR5, which is also responsive to bile acids.- Investigate the activation of TGR5 and its downstream signaling (e.g., cAMP production).- Compare the effects of this compound to a known TGR5 agonist/antagonist.

Data Summary

Clinical Trial Adverse Events
Adverse Event Frequency in this compound-treated Patients Severity Reference
Diarrhea77%Mild to moderate[6][7][9][13]
Nausea16.7% (in a co-administration study)Not specified[17]
Fatigue16.7% (in a co-administration study)Not specified[17]
Vomiting16.7% (in a co-administration study)Not specified[17]

Note: This data is from clinical trials and may not directly translate to effects observed in cellular assays.

Experimental Protocols

Protocol 1: Assessment of On-Target ASBT Inhibition in a Cellular Assay

Objective: To confirm that this compound is inhibiting the uptake of bile acids in an ASBT-expressing cell line.

Materials:

  • ASBT-expressing cell line (e.g., Caco-2, or a stably transfected cell line)

  • Non-ASBT expressing cell line (negative control)

  • Radiolabeled bile acid (e.g., [³H]-taurocholic acid)

  • This compound

  • Scintillation counter and fluid

  • Cell culture reagents

Procedure:

  • Seed ASBT-expressing and non-expressing cells in appropriate culture plates and grow to confluence.

  • Prepare a range of this compound concentrations in culture medium.

  • Pre-incubate the cells with the different concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Add the radiolabeled bile acid to the wells and incubate for a short period (e.g., 10-30 minutes) to measure initial uptake rates.

  • Wash the cells thoroughly with ice-cold buffer to remove extracellular radiolabeled bile acid.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the rate of bile acid uptake and determine the inhibitory effect of this compound.

Protocol 2: Investigating Potential Off-Target Effects on Farnesoid X Receptor (FXR) Activation

Objective: To determine if this compound treatment indirectly affects the activation of FXR due to reduced intracellular bile acid levels.

Materials:

  • Cell line with a functional FXR signaling pathway (e.g., HepG2)

  • This compound

  • A known FXR agonist (e.g., GW4064) and antagonist (e.g., guggulsterone)

  • Reagents for RT-qPCR to measure the expression of FXR target genes (e.g., SHP, BSEP)

  • Luciferase reporter assay system with an FXR response element (optional)

Procedure:

  • Culture the cells and treat with this compound, the FXR agonist, the FXR antagonist, or vehicle control for a specified time (e.g., 24 hours).

  • If using a reporter assay, transfect the cells with the FXR-responsive luciferase construct prior to treatment.

  • Harvest the cells and either:

    • Isolate RNA and perform RT-qPCR to quantify the mRNA levels of FXR target genes.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Analyze the data to determine if this compound treatment alters the basal or agonist-stimulated activation of FXR.

Visualizations

ASBT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Intestinal Epithelial Cell Bile Acids_ext Bile Acids ASBT ASBT (Target) Bile Acids_ext->ASBT Uptake Fecal Excretion Increased Fecal Bile Acid Excretion Bile Acids_ext->Fecal Excretion Bile Acids_int Intracellular Bile Acids ASBT->Bile Acids_int FXR FXR Bile Acids_int->FXR Activates TGR5 TGR5 Bile Acids_int->TGR5 Activates Signaling_Pathways Downstream Signaling (Lipid & Glucose Metabolism) FXR->Signaling_Pathways Regulates TGR5->Signaling_Pathways Regulates This compound This compound This compound->ASBT Inhibits

Caption: Mechanism of Action of this compound and its downstream effects.

Experimental_Workflow_Off_Target start Start: Observe Unexpected Cellular Phenotype q1 Does the cell line express ASBT? start->q1 check_asbt Verify ASBT expression (RT-qPCR, Western Blot) q1->check_asbt No yes_asbt Phenotype could be on-target or off-target q1->yes_asbt Yes no_asbt Phenotype is likely an off-target effect check_asbt->no_asbt test_non_asbt Test this compound on a non-ASBT expressing cell line yes_asbt->test_non_asbt q2 Is the phenotype reproduced? test_non_asbt->q2 phenotype_reproduced Confirms off-target effect q2->phenotype_reproduced Yes phenotype_not_reproduced Phenotype is likely on-target or downstream of ASBT inhibition q2->phenotype_not_reproduced No

Caption: Troubleshooting workflow for suspected off-target effects.

References

Technical Support Center: Overcoming Resistance to Volixibat Treatment in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Volixibat in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a focus on overcoming potential resistance to this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a minimally absorbed, orally administered, potent, and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1][2][3] By blocking IBAT in the terminal ileum, this compound disrupts the enterohepatic circulation of bile acids, leading to their increased excretion in feces.[1][2] This reduction in the systemic bile acid pool is the primary therapeutic mechanism for cholestatic diseases.[1]

Q2: We are observing a diminished response to this compound in our animal model of cholestasis over time. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, several plausible biological responses could lead to a reduced therapeutic effect in preclinical models. These can be broadly categorized as target-related, compensatory, or related to drug metabolism and disposition.

  • Target Downregulation: In conditions of obstructive cholestasis, the expression of the drug's target, ASBT (IBAT), has been shown to be adaptively downregulated in the ileum.[4][5] This natural physiological response to high systemic bile acid levels could reduce the available target for this compound, thereby diminishing its efficacy.

  • Compensatory Upregulation of Alternative Transporters: The body may compensate for the inhibition of ASBT by upregulating other transporters involved in bile acid homeostasis. In cholestatic conditions, an upregulation of basolateral efflux transporters in hepatocytes, such as Multidrug Resistance-associated Protein 3 (MRP3), MRP4, and Organic Solute Transporter alpha/beta (OSTα/OSTβ), has been observed.[6] These transporters facilitate the efflux of bile acids from hepatocytes into the systemic circulation, which could counteract the effects of reduced intestinal reabsorption.

  • Activation of Alternative Bile Acid Synthesis Pathways: The classical pathway of bile acid synthesis is initiated by the enzyme CYP7A1. However, an alternative "acidic" pathway exists, initiated by CYP27A1.[7][8][9] While this compound treatment is expected to increase CYP7A1 expression due to reduced FXR activation in the ileum, shifts in the contribution of these pathways to the overall bile acid pool could influence the therapeutic outcome.[10][11]

  • Alterations in Gut Microbiota: The gut microbiota plays a significant role in the metabolism of bile acids, converting primary bile acids into secondary bile acids.[12] Changes in the composition and activity of the gut microbiota in response to cholestasis or this compound treatment could alter the bile acid pool in a way that influences treatment efficacy.

  • Genetic Variants of the Target: Naturally occurring genetic variations (polymorphisms) in the SLC10A2 gene, which encodes for ASBT, can lead to altered transporter function.[13][14][15] While less common in inbred preclinical models, this is a crucial consideration for translational studies.

Troubleshooting Guides

Issue 1: Suboptimal Reduction in Serum Bile Acids Despite this compound Administration

If you observe a less-than-expected decrease in serum bile acid levels in your preclinical model, consider the following troubleshooting steps.

Troubleshooting Workflow

cluster_0 Troubleshooting: Suboptimal Bile Acid Reduction A 1. Verify Dosing and Administration B 2. Assess Target Engagement A->B If dosing is correct C 3. Evaluate Target Expression B->C If target engagement is confirmed D 4. Investigate Compensatory Mechanisms C->D If target expression is altered E 5. Analyze Bile Acid Composition D->E If compensatory pathways are active F 6. Consider Model-Specific Factors E->F If bile acid profile is unexpected

Caption: Troubleshooting workflow for suboptimal this compound efficacy.

Experimental Protocols

  • Protocol 1: Quantification of Fecal Bile Acids to Confirm Target Engagement

    • Objective: To verify that this compound is effectively inhibiting IBAT in the gut.

    • Methodology:

      • House animals in metabolic cages to allow for the collection of feces.

      • Collect feces over a 24-hour period before and after this compound administration.

      • Homogenize fecal samples and extract total bile acids using established protocols (e.g., solid-phase extraction).

      • Quantify total bile acid concentration using an enzymatic assay or LC-MS/MS for a more detailed profile.

    • Expected Outcome: A significant increase in fecal bile acid excretion post-treatment indicates successful target engagement.

  • Protocol 2: Assessment of ASBT mRNA and Protein Expression

    • Objective: To determine if the expression of the drug target is altered in the preclinical model.

    • Methodology:

      • Harvest the terminal ileum from treated and control animals.

      • For mRNA analysis, isolate total RNA and perform quantitative real-time PCR (qRT-PCR) for Slc10a2.

      • For protein analysis, prepare membrane protein fractions and perform Western blotting using an anti-ASBT antibody.

    • Expected Outcome: A downregulation of ASBT expression in the cholestatic model compared to healthy controls may explain a reduced response to this compound.

  • Protocol 3: Gene Expression Analysis of Compensatory Transporters

    • Objective: To investigate the upregulation of alternative bile acid transporters.

    • Methodology:

      • Isolate RNA from liver tissue of treated and control animals.

      • Perform qRT-PCR for key basolateral efflux transporters, including Mrp3, Mrp4, Ostα, and Ostβ.

    • Expected Outcome: Increased expression of these transporters could indicate a compensatory mechanism that reduces intracellular bile acid accumulation in hepatocytes.

Data Summary Table

ParameterExpected Change with Effective this compound TreatmentPotential Reason for Suboptimal ResponseTroubleshooting Steps
Serum Bile Acids Decrease- Insufficient target engagement- Target downregulation- Compensatory mechanisms- Verify dosing- Protocols 1, 2, 3
Fecal Bile Acids Increase- Incorrect dosing or administration- Verify dosing- Protocol 1
Ileal ASBT Expression No change (relative to untreated cholestatic model)- Adaptive downregulation in cholestasis- Protocol 2
Hepatic Efflux Transporter Expression No significant change- Upregulation of MRP3, MRP4, OSTα/β- Protocol 3
Issue 2: Development of Diarrhea in Animal Models

Diarrhea is a known, mechanism-based side effect of IBAT inhibitors due to increased bile acids in the colon, which can induce fluid secretion.

Management Strategies

  • Dose Titration: Begin with a lower dose of this compound and gradually escalate to the desired therapeutic dose. This may allow for adaptation of the gastrointestinal tract.

  • Dietary Modification: The use of a low-fat diet in the animal model may help to reduce the overall bile acid pool and potentially lessen the severity of diarrhea.

  • Concomitant Treatment with Bile Acid Sequestrants: In some clinical contexts, bile acid sequestrants are used to manage diarrhea. A similar approach could be cautiously explored in preclinical models, ensuring that the sequestrant does not interfere with this compound's primary mechanism of action.

Overcoming Resistance: Potential Strategies

Based on the potential mechanisms of resistance, the following strategies could be explored in preclinical models to enhance or restore the efficacy of this compound.

Logical Framework for Overcoming Resistance

cluster_1 Strategies to Overcome this compound Resistance A Observed Resistance B Combination Therapy A->B C Modulation of Gut Microbiota A->C D Targeting Alternative Pathways A->D B1 B1 B->B1 With FXR Agonists B2 B2 B->B2 With FGF19 Analogs C1 C1 C->C1 Probiotics/Prebiotics D1 D1 D->D1 Inhibitors of Compensatory Transporters

References

Technical Support Center: Co-administration of Loperamide with Volixibat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Volixibat in experimental settings. The following information addresses the management of gastrointestinal side effects, specifically diarrhea, through the co-administration of loperamide (B1203769).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and why does it cause diarrhea?

A1: this compound is an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By blocking IBAT in the terminal ileum, this compound prevents the reabsorption of bile acids, leading to their increased excretion in the feces.[1][2] This interruption of the enterohepatic circulation of bile acids is the intended therapeutic effect for certain cholestatic liver diseases.

The resulting increase in bile acid concentration in the colon can lead to secretory diarrhea. Bile acids in the colon induce water and electrolyte secretion, which results in more frequent and looser stools. This is a known on-target effect of IBAT inhibitors.

Q2: What is the mechanism of action of loperamide and how does it counteract this compound-induced diarrhea?

A2: Loperamide is a synthetic opioid agonist that acts on the μ-opioid receptors located in the myenteric plexus of the large intestine.[3] Its anti-diarrheal effect is mediated through several actions:

  • Reduced Peristalsis: Loperamide inhibits the release of neurotransmitters like acetylcholine (B1216132) and prostaglandins, which are responsible for stimulating intestinal contractions.[4][5] This slows down the movement of stool through the colon.

  • Increased Water Absorption: By increasing the intestinal transit time, loperamide allows for greater absorption of water and electrolytes from the fecal matter, resulting in firmer stools.[4]

  • Increased Anal Sphincter Tone: Loperamide also increases the tone of the anal sphincter, which helps to reduce fecal incontinence and urgency.

By slowing intestinal motility and promoting water absorption, loperamide effectively counteracts the secretory effects of increased colonic bile acids caused by this compound.

Q3: Is there clinical evidence to support the co-administration of loperamide with this compound?

A3: Yes, a Phase 1 clinical study was conducted to evaluate the effects of this compound alone and in combination with loperamide. The findings from this study suggest that standard dosing of loperamide can help reduce the mild and transient gastrointestinal disturbances, including diarrhea, that can occur during the initial dosing of this compound, without evidence of a significant drug-drug interaction.

Troubleshooting Guides

Issue: A significant number of subjects in our preclinical/clinical study are experiencing diarrhea following this compound administration.

Troubleshooting Steps:

  • Quantify the Severity: Assess the severity and frequency of the diarrhea. The Bristol Stool Scale can be a useful tool for standardizing the assessment of stool consistency.

  • Implement a Loperamide Co-administration Protocol: Based on the findings from clinical trials, consider the prophylactic or as-needed administration of loperamide.

  • Monitor and Adjust Dosing: Start with a standard loperamide dose and adjust as necessary based on the subject's response. It is crucial to monitor for constipation, which can be a side effect of loperamide.

Data Presentation

Table 1: Incidence of Diarrhea in this compound Clinical Trials

Clinical TrialTreatment GroupIncidence of Diarrhea (%)Severity
VANTAGE (Phase 2b)This compound (20mg and 80mg)77%Mild to Moderate
VANTAGE (Phase 2b)PlaceboNot Reported-

Data from interim analysis of the VANTAGE study.[6][7][8][9][10]

Experimental Protocols

Protocol: Management of this compound-Induced Diarrhea with Loperamide

1. Objective: To outline a protocol for the co-administration of loperamide to manage diarrhea as a side effect of this compound in a clinical research setting.

2. Materials:

  • This compound (as per study protocol)
  • Loperamide 2 mg capsules/tablets
  • Bristol Stool Scale for assessment
  • Subject diary for recording bowel movements and stool consistency

3. Procedure:

4. Assessment of Efficacy:

5. Safety Monitoring:

Mandatory Visualizations

Volixibat_Signaling_Pathway cluster_intestine Intestinal Lumen cluster_liver Hepatocyte Bile Acids Bile Acids IBAT IBAT/ASBT Bile Acids->IBAT Reabsorption Enterocyte Ileal Enterocyte Increased Fecal\nBile Acids Increased Fecal Bile Acids IBAT->Increased Fecal\nBile Acids Blocked Reabsorption leads to FGF19 Secretion FGF19 Secretion Enterocyte->FGF19 Secretion ↑ Bile Acids stimulate This compound This compound This compound->IBAT Inhibition FGFR4 FGFR4 FGF19 Secretion->FGFR4 Binds to CYP7A1 CYP7A1 (Bile Acid Synthesis) FGFR4->CYP7A1 Inhibition Bile Acid Synthesis Regulation Diarrhea Diarrhea Increased Fecal\nBile Acids->Diarrhea Leads to

Caption: this compound's Mechanism of Action and Downstream Effects.

Loperamide_Signaling_Pathway cluster_neuron Myenteric Plexus Neuron cluster_muscle Intestinal Smooth Muscle Loperamide Loperamide Mu-Opioid Receptor Mu-Opioid Receptor Loperamide->Mu-Opioid Receptor Agonist Neurotransmitter Release Inhibition of Acetylcholine & Prostaglandin Release Mu-Opioid Receptor->Neurotransmitter Release Decreased Peristalsis Decreased Peristalsis Neurotransmitter Release->Decreased Peristalsis Increased Transit Time Increased Transit Time Decreased Peristalsis->Increased Transit Time Increased Water Absorption Increased Water Absorption Increased Transit Time->Increased Water Absorption Anti-diarrheal Effect Anti-diarrheal Effect Increased Water Absorption->Anti-diarrheal Effect

Caption: Loperamide's Mechanism for Managing Diarrhea.

Experimental_Workflow Start of Study Start of Study Administer this compound Administer this compound Start of Study->Administer this compound Monitor for Diarrhea Monitor for Diarrhea Administer this compound->Monitor for Diarrhea Diarrhea Occurs? Diarrhea Occurs? Monitor for Diarrhea->Diarrhea Occurs? Administer Loperamide (PRN) Administer Loperamide (PRN) Diarrhea Occurs?->Administer Loperamide (PRN) Yes Continue Monitoring Continue Monitoring Diarrhea Occurs?->Continue Monitoring No Assess Stool Consistency Assess Stool Consistency (Bristol Stool Scale) Administer Loperamide (PRN)->Assess Stool Consistency End of Study Period End of Study Period Continue Monitoring->End of Study Period Adjust Loperamide Dose Diarrhea Resolved? Assess Stool Consistency->Adjust Loperamide Dose Adjust Loperamide Dose->Administer Loperamide (PRN) No, continue/adjust dose Adjust Loperamide Dose->Continue Monitoring Yes

Caption: Workflow for Managing this compound-Induced Diarrhea.

References

Technical Support Center: Volixibat in Preclinical Cholestatic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Volixibat in preclinical models of cholestatic diseases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a minimally absorbed, orally administered, selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). By inhibiting ASBT in the terminal ileum, this compound disrupts the enterohepatic circulation of bile acids, leading to increased fecal bile acid excretion. This reduction in the systemic bile acid pool is hypothesized to alleviate bile acid-related liver injury and cholestatic pruritus.

Q2: In which preclinical models of cholestatic disease can this compound be studied?

A2: this compound can be evaluated in various preclinical models that recapitulate different aspects of human cholestatic liver diseases. Commonly used models include:

  • Bile Duct Ligation (BDL): A surgical model of obstructive cholestasis.

  • Mdr2 knockout (Mdr2-/-) mice: A genetic model of progressive familial intrahepatic cholestasis, type 3 (PFIC3), which develops features of sclerosing cholangitis.

  • Alagille syndrome (Jag1+/-) mouse models: Genetic models that mimic the bile duct paucity characteristic of Alagille syndrome.

Q3: What are the expected therapeutic effects of this compound in these models?

A3: Based on its mechanism of action and findings from studies with other ASBT inhibitors, this compound is expected to:

  • Reduce serum and liver bile acid concentrations.

  • Decrease serum markers of liver injury (e.g., ALT, AST, ALP) and cholestasis (e.g., total bilirubin).

  • Improve liver histology by reducing inflammation, necrosis, and fibrosis.

  • Increase fecal bile acid excretion.

Q4: What is a suitable vehicle for oral administration of this compound in mice?

A4: For preclinical studies in mice, this compound can be formulated as a suspension for oral gavage. A common vehicle for such suspensions is 0.5% (w/v) methylcellulose (B11928114) in water. It is crucial to ensure the suspension is homogenous before each administration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Diarrhea or loose stools in treated animals. This is a known class effect of ASBT inhibitors due to increased bile acids in the colon.- Monitor the severity and frequency of diarrhea.- Consider reducing the dose of this compound.- In cases of severe or persistent diarrhea, co-administration of an anti-diarrheal agent like loperamide (B1203769) may be considered, but potential effects on gut transit and bile acid metabolism should be carefully evaluated.
High variability in efficacy readouts between animals. - Inconsistent oral gavage technique leading to inaccurate dosing.- Variability in the severity of the induced disease model.- Differences in individual animal response to the compound.- Ensure all personnel are thoroughly trained in proper oral gavage technique.- Standardize the surgical procedure for BDL or use age- and sex-matched Mdr2-/- or Jag1+/- mice.- Increase the number of animals per group to improve statistical power.
No significant reduction in serum bile acids or liver injury markers. - Insufficient dose of this compound.- Short duration of treatment.- Poor absorption or formulation issues.- Model-specific resistance to ASBT inhibition.- Perform a dose-response study to determine the optimal dose.- Extend the treatment duration.- Ensure the formulation is a homogenous suspension and administered correctly.- In severe obstructive models like BDL, where bile flow to the intestine is completely blocked, the efficacy of an ileal-acting ASBT inhibitor may be limited.
Animal distress or injury during oral gavage. Improper restraint or incorrect insertion of the gavage needle.- Use appropriate restraint techniques to secure the animal without causing distress.- Use the correct size and type of gavage needle (e.g., flexible plastic or ball-tipped metal).- Pre-measure the insertion length to avoid perforation

Validation & Comparative

Navigating the Landscape of IBAT Inhibitors: A Comparative Analysis for Cholestatic Liver Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the emergence of ileal bile acid transporter (IBAT) inhibitors has marked a significant advancement in the management of cholestatic liver diseases. This guide provides a head-to-head comparison of key IBAT inhibitors, focusing on their performance in clinical trials and the methodologies underpinning these findings.

While direct head-to-head clinical trials are largely absent, indirect comparisons and meta-analyses offer valuable insights into the relative efficacy and safety of prominent IBAT inhibitors, including maralixibat (B1675085), odevixibat (B1663563), and linerixibat. This guide synthesizes the available data to facilitate an evidence-based understanding of these novel therapeutics.

Mechanism of Action: A Shared Pathway

IBAT inhibitors share a common mechanism of action, targeting the apical sodium-dependent bile acid transporter in the terminal ileum. This inhibition disrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion and a subsequent reduction in serum bile acid (sBA) levels. The presumed therapeutic effect, particularly the alleviation of debilitating pruritus, is linked to this systemic decrease in bile acids.

cluster_0 Enterohepatic Circulation cluster_1 IBAT Inhibitor Action Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Flow Small_Intestine Small Intestine Gallbladder->Small_Intestine IBAT Ileal Bile Acid Transporter (IBAT) Small_Intestine->IBAT Bile Acid Reabsorption Fecal_Excretion Fecal Excretion Small_Intestine->Fecal_Excretion Portal_Vein Portal Vein IBAT->Portal_Vein Portal_Vein->Liver IBAT_Inhibitor IBAT Inhibitor (e.g., Maralixibat, Odevixibat) IBAT_Inhibitor->IBAT Blocks

Mechanism of Action of IBAT Inhibitors.

Comparative Efficacy in Progressive Familial Intrahepatic Cholestasis (PFIC)

An indirect treatment comparison of maralixibat and odevixibat in children with Progressive Familial Intrahepatic Cholestasis (PFIC) provides the most direct comparative data available to date.[1] This analysis utilized patient-level data from the MARCH-PFIC trial (maralixibat) and published aggregate data from the PEDFIC-1 trial (odevixibat).[1]

Key Efficacy Endpoints:

EndpointMaralixibatOdevixibat (120 µg/kg)Treatment Difference (95% CI)P-value
sBA Responders (%) FavoredLess Favored32.3% (1.1% to 63.4%)0.043
Change from Baseline in sBA Trended in favor---------
Change from Baseline in Total Bilirubin Trended in favor---------

Table 1: Indirect Comparison of Efficacy in PFIC.[1]

The comparison indicated that maralixibat was significantly more efficacious than odevixibat in terms of the proportion of patients achieving a serum bile acid (sBA) response.[1] Trends also favored maralixibat for changes from baseline in sBA concentration and total bilirubin.[1] It is important to note that these findings are from an indirect comparison and not a head-to-head trial.[1]

Efficacy in Other Cholestatic Conditions

Systematic reviews and meta-analyses have evaluated the efficacy of various IBAT inhibitors across different cholestatic liver diseases, primarily focusing on pruritus and sBA reduction.

A meta-analysis of IBAT inhibitors (including maralixibat and linerixibat) in adult patients with autoimmune cholestatic liver diseases demonstrated a significant reduction in pruritus as measured by the 5D-Itch score.[2] This analysis also showed improvements in sleep quality and reductions in serum bile acids, FGF19, and autotaxin.[2]

Safety and Tolerability Profile

The safety profiles of maralixibat and odevixibat were found to be comparable in the indirect comparison for PFIC.[1] However, adverse events associated with maralixibat were generally milder.[1]

Severity of Adverse EventsMaralixibat (%)Odevixibat (%)
Mild 7545
Moderate 2531
Severe 07

Table 2: Severity of Adverse Events in PFIC (Indirect Comparison).[1]

The most commonly reported adverse events for IBAT inhibitors are gastrointestinal in nature, including diarrhea and abdominal pain.[2] Serious adverse events are reported to be rare.[2]

Experimental Protocols: A Closer Look at Pivotal Trials

Detailed methodologies from the key clinical trials are crucial for a comprehensive understanding of the evidence.

Maralixibat: The MARCH-PFIC Trial

The MARCH-PFIC study was a multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.

Screening Screening Randomization Randomization (1:1) Screening->Randomization Maralixibat Maralixibat (Oral, Twice Daily) Randomization->Maralixibat Placebo Placebo (Twice Daily) Randomization->Placebo Treatment_Period 26 Weeks Maralixibat->Treatment_Period Placebo->Treatment_Period Primary_Endpoint Primary Endpoint: Change in ItchRO(Obs) score Treatment_Period->Primary_Endpoint

MARCH-PFIC Trial Workflow.
  • Participants: Patients with PFIC (BSEP deficiency cohort and an all-PFIC cohort).

  • Intervention: Oral maralixibat (starting at 142.5 μg/kg, escalated to 570 μg/kg) or placebo, administered twice daily for 26 weeks.

  • Primary Endpoint: The mean change in the average morning ItchRO(Obs) severity score from baseline to weeks 15-26 in the BSEP cohort.

Odevixibat: The PEDFIC-1 Trial

The PEDFIC-1 trial was a 24-week, randomized, double-blind, placebo-controlled, phase 3 study.

Screening Screening Randomization Randomization (1:1:1) Screening->Randomization Odevixibat_Low Odevixibat (40 µg/kg/day) Randomization->Odevixibat_Low Odevixibat_High Odevixibat (120 µg/kg/day) Randomization->Odevixibat_High Placebo Placebo Randomization->Placebo Treatment_Period 24 Weeks Odevixibat_Low->Treatment_Period Odevixibat_High->Treatment_Period Placebo->Treatment_Period Primary_Endpoints Primary Endpoints: - Pruritus Assessment - sBA Reduction Treatment_Period->Primary_Endpoints

PEDFIC-1 Trial Workflow.
  • Participants: Children with PFIC type 1 or 2, with pruritus and elevated serum bile acids.

  • Intervention: Participants were randomized to receive placebo, odevixibat 40 µg/kg/day, or odevixibat 120 µg/kg/day for 24 weeks.

  • Primary Endpoints: The proportion of patients with a positive pruritus assessment and the proportion of patients with a sBA response.

Key Assessment Methodologies
  • Pruritus Assessment: Pruritus was a key endpoint in these trials and was often assessed using patient-reported outcome (PRO) instruments like the Itch Reported Outcome (ItchRO), an observer-reported scale.

  • Serum Bile Acid Measurement: Serum bile acid levels were typically measured using enzymatic assays or more sensitive techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Conclusion

The available evidence, primarily from an indirect comparison, suggests potential differences in the efficacy profiles of maralixibat and odevixibat for the treatment of PFIC, with maralixibat showing a significant advantage in sBA response.[1] Both agents, along with other IBAT inhibitors like linerixibat, have demonstrated efficacy in reducing pruritus and serum bile acids in various cholestatic liver diseases. The safety profiles are generally manageable, with gastrointestinal side effects being the most common. As the field evolves, direct head-to-head trials will be crucial to definitively establish the comparative effectiveness of these promising therapies and to guide personalized treatment strategies for patients with cholestatic liver diseases.

References

Validating Volixibat's On-Target Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, validating the on-target effects of a therapeutic candidate is a critical step. This guide provides a comprehensive comparison of Volixibat, an investigational inhibitor of the ileal bile acid transporter (ASBT), with genetic models and alternative therapies for cholestatic pruritus. We present supporting experimental data, detailed protocols, and visual pathways to facilitate an objective evaluation.

This compound is a minimally absorbed, orally administered inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][2][3][4] Its mechanism of action involves blocking the reabsorption of bile acids in the terminal ileum, leading to increased fecal bile acid excretion and a subsequent reduction in systemic bile acid levels.[1][2] This approach is being investigated for the treatment of cholestatic liver diseases, such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC), with a primary therapeutic goal of alleviating pruritus (itching).[3][4]

Genetic Models: Unraveling On-Target Effects

The most definitive way to validate the on-target effect of a drug is to compare its pharmacological action to the phenotype of a genetic model where the target is absent. The Asbt (or Slc10a2) knockout (KO) mouse model serves as the ideal genetic tool to validate the on-target effects of ASBT inhibitors like this compound.

Asbt KO mice exhibit a phenotype characterized by:

  • Increased Fecal Bile Acid Excretion: These mice show a significant increase in the amount of bile acids excreted in the feces, a direct consequence of the inability to reabsorb bile acids in the ileum.[5]

  • Reduced Bile Acid Pool Size: The loss of enterohepatic circulation of bile acids leads to a smaller overall bile acid pool in the body.[5]

  • Altered Bile Acid Composition: The composition of the bile acid pool is also altered in these animals.[5]

These physiological changes in the Asbt KO mice mirror the expected pharmacological effects of this compound, providing strong evidence that the drug's mechanism of action is indeed through the inhibition of ASBT. Preclinical studies with ASBT inhibitors in other relevant knockout mouse models, such as the multidrug resistance gene 2 knockout (mdr2-/-) mouse which models sclerosing cholangitis, have demonstrated that pharmacological inhibition of ASBT leads to increased fecal bile acid excretion, reduced serum and liver bile acid concentrations, and amelioration of liver injury.[5][6]

Comparative Efficacy of this compound and Alternatives

The clinical development of this compound has focused on its ability to reduce pruritus in patients with cholestatic liver diseases. The following tables summarize the quantitative data from clinical trials of this compound and compare it with other therapeutic alternatives.

Table 1: Quantitative Comparison of this compound and Maralixibat (B1675085) (ASBT Inhibitors) in Treating Cholestatic Pruritus

FeatureThis compound (VANTAGE Trial - PBC)Maralixibat (ICONIC Trial - Alagille Syndrome)
Primary Endpoint Mean change from baseline in Adult ItchRO™ scoreMean change from baseline in ItchRO(Obs) score
Dosage 20mg and 80mg twice daily380 µg/kg once daily
Efficacy (Pruritus) Statistically significant improvement in pruritus score compared to placebo.[7]Significant reductions in pruritus compared to placebo.[8]
Effect on Serum Bile Acids 75% of patients achieved a >50% reduction in serum bile acids.[7]Significant reductions in serum bile acids.[4][8]
Key Adverse Events Diarrhea (most common, generally mild to moderate).[7]Gastrointestinal-related events.[8]

Table 2: Quantitative Comparison of Alternative Therapies for Cholestatic Pruritus

TherapyMechanism of ActionClinical Trial (Example)Efficacy DataKey Adverse Events
Bezafibrate PPAR AgonistFITCH Trial45% of patients achieved ≥50% reduction in pruritus VAS score vs. 11% for placebo.[9]Generally well-tolerated.
Cholestyramine Bile Acid SequestrantVariousSignificant decrease in pruritus scores compared to placebo in some trials.[10]Constipation, bloating.[10]
Rifampicin Pregnane X Receptor AgonistMeta-analysisComplete or partial resolution of pruritus in 77% of patients.[11]Potential for hepatotoxicity.[12]
Naltrexone (B1662487) Opioid Receptor AntagonistDouble-blind, placebo-controlled studySignificant reduction in daytime (-54%) and nighttime (-44%) itching compared to placebo.[1]Opiate withdrawal-like symptoms (can be transient).[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound and its comparators.

Assessment of Pruritus: The Adult Itch Reported Outcome (ItchRO™) Scale

The Adult ItchRO™ is a patient-reported outcome measure used to assess the severity of itching.

  • Administration: Patients complete an electronic diary, typically twice daily (morning and evening).

  • Scoring: Patients rate their worst itch intensity over a specified period (e.g., since waking up or since the last entry) on an 11-point numerical rating scale (NRS), where 0 represents "no itch" and 10 represents the "worst imaginable itch".

  • Data Analysis: The daily score is often the highest of the morning and evening assessments. Weekly scores can be calculated as the sum or average of the daily scores. Changes from baseline are compared between treatment and placebo groups.

Quantification of Serum Bile Acids

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of individual bile acids in serum.

  • Sample Preparation:

    • A small volume of serum (e.g., 50 µL) is mixed with an internal standard solution.

    • Proteins are precipitated by adding a solvent like methanol.

    • The sample is centrifuged, and the supernatant is collected for analysis.[13]

  • LC-MS/MS Analysis:

    • The supernatant is injected into a liquid chromatography system for the separation of different bile acid species.

    • The separated bile acids are then introduced into a tandem mass spectrometer for detection and quantification.

  • Data Analysis: The concentrations of individual bile acids are determined by comparing their peak areas to those of the internal standards.

Quantification of Fecal Bile Acids

The analysis of fecal bile acids provides a direct measure of the on-target effect of ASBT inhibitors.

  • Sample Preparation:

    • Fecal samples are typically lyophilized (freeze-dried) and homogenized.

    • Bile acids are extracted from the fecal matrix using organic solvents (e.g., a mixture of acetonitrile (B52724) and methanol).[14]

    • The extract is then purified to remove interfering substances.

  • LC-MS/MS Analysis: Similar to serum analysis, LC-MS/MS is used to separate and quantify the different bile acids present in the fecal extract.

  • Data Analysis: The amount of each bile acid is calculated and often expressed as a concentration per unit weight of dry feces.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway, experimental workflow, and logical relationships.

cluster_Enterohepatic_Circulation Enterohepatic Circulation of Bile Acids cluster_Volixibat_Action This compound's Mechanism of Action Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Secretion Small_Intestine Small Intestine Gallbladder->Small_Intestine Release ASBT ASBT (Ileum) Small_Intestine->ASBT Reabsorption Feces Fecal Excretion Small_Intestine->Feces Increased_Fecal_Excretion Increased Fecal Bile Acid Excretion Small_Intestine->Increased_Fecal_Excretion Leads to Portal_Vein Portal Vein ASBT->Portal_Vein Portal_Vein->Liver Return Reduced_Systemic_BA Reduced Systemic Bile Acids Portal_Vein->Reduced_Systemic_BA Results in This compound This compound This compound->ASBT Inhibits

Caption: Signaling pathway of bile acid circulation and this compound's inhibitory action.

cluster_Preclinical Preclinical Validation cluster_Clinical Clinical Trial Workflow (e.g., VANTAGE) Asbt_KO_Mouse Asbt Knockout Mouse Model Phenotypic_Analysis Phenotypic Analysis (Fecal & Serum Bile Acids) Asbt_KO_Mouse->Phenotypic_Analysis Volixibat_Treatment This compound Administration Volixibat_Treatment->Phenotypic_Analysis Patient_Recruitment Patient Recruitment (PBC with Pruritus) Randomization Randomization Patient_Recruitment->Randomization Treatment_Arm This compound Treatment Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Data_Collection Data Collection (Adult ItchRO™, Serum Bile Acids) Treatment_Arm->Data_Collection Placebo_Arm->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Efficacy_Safety_Results Efficacy & Safety Results Statistical_Analysis->Efficacy_Safety_Results

Caption: Experimental workflows for preclinical and clinical validation of this compound.

This compound This compound (ASBT Inhibitor) On_Target_Effect Validated On-Target Effect: Increased Fecal Bile Acid Excretion This compound->On_Target_Effect Pharmacological Effect Mimics Clinical_Endpoint Primary Clinical Endpoint: Reduction of Pruritus This compound->Clinical_Endpoint Evaluated for Asbt_KO Asbt KO Mouse (Genetic Model) Asbt_KO->On_Target_Effect Genetic Phenotype Maralixibat Maralixibat (ASBT Inhibitor) Maralixibat->Clinical_Endpoint Evaluated for Bezafibrate Bezafibrate (PPAR Agonist) Bezafibrate->Clinical_Endpoint Evaluated for Other_Tx Other Therapies (e.g., Cholestyramine) Other_Tx->Clinical_Endpoint Used for

Caption: Logical relationships between this compound, genetic models, and alternatives.

References

Volixibat: A Comparative Analysis of Monotherapy and Combination Therapy in Cholestatic Liver Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive evaluation of volixibat, an investigational ileal bile acid transporter (IBAT) inhibitor, as both a monotherapy and in combination with other treatments for cholestatic liver diseases, primarily focusing on Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available clinical trial data, experimental protocols, and the underlying mechanism of action.

Executive Summary

This compound, a minimally absorbed, orally administered agent, functions by selectively inhibiting the ileal bile acid transporter (IBAT), thus blocking the reabsorption of bile acids from the intestine to the liver. This mechanism leads to a reduction in the systemic bile acid pool, which is implicated in the pathophysiology of cholestatic pruritus and liver damage.[1][2] Clinical trials have predominantly evaluated this compound as a monotherapy, demonstrating significant efficacy in reducing pruritus and serum bile acids in patients with PBC.[3] Data on combination therapy is limited but emerging, with a small pilot study investigating its use with obeticholic acid (OCA) and observations from monotherapy trials where concomitant use of ursodeoxycholic acid (UDCA) was permitted.

Mechanism of Action

This compound targets the apical sodium-dependent bile acid transporter (ASBT), also known as IBAT, which is primarily located in the terminal ileum. By inhibiting this transporter, this compound disrupts the enterohepatic circulation of bile acids, leading to increased fecal excretion of bile acids.[4] This, in turn, reduces the overall bile acid burden on the liver and systemic circulation, alleviating cholestatic symptoms like pruritus.[4][5]

cluster_Enterohepatic_Circulation Enterohepatic Circulation cluster_Volixibat_Action This compound's Mechanism of Action Liver Liver (Bile Acid Synthesis from Cholesterol) Bile_Ducts Bile Ducts Liver->Bile_Ducts Bile Acid Secretion Intestine Small Intestine Bile_Ducts->Intestine Portal_Vein Portal Vein Intestine->Portal_Vein Bile Acid Reabsorption (95%) Fecal_Excretion Fecal Excretion Intestine->Fecal_Excretion Bile Acid Excretion (5%) IBAT Ileal Bile Acid Transporter (IBAT) Portal_Vein->Liver This compound This compound This compound->IBAT Inhibits IBAT->Portal_Vein Blocks Reabsorption

Caption: Mechanism of Action of this compound.

This compound as Monotherapy

The primary evidence for this compound as a monotherapy comes from the Phase 2b VANTAGE and VISTAS clinical trials.

VANTAGE Study (Primary Biliary Cholangitis)

The VANTAGE study is a randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of this compound in patients with pruritus due to PBC.[1][3][6]

Experimental Protocol:

  • Study Design: The trial consists of two parts. Part 1 was a dose-finding phase where patients were randomized to receive this compound 20mg twice daily, 80mg twice daily, or a placebo twice daily for 28 weeks.[1][3] Part 2 is a confirmatory phase using the selected dose from Part 1 (20mg twice daily) against a placebo.[3]

  • Participants: Adults with a diagnosis of PBC and moderate to severe pruritus.[7] Concomitant use of UDCA was permitted if the patient was on a stable dose.[7]

  • Primary Endpoint: The primary outcome measured was the change from baseline in the weekly average of the daily itch score, as assessed by the adult ItchRO (Itch Reported Outcome) scale.[3]

  • Secondary Endpoints: These included the proportion of patients with a ≥50% reduction in serum bile acids, changes in fatigue scores, and safety and tolerability.[3]

Data Summary:

EndpointPlaceboThis compound 20mg BIDThis compound 80mg BID
Change in ItchRO Score from Baseline -1.50-2.4 (p=0.0039)-2.6 (p=0.0010)
Patients with ≥50% sBA Reduction 0%70% (combined doses)70% (combined doses)
Most Common Adverse Event -Diarrhea (mild to moderate)Diarrhea (mild to moderate)

Data from the 28-week interim analysis of the VANTAGE study.[3]

VISTAS Study (Primary Sclerosing Cholangitis)

The VISTAS study is a similarly designed randomized, double-blind, placebo-controlled trial assessing this compound in patients with pruritus associated with PSC.[8][9]

Experimental Protocol:

  • Study Design: A two-part study with Part 1 evaluating two different doses of this compound against a placebo for 28 weeks.[8]

  • Participants: Individuals with PSC and associated pruritus.[8]

  • Intervention: Oral administration of this compound or placebo twice daily.[8]

This compound in Combination Therapy

The evaluation of this compound in combination with other therapeutic agents is still in its early stages, with limited published data from large-scale trials.

VLX-602 Pilot Study (Combination with Obeticholic Acid)

A small, open-label pilot study (VLX-602) investigated the safety and efficacy of adding this compound to the treatment regimen of PBC patients already receiving obeticholic acid (OCA).[10][11]

Experimental Protocol:

  • Study Design: A multicenter, open-label study.[10][11]

  • Participants: Six female participants with PBC who were on a stable dose of OCA (5mg or 10mg) for at least three months.[10][11]

  • Intervention: this compound 80mg twice daily was added to the existing OCA treatment for 6 weeks.[10][11]

  • Assessments: Safety was the primary focus, with efficacy assessments including changes in itch scores (Worst Itch Numeric Rating Scale [WI-NRS] and Patient Impression of Severity of Itch [PIS-Itch]).[11]

Data Summary:

EndpointResult
Improvement in Itch Scores 3 out of 6 participants showed improvement in both WI-NRS and PIS-Itch scores.[10]
Most Common Treatment-Related AE Diarrhea (83.3% of participants, mild to moderate).[10][11]
Effect on Liver Chemistry No clinically meaningful changes in AST, ALT, total bilirubin, and ALP were observed.[10]
Serum Bile Acid Levels Remained stable throughout the trial.[11]

Data from the VLX-602 pilot study.[10][11]

Concomitant Use with Ursodeoxycholic Acid (UDCA)

In the VANTAGE study, a significant portion of the participants were also taking UDCA, the first-line treatment for PBC.[7] While the study was not designed to formally evaluate the combination of this compound and UDCA, the positive results in this patient population suggest that this compound can be safely and effectively administered alongside UDCA.

Experimental Workflow

The general workflow for the clinical trials evaluating this compound follows a standard pattern of patient screening, randomization, treatment, and follow-up.

cluster_Treatment_Arms Treatment Period (e.g., 28 weeks) Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Arm_A This compound (e.g., 20mg BID) Randomization->Arm_A Arm_B This compound (e.g., 80mg BID) Randomization->Arm_B Placebo_Arm Placebo Randomization->Placebo_Arm Follow_Up Follow-Up (Safety & Efficacy Assessment) Arm_A->Follow_Up Arm_B->Follow_Up Placebo_Arm->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Caption: Generalized Experimental Workflow for this compound Clinical Trials.

Discussion and Future Directions

The available data strongly support the efficacy of this compound as a monotherapy for the treatment of cholestatic pruritus in PBC, with a manageable safety profile. The most frequently reported adverse event is mild to moderate diarrhea.[3]

The potential for this compound as part of a combination therapy regimen is promising but requires further investigation through larger, well-controlled clinical trials. The preliminary findings from the VLX-602 study suggest that this compound can be safely co-administered with OCA and may provide additional benefits in reducing pruritus for some patients.[10][11] Future research should focus on larger randomized controlled trials to definitively establish the efficacy and safety of this compound in combination with other PBC and PSC therapies, such as UDCA and fibrates. Such studies will be crucial in determining the optimal therapeutic strategies for managing cholestatic liver diseases.

References

A Comparative Meta-Analysis of Apical Sodium-Dependent Bile Acid Transporter (ASBT) Inhibitors in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for apical sodium-dependent bile acid transporter (ASBT) inhibitors, a class of drugs showing promise in various cholestatic, metabolic, and gastrointestinal diseases. By blocking the reabsorption of bile acids in the terminal ileum, these inhibitors modulate the enterohepatic circulation, leading to a range of therapeutic effects. This document summarizes quantitative data from key clinical trials, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to facilitate objective comparison and inform future research and development.

Mechanism of Action: Interrupting the Enterohepatic Circulation

ASBT inhibitors exert their effects by targeting the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT), located in the terminal ileum. Under normal physiological conditions, ASBT is responsible for the reabsorption of approximately 95% of bile acids, which are then returned to the liver via the portal vein. This process, known as enterohepatic circulation, is crucial for maintaining the bile acid pool.

Inhibition of ASBT disrupts this cycle, leading to increased excretion of bile acids in the feces. This, in turn, triggers a compensatory increase in the synthesis of new bile acids from cholesterol in the liver. The therapeutic consequences of this mechanism are multifaceted and include reduced serum bile acid levels, which can alleviate cholestatic pruritus, and alterations in gut hormone signaling that may benefit metabolic disorders.[1]

Signaling Pathway of ASBT Inhibition

The inhibition of ASBT initiates a cascade of signaling events, primarily involving the farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (TGR5). The following diagram illustrates this pathway.

ASBT_Inhibition_Pathway cluster_enterocyte Ileal Enterocyte cluster_hepatocyte Hepatocyte cluster_colon Colon ASBT ASBT BAs_enterocyte Bile Acids ASBT->BAs_enterocyte BAs_lumen Bile Acids (Lumen) BAs_lumen->ASBT Reabsorption FXR FXR BAs_enterocyte->FXR Activates BAs_colon Increased Bile Acids FGF19 FGF19 FXR->FGF19 Induces Transcription FGFR4 FGFR4 FGF19->FGFR4 Binds Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Conversion BAs_hepatocyte Bile Acids CYP7A1->BAs_hepatocyte FGFR4->CYP7A1 Inhibits TGR5 TGR5 BAs_colon->TGR5 Activates L_cell L-cell GLP1 GLP-1 L_cell->GLP1 Secretes TGR5->L_cell ASBT_Inhibitor ASBT Inhibitor ASBT_Inhibitor->ASBT Blocks

Caption: Signaling pathway affected by ASBT inhibition.

Comparative Efficacy and Safety of ASBT Inhibitors

The following tables summarize the quantitative data from key clinical trials of prominent ASBT inhibitors.

Table 1: Efficacy of ASBT Inhibitors in Cholestatic Pruritus
Drug (Trial)IndicationPatient PopulationNPrimary EndpointResultAdverse Events
Linerixibat (B607791) (GLISTEN - Phase III)Cholestatic Pruritus in Primary Biliary Cholangitis (PBC)Adults with moderate to severe itch238Change from baseline in monthly itch score (WI-NRS) over 24 weeksStatistically significant improvement vs. placebo (LS mean difference: -0.72, 95% CI: -1.15 to -0.28, p=0.001)[2]Generally consistent with prior studies, with gastrointestinal events being the most common.[3][4]
Maralixibat (B1675085) (ICONIC - Phase IIb)Cholestatic Pruritus in Alagille Syndrome (ALGS)Children (1-18 years) with intractable pruritus31Change in pruritus score (ItchRO[Obs])Significant improvement from baseline to week 48 (-1.6 points)[5]Most frequent were gastrointestinal-related (diarrhea, abdominal pain), mostly mild to moderate.[5][6]
Odevixibat (B1663563) (PEDFIC 1 - Phase III)Cholestatic Pruritus in Progressive Familial Intrahepatic Cholestasis (PFIC)Children with PFIC1 and PFIC262Proportion of positive pruritus assessments53.5% in odevixibat arms vs. 28.7% in placebo arm (p=0.004)[7]Overall adverse event incidence similar to placebo; diarrhea/frequent bowel movements in 9.5% of odevixibat patients vs. 5.0% of placebo.[7]
Volixibat (VANTAGE - Phase IIb)Cholestatic Pruritus in Primary Biliary Cholangitis (PBC)Adults with PBC-Improvement in pruritusStatistically significant improvement (-3.82, p < .0001)[8]Most common was diarrhea (77%), mostly mild to moderate and transient.[8]
Table 2: Efficacy of ASBT Inhibitors in Other Indications
Drug (Trial)IndicationPatient PopulationNPrimary EndpointResultAdverse Events
Elobixibat (B1671180) (Phase III)Chronic ConstipationAdults with chronic constipation146Change in weekly frequency of spontaneous bowel movements (SBMs)Statistically significant improvement vs. placebo (LSM difference: 1.15, 95% CI: 0.31 to 1.99, p=0.008)[9]Most common were mild abdominal pain and diarrhea.[9][10]
This compound (Phase II)Non-alcoholic Steatohepatitis (NASH)Adults with NASH without cirrhosis80Effect on liver histology and hepatic steatosisNo histological benefit after 48 weeks; study terminated early due to lack of efficacy.[11][12]Treatment-emergent adverse events in 88.4% of this compound patients vs. 75.5% with placebo, mostly mild to moderate.[11]

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the interpretation and comparison of clinical trial results. The following section outlines the typical experimental design for clinical trials involving ASBT inhibitors.

General Clinical Trial Workflow

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period cluster_assessment Assessment & Follow-up cluster_analysis Data Analysis InclusionCriteria Inclusion Criteria Met (e.g., Disease Diagnosis, Symptom Severity) ExclusionCriteria Exclusion Criteria Not Met (e.g., Concomitant Medications, Comorbidities) InclusionCriteria->ExclusionCriteria InformedConsent Informed Consent ExclusionCriteria->InformedConsent Randomization Randomization (1:1 or other ratio) InformedConsent->Randomization TreatmentArm ASBT Inhibitor (Specific Dose(s)) Randomization->TreatmentArm PlaceboArm Placebo Randomization->PlaceboArm Blinding Double-Blind PrimaryEndpoint Primary Endpoint Assessment (e.g., Itch Score, SBM Frequency) TreatmentArm->PrimaryEndpoint PlaceboArm->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Assessment (e.g., Serum Bile Acids, Quality of Life) PrimaryEndpoint->SecondaryEndpoints SafetyMonitoring Safety Monitoring (Adverse Events) SecondaryEndpoints->SafetyMonitoring FollowUp Follow-up Period SafetyMonitoring->FollowUp StatisticalAnalysis Statistical Analysis (e.g., ITT, Per-Protocol) FollowUp->StatisticalAnalysis

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial of an ASBT inhibitor.

Key Methodological Considerations:
  • Patient Population: Inclusion and exclusion criteria are highly specific to the indication. For instance, trials for cholestatic pruritus often enroll patients with a baseline itch score above a certain threshold.[3][13][14] NASH trials typically require liver biopsy confirmation.[11]

  • Dosage and Administration: ASBT inhibitors are orally administered. Dosing regimens can vary, with some studies exploring multiple dose levels to establish a dose-response relationship.[14][15]

  • Efficacy Endpoints:

    • Pruritus: Commonly assessed using patient-reported outcome measures such as the Worst Itch Numeric Rating Scale (WI-NRS) or the Itch-Reported Outcome (Observer) (ItchRO[Obs]).[2][13]

    • Chronic Constipation: Primary endpoints often include the frequency of spontaneous bowel movements (SBMs) or complete spontaneous bowel movements (CSBMs).[9][16]

    • Cholestasis: Serum bile acid (sBA) levels are a key biomarker.[5][7]

    • NASH: Histological improvements in non-alcoholic fatty liver disease activity score (NAS) and fibrosis are primary endpoints.[11]

  • Safety and Tolerability: Assessed through the monitoring and reporting of treatment-emergent adverse events (TEAEs), with a particular focus on gastrointestinal side effects like diarrhea and abdominal pain, which are known class effects.[7][8][10][11]

Conclusion

ASBT inhibitors represent a targeted therapeutic approach with demonstrated efficacy in several conditions characterized by bile acid dysregulation. Clinical trial data for linerixibat, maralixibat, and odevixibat show significant improvements in cholestatic pruritus associated with PBC, ALGS, and PFIC, respectively. Elobixibat has proven effective in treating chronic constipation. However, the development of this compound for NASH was halted due to a lack of efficacy, highlighting the importance of indication-specific drug development.

The primary adverse events associated with this class of drugs are gastrointestinal in nature and are a direct consequence of their mechanism of action. Future research should continue to explore the therapeutic potential of ASBT inhibitors in other metabolic and cholestatic diseases, as well as focus on optimizing dosing strategies to maximize efficacy while minimizing side effects. The detailed data and methodologies presented in this guide provide a foundation for researchers and drug developers to build upon in their pursuit of novel treatments for these challenging conditions.

References

Safety Operating Guide

Best Practices for the Proper Disposal of Volixibat

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide a comprehensive framework for the safe handling and disposal of Volixibat, an investigational drug. These procedures are based on established best practices for laboratory and chemical safety, ensuring the protection of personnel and the environment. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and any available Safety Data Sheet (SDS) for this compound before handling or disposal.

I. Immediate Safety and Handling Precautions

Prior to disposal, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves suitable for handling pharmaceutical compounds.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A buttoned lab coat to protect from skin exposure.

In the event of a spill, contain the material using appropriate spill kits and decontaminate the area according to your institution's established procedures for chemical spills.

II. Step-by-Step Disposal Procedures

The proper disposal of this compound, as with any investigational pharmaceutical compound, must be carried out in a manner that prevents environmental contamination and ensures personnel safety. The following steps outline a recommended disposal pathway:

  • Segregation and Classification:

    • Do not mix this compound waste with general, non-hazardous waste.

    • Segregate this compound waste from other chemical waste streams unless specifically instructed otherwise by your institution's environmental health and safety (EHS) office.

    • Classify the waste as "pharmaceutical waste" or "chemical waste" in accordance with local and institutional regulations.

  • Containerization:

    • Solid Waste: Collect solid this compound waste (e.g., contaminated lab consumables, unused powder) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and shatter-resistant container. Ensure the container is properly labeled with the contents and associated hazards.

    • Sharps: Any sharps (e.g., needles, syringes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."

    • Include the date of accumulation and the name of the generating laboratory or researcher.

  • Storage:

    • Store sealed waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of material in case of a leak.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash. Incineration is a common and effective method for the final treatment of pharmaceutical waste.[1][2]

III. Quantitative Data Summary for Disposal

While specific quantitative disposal limits for this compound are not publicly available, general best practices for chemical and biohazardous waste provide a structured approach.

Waste TypeContainer RequirementKey Disposal Guideline
Solid this compound Waste Leak-proof, labeled hazardous waste containerSegregate from other waste streams. Dispose of via licensed hazardous waste contractor.
Liquid this compound Waste Sealed, shatter-resistant, labeled containerDo not drain dispose. Use secondary containment during storage.
Contaminated Sharps Puncture-resistant, labeled sharps containerDo not overfill. Seal container when three-quarters full.[3]
Contaminated PPE Lined biohazard or chemical waste binDispose of as solid chemical waste.

IV. Signaling Pathway of this compound

This compound is an inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[4][5] By blocking this transporter, this compound interrupts the enterohepatic circulation of bile acids, leading to their increased excretion. This mechanism is being investigated for its therapeutic effects in conditions such as nonalcoholic steatohepatitis (NASH).[4][5]

Volixibat_Mechanism_of_Action cluster_Enterohepatic_Circulation Enterohepatic Circulation cluster_Volixibat_Intervention This compound Intervention Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Acids Small_Intestine Small Intestine Gallbladder->Small_Intestine Bile Release Ileum Ileum (Bile Acid Reabsorption) Small_Intestine->Ileum Portal_Vein Portal Vein (Return to Liver) Ileum->Portal_Vein 95% Reabsorption via IBAT/ASBT Fecal_Excretion Fecal Excretion Ileum->Fecal_Excretion 5% Excretion Ileum->Fecal_Excretion Increased Bile Acid Excretion IBAT_ASBT IBAT/ASBT Transporter Portal_Vein->Liver This compound This compound This compound->IBAT_ASBT Inhibits

Caption: Mechanism of action of this compound in the enterohepatic circulation of bile acids.

This procedural guidance is intended to provide a foundation for the safe disposal of this compound in a research setting. Adherence to these steps, in conjunction with institution-specific protocols, is essential for maintaining a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Volixibat
Reactant of Route 2
Volixibat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.